molecular formula C5H12Cl2N2O4 B613301 (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride CAS No. 159206-44-7

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Cat. No.: B613301
CAS No.: 159206-44-7
M. Wt: 235.07
InChI Key: KDLOTWYWLLNSCT-BQIXHFABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, also known as (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, is a useful research compound. Its molecular formula is C5H12Cl2N2O4 and its molecular weight is 235.07. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLOTWYWLLNSCT-BQIXHFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718698
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159206-44-7
Record name (4S)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a stereoisomer of 4-amino-L-glutamic acid, represents a molecule of significant interest in the fields of neuroscience and medicinal chemistry.[1] As a derivative of glutamic acid, the primary excitatory neurotransmitter in the central nervous system, this compound and its analogues are pivotal in the exploration of glutamate receptor modulation.[2] This technical guide provides a comprehensive overview of the basic properties of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, synthesizing available data with field-proven insights to support researchers in their experimental design and drug development endeavors. This document delves into the compound's chemical identity, physicochemical properties, potential biological significance, and the methodologies crucial for its synthesis and analysis.

Chemical Identity and Structure

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a specific stereoisomer of 2,4-diaminopentanedioic acid, presented as a dihydrochloride salt to enhance its stability and solubility in aqueous media. The "(2S,4S)" designation defines the absolute configuration at the two chiral centers, C2 and C4.

Identifier Value Source
IUPAC Name (2S,4S)-2,4-Diaminopentanedioic acid dihydrochlorideN/A
Synonyms (2S,4S)-Diaminoglutaric acid 2HCl, L-Glutamic acid, 4-amino-, dihydrochloride, threo- (9CI)[1]
CAS Number 159206-44-7[1]
Molecular Formula C₅H₁₂Cl₂N₂O₄[1]
Molecular Weight 235.07 g/mol [1]

Structural Representation:

Caption: 2D structure of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Physicochemical Properties

Property Value (Predicted/Inferred) Justification and Expert Insights
Melting Point Decomposes without a sharp melting point.Amino acid hydrochlorides typically decompose at elevated temperatures rather than exhibiting a distinct melting point. For comparison, L-glutamic acid hydrochloride decomposes at 214 °C.
Solubility Highly soluble in water. Limited solubility in organic solvents.The dihydrochloride salt form significantly enhances aqueous solubility due to the protonated amine groups. The polar nature of the carboxyl and amino groups limits its solubility in non-polar organic solvents.
pKa Values pKa₁ (α-COOH): ~2.2pKa₂ (γ-COOH): ~4.3pKa₃ (α-NH₃⁺): ~9.5pKa₄ (γ-NH₃⁺): ~10.5These are estimated values based on L-glutamic acid (pKa values of 2.19, 4.25, and 9.67 for the carboxyl and amino groups) and the presence of a second amino group.[3] The exact pKa values will be influenced by the electronic effects of the second amino group and require experimental determination.
Stability Stable under standard laboratory conditions. Aqueous solutions may be susceptible to degradation over time.As a solid, the dihydrochloride salt is expected to be stable. In aqueous solutions, amino acids can undergo various reactions, and the stability should be assessed for long-term storage, particularly at non-neutral pH.

Biological Activity and Mechanism of Action

While direct biological studies on (2S,4S)-2,4-Diaminopentanedioic acid are limited, its structural similarity to glutamic acid strongly suggests it may interact with glutamate receptors. Glutamate receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors, which are critical for mediating excitatory synaptic transmission in the central nervous system.[4]

Research on a closely related derivative, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, has shown it to be a selective antagonist of group II metabotropic glutamate receptors (mGluR2/3).[2] This finding provides a compelling rationale for investigating (2S,4S)-2,4-Diaminopentanedioic acid as a potential modulator of glutamate signaling.

Hypothesized Mechanism of Action:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates Signaling Intracellular Signaling Cascade mGluR->Signaling Initiates Compound (2S,4S)-2,4-Diaminopentanedioic acid (Potential Antagonist) Compound->mGluR Binds and may inhibit activation

Caption: Hypothesized interaction with metabotropic glutamate receptors.

Methodologies: Synthesis and Analysis

The stereoselective synthesis and analysis of (2S,4S)-2,4-Diaminopentanedioic acid are critical for its study and application. While a specific, detailed protocol for this exact molecule is not widely published, established methods in amino acid chemistry can be adapted.

Stereoselective Synthesis

The synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a significant challenge. A plausible synthetic route could start from a chiral precursor, such as a derivative of L-glutamic acid, and introduce the second amine group with stereochemical control.

Conceptual Synthetic Workflow:

G Start Chiral Precursor (e.g., L-Glutamic Acid Derivative) Step1 Protection of Functional Groups Start->Step1 Step2 Introduction of Second Chiral Center Step1->Step2 Step3 Stereoselective Amination Step2->Step3 Step4 Deprotection Step3->Step4 Final (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Step4->Final

Caption: A conceptual workflow for stereoselective synthesis.

Analytical Characterization and Chiral Separation

Confirming the stereochemical purity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying stereoisomers of amino acids.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids, macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC® T), are often effective.[3]

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids on a teicoplanin-based column consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the aqueous component is a critical parameter for achieving separation.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).[5]

  • Data Analysis: The retention times of the different stereoisomers are compared to authentic standards to confirm their identity. The peak areas are used to determine the enantiomeric and diastereomeric purity.

Considerations for Method Development:

  • Derivatization: If separation of the underivatized amino acid is challenging, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed. This creates diastereomeric derivatives that can be separated on a standard reversed-phase HPLC column.[5]

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Safety and Handling

Detailed safety information for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is not available. However, as a derivative of an amino acid and a chemical intermediate, standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a compound with considerable potential for research in the neurosciences and drug discovery, primarily due to its structural relationship to L-glutamic acid and the known activity of a closely related derivative as a metabotropic glutamate receptor antagonist.[2] This technical guide has synthesized the available information on its basic properties, highlighting the areas where experimental data is currently lacking.

Future research should focus on:

  • Experimental Determination of Physicochemical Properties: Acquiring precise data on the melting point, solubility, and pKa values is crucial for its application in quantitative biological assays and formulation development.

  • Direct Biological Evaluation: Screening the compound against a panel of glutamate receptors and transporters will elucidate its specific biological targets and mechanism of action.

  • Development of a Robust Stereoselective Synthesis: A well-defined and scalable synthetic route is necessary to make the compound readily accessible for further research.

  • Validated Analytical Methods: The development of specific and validated chiral analytical methods will be essential for quality control and pharmacokinetic studies.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a valuable tool for understanding glutamatergic neurotransmission and as a potential lead compound for the development of novel therapeutics.

References

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (Link not available)
  • (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 - PubChem. National Center for Biotechnology Information. [Link]

  • BindingDB BDBM17657 (2S)-2-aminopentanedioic acid::(S)-Glu::D-Glutamate. BindingDB. [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed. [Link]

  • Optimization of Precursor Synthesis Conditions of (2S,4S)4–[18F]FPArg and Its Application in Glioma Imaging. PubMed Central. [Link]

  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function. PubMed Central. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (Link not available)
  • Development of solid-supported methodology for the preparation of peptidoglycan fragments containing (2S,6R)-diaminopimelic acid. ResearchGate. [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [Link]

  • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 - PubChem. National Center for Biotechnology Information. [Link]

  • 2,4-Diaminopentanedioic acid | C5H10N2O4 | CID 245936 - PubChem. National Center for Biotechnology Information. [Link]

  • Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

  • Structure of a glutamate- receptor ligand-binding core in complex with kain
  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PubMed Central. [Link]

  • Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. PubMed Central. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • (2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid | C21H23FN6O6 | CID 155554671 - PubChem. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride, a molecule of significant interest in the field of neuroscience and drug discovery. This document delves into its chemical identity, stereoselective synthesis, analytical characterization, and its role as a modulator of excitatory neurotransmission.

Core Compound Identity

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is the hydrochloride salt of a specific stereoisomer of 2,4-diaminopentanedioic acid, also known as 2,4-diaminoglutaric acid. The stereochemistry, (2S,4S), is crucial to its biological activity.

Table 1: Compound Identification

ParameterValue
Chemical Name (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride
CAS Number 159206-44-7[1]
Molecular Formula C₅H₁₂Cl₂N₂O₄[1]
Molecular Weight 235.06 g/mol [1]
Synonyms (2S,4S)-Diaminoglutaric acid dihydrochloride

Rationale and Significance in Neuroscience

(2S,4S)-2,4-Diaminopentanedioic acid and its derivatives are analogues of the excitatory neurotransmitter glutamate. Their rigid structures allow for specific interactions with glutamate receptors, making them valuable tools for studying receptor function and potential therapeutic agents for neurological disorders. Notably, derivatives of (2S,4S)-2,4-diaminopentanedioic acid have been investigated as selective antagonists for metabotropic glutamate receptors (mGluRs), particularly those negatively coupled to adenylyl cyclase[2][3].

Signaling Pathway of Group II mGluR Antagonism

The primary mechanism of action for antagonists at group II mGluRs (mGluR2 and mGluR3) involves the blockade of glutamate-induced inhibition of adenylyl cyclase. This leads to a disinhibition of cyclic AMP (cAMP) production, which can have various downstream effects on neuronal excitability and synaptic transmission.

mGluR_Antagonism cluster_presynaptic Presynaptic Terminal cluster_antagonist Antagonist Action Glutamate Glutamate mGluR2_3 Group II mGluR (mGluR2/3) Glutamate->mGluR2_3 Binds AC_inhibition Adenylyl Cyclase (Inhibited) mGluR2_3->AC_inhibition Activates Gi/o AC_disinhibition Adenylyl Cyclase (Active) mGluR2_3->AC_disinhibition No Inhibition cAMP_production Reduced cAMP AC_inhibition->cAMP_production Antagonist (2S,4S)-2,4-Diamino- pentanedioic acid derivative Antagonist->mGluR2_3 Blocks Glutamate cAMP_restored Restored cAMP AC_disinhibition->cAMP_restored synthesis_workflow start Chiral Glycine Equivalent + α,β-Unsaturated Ester michael_addition Asymmetric Michael Addition (Stereocontrol) start->michael_addition intermediate Chiral Adduct michael_addition->intermediate functional_group Functional Group Interconversion intermediate->functional_group deprotection Deprotection functional_group->deprotection final_product (2S,4S)-2,4-Diaminopentanedioic Acid deprotection->final_product salt_formation Salt Formation (HCl) final_product->salt_formation dihydrochloride (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride salt_formation->dihydrochloride

Caption: Conceptual workflow for the stereoselective synthesis.

Analytical Characterization

Spectroscopic Analysis

While specific experimental spectra for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride are not available in the provided search results, the expected NMR signals can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
C1-OOH~12-13~175-180
C2-H~3.5-4.0~50-55
C3-H₂~2.0-2.5~30-35
C4-H~3.5-4.0~50-55
C5-OOH~12-13~175-180
N-H₃⁺~7.5-8.5-

Note: Predicted shifts are highly dependent on the solvent and pH. These are general estimates.

Chiral Purity Analysis

The enantiomeric purity of (2S,4S)-2,4-Diaminopentanedioic acid is critical for its biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric excess.

Protocol: Chiral HPLC Analysis of (2S,4S)-2,4-Diaminopentanedioic Acid

  • Column Selection: A chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as a teicoplanin-based column, is often effective for the direct separation of underivatized amino acid enantiomers.

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector-compatible acid (e.g., formic acid). The exact ratio should be optimized for resolution.

  • Sample Preparation: Dissolve a small amount of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at a low wavelength (e.g., 200-210 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(S,S) - Area(R,R)) / (Area(S,S) + Area(R,R)) ] x 100

Pharmacological Profile

As previously mentioned, derivatives of (2S,4S)-2,4-Diaminopentanedioic acid have been identified as antagonists of group II metabotropic glutamate receptors. The pharmacological characterization of such compounds typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Table 3: Key Pharmacological Parameters to Determine

ParameterDescriptionTypical Assay
Binding Affinity (Ki) The concentration of the compound required to occupy 50% of the receptors.Radioligand binding assays using a known radiolabeled agonist or antagonist.
Functional Potency (IC₅₀/EC₅₀) The concentration of the compound that produces 50% of its maximal inhibitory (for antagonists) or stimulatory (for agonists) effect.Functional assays measuring downstream signaling, such as cAMP levels or calcium mobilization.
Selectivity The ratio of binding affinity or functional potency at the target receptor versus other receptors (e.g., other mGluR subtypes, iGluRs).A panel of binding and functional assays against a broad range of receptors.
Mechanism of Action Whether the compound is a competitive, non-competitive, or allosteric modulator.Schild analysis and other advanced pharmacological assays.

Safety and Handling

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride should be handled in a laboratory setting with appropriate personal protective equipment. Based on safety data for similar compounds, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its analogues represent a valuable class of compounds for the study of metabotropic glutamate receptor pharmacology. Their stereospecific interactions with these receptors provide a basis for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the detailed synthesis, full pharmacological profiling, and in vivo efficacy of these compounds is warranted.

References

  • PubChem. (2S,4R)-2,4-diaminopentanedioic acid. [Link]

  • The Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. [Link]

  • Escribano, A., et al. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 765-70. [Link]

  • Kammermeier, P. J. (2012). Functional and pharmacological characteristics of metabotropic glutamate receptors 2/4 heterodimers. Molecular Pharmacology, 82(3), 438-448. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). [Link]

  • Johnson, M. P., et al. (2003). Pharmacological Characterization and Identification of Amino Acids Involved in the Positive Modulation of Metabotropic Glutamate Receptor Subtype 2. Journal of Pharmacology and Experimental Therapeutics, 305(3), 897-905. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119). [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). [Link]

  • Weiwer, M., et al. (2012). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 50(6), 450-456. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. [Link]

  • Kammermeier, P. J. (2012). Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers. Molecular Pharmacology, 82(3), 438-448. [Link]

  • Varghese, S., et al. (2016). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 134-138. [Link]

  • PubChem. (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]-4-carboxybutanamido]benzamido]pentanedioic Acid. [Link]

  • Yamanaka, K., et al. (2021). The Stereocontrolled Biosynthesis of Mirror-Symmetric 2,4-Diaminobutyric Acid Homopolymers Is Critically Governed by Adenylation Activations. Journal of the American Chemical Society, 143(3), 1547-1555. [Link]

  • Lipton, M. A. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience, 13(15), 2336-2347. [Link]

  • Chai, Z., et al. (2022). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 9(18), 4699-4704. [Link]

  • Stachowicz, K., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2466-2484. [Link]

  • Gasparini, F., et al. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 811-829. [Link]

  • Habrian, C., et al. (2023). Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. Nature Chemical Biology, 19(12), 1506-1515. [Link]

  • Wang, Y., et al. (2022). In silico binding affinity prediction for metabotropic glutamate receptors using both endpoint free energy methods and a machine learning-based scoring function. Frontiers in Molecular Biosciences, 9, 936369. [Link]

  • Alchem Pharmtech. (2S,4S)-2-Amino-4-(4-methylbenzyl)pentanedioic acid. [Link]

  • Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. google.

Sources

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Glutamate Carboxypeptidase II Inhibitors with a Pentanedioic Acid Scaffold

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of competitive inhibitors of Glutamate Carboxypeptidase II (GCPII), focusing on compounds built around a (2S,4S)-2,4-diaminopentanedioic acid or analogous pentanedioic acid backbone. GCPII, also known as N-acetylated-α-linked acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a critical enzyme in regulating glutamate neurotransmission. Its inhibition presents a promising therapeutic strategy for a range of neurological disorders characterized by glutamate excitotoxicity. This document will delve into the molecular interactions, downstream signaling consequences, and key experimental methodologies for researchers, scientists, and drug development professionals.

Introduction: The Central Role of Glutamate Carboxypeptidase II in Neuromodulation

Glutamate Carboxypeptidase II (GCPII) is a transmembrane zinc metalloenzyme with significant expression in the nervous system, prostate, and other tissues.[1][2] In the central nervous system, GCPII is primarily located on the surface of astrocytes and Schwann cells, where it plays a pivotal role in neurotransmitter metabolism.[1] The enzyme's primary function is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[2][3]

Under normal physiological conditions, this enzymatic activity is tightly regulated. However, in pathological states such as traumatic brain injury, stroke, and neurodegenerative diseases, GCPII activity can be upregulated, leading to excessive glutamate release and subsequent excitotoxicity.[1][4] This has positioned GCPII as a key therapeutic target for neuroprotection.[3][5]

Molecular Mechanism of Action: Competitive Inhibition of GCPII

Compounds based on a pentanedioic acid (glutarate) framework, including (2S,4S)-2,4-diaminopentanedioic acid, are designed as substrate mimics that competitively inhibit GCPII. The mechanism of action is rooted in their structural similarity to the glutamate moiety of the endogenous substrate, NAAG.

The GCPII Active Site

The catalytic activity of GCPII is dependent on a binuclear zinc center within its active site.[4] The active site is characterized by a deep funnel-like structure with distinct substrate-binding pockets. The S1' pocket is specifically adapted to recognize the C-terminal glutamate of NAAG.

Inhibitor Binding and Enzyme Inactivation

Inhibitors with a pentanedioic acid core effectively occupy the S1' pocket of the GCPII active site. The key interactions responsible for the high-affinity binding of these inhibitors include:

  • Coordination with Zinc Ions: A crucial feature of many potent GCPII inhibitors is a zinc-binding group (e.g., phosphonate, carboxylate, or thiol) that chelates the two zinc ions in the active site, mimicking the transition state of NAAG hydrolysis.[4][6]

  • Salt Bridges: The carboxylate groups of the pentanedioic acid backbone form strong salt bridges with positively charged residues, such as arginine, within the S1' pocket.[7][8] This interaction is a primary determinant of binding affinity.[7][8]

The binding of the inhibitor prevents the endogenous substrate, NAAG, from accessing the catalytic machinery of the enzyme, thereby halting its hydrolysis.

Downstream Signaling and Physiological Consequences

The inhibition of GCPII triggers a cascade of neurochemical changes that collectively contribute to neuroprotection.

Modulation of Glutamate and NAAG Levels

By blocking the degradation of NAAG, GCPII inhibitors produce two primary effects:

  • Increased NAAG Concentration: The accumulation of NAAG in the synaptic cleft enhances its activity as a neurotransmitter.[1][5]

  • Decreased Glutamate Production: The inhibition of NAAG hydrolysis directly reduces the generation of glutamate from this source.[1][5]

This dual action is particularly beneficial in conditions of glutamate excitotoxicity. In healthy individuals, GCPII inhibition has minimal impact on basal glutamate levels, suggesting a favorable safety profile.[1]

Activation of mGluR3 and Neuroprotective Pathways

NAAG is an agonist of the presynaptic metabotropic glutamate receptor 3 (mGluR3).[3][9] The elevated levels of NAAG resulting from GCPII inhibition lead to increased activation of mGluR3. This, in turn, inhibits further presynaptic release of glutamate, creating a negative feedback loop that dampens excessive glutamatergic signaling.[9]

The signaling pathway initiated by GCPII inhibition can be visualized as follows:

GCPII_Inhibition_Pathway GCPII_Inhibitor (2S,4S)-2,4-Diaminopentanedioic acid analog GCPII GCPII Enzyme GCPII_Inhibitor->GCPII Inhibits NAAG_hydrolysis NAAG Hydrolysis GCPII->NAAG_hydrolysis Catalyzes Glutamate Glutamate NAAG_hydrolysis->Glutamate Produces Neuroprotection Neuroprotection Glutamate->Neuroprotection Excitotoxicity (when excessive) NAAG NAAG NAAG->NAAG_hydrolysis Substrate mGluR3 mGluR3 Receptor NAAG->mGluR3 Activates Glutamate_Release Presynaptic Glutamate Release mGluR3->Glutamate_Release Inhibits Glutamate_Release->Neuroprotection Leads to (when reduced)

Figure 1: Signaling pathway of GCPII inhibition.

Therapeutic Implications

The neuroprotective effects of GCPII inhibitors have been demonstrated in numerous preclinical models of neurological and psychiatric disorders.[1]

Disorder Therapeutic Rationale Preclinical Evidence
Stroke Reduction of ischemic glutamate release and excitotoxicity.Demonstrated efficacy in animal models of brain ischemia.[1]
Neuropathic Pain Attenuation of central sensitization and hyperexcitability.Effective in models of inflammatory and neuropathic pain.[1]
Amyotrophic Lateral Sclerosis (ALS) Protection of motor neurons from glutamate-mediated cell death.Shown to protect motor neurons in in-vitro and in-vivo models of familial ALS.[5]
Traumatic Brain Injury Mitigation of secondary injury cascades driven by excitotoxicity.Efficacy observed in preclinical models of traumatic brain injury.[1]
Schizophrenia Modulation of glutamatergic dysregulation implicated in the disease.Potential benefits shown in relevant animal models.[1]

Experimental Protocols for Studying GCPII Inhibition

The characterization of GCPII inhibitors relies on robust and reproducible in vitro assays.

Workflow for Characterizing a Novel GCPII Inhibitor

Experimental_Workflow Start Synthesize and Purify Novel Inhibitor Enzyme_Assay Enzyme Activity Assay (e.g., Radioenzymatic or Fluorescence-based) Start->Enzyme_Assay Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Start->Binding_Assay IC50 Determine IC50 Enzyme_Assay->IC50 Ki Determine Ki and Mode of Inhibition Binding_Assay->Ki Cell_based Cell-based Assays (e.g., Neuroprotection) IC50->Cell_based Ki->Cell_based In_vivo In Vivo Efficacy Studies (Preclinical Models) Cell_based->In_vivo End Lead Optimization In_vivo->End

Figure 2: General workflow for the preclinical evaluation of a novel GCPII inhibitor.

Protocol: Radioenzymatic Assay for GCPII Activity

This assay is considered a gold standard for its high sensitivity and is based on the quantification of radiolabeled glutamate produced from the hydrolysis of [³H]-NAAG.[10]

Materials:

  • Purified recombinant human GCPII

  • [³H]-N-acetyl-L-aspartyl-L-glutamate ([³H]-NAAG)

  • Test inhibitor compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Stop solution (e.g., 0.1 M sodium phosphate buffer)

  • Anion exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a microplate, combine the assay buffer, purified GCPII enzyme, and the test inhibitor (or vehicle control).

  • Initiate the reaction by adding [³H]-NAAG to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the product, [³H]-glutamate, from the unreacted substrate using an anion exchange resin.

  • Quantify the amount of [³H]-glutamate using liquid scintillation counting.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol: Fluorescence Polarization (FP) Assay for Inhibitor Binding

This high-throughput assay measures the binding of a fluorescently labeled probe to GCPII and the displacement of this probe by a test inhibitor.[11]

Materials:

  • Purified recombinant human GCPII

  • Fluorescently labeled GCPII inhibitor probe (e.g., TMR-X-Lys-urea-Glu)

  • Test inhibitor compound

  • Assay buffer (e.g., Tris-buffered saline)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a suitable microplate (e.g., black, low-volume 384-well), add the purified GCPII enzyme and the test inhibitor.

  • Incubate for a short period to allow for inhibitor-enzyme binding.

  • Add the fluorescent probe to all wells.

  • Incubate to allow the system to reach equilibrium.

  • Measure the fluorescence polarization in each well using the microplate reader.

  • A decrease in polarization indicates displacement of the fluorescent probe by the test inhibitor.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion

Inhibitors of Glutamate Carboxypeptidase II with a pentanedioic acid scaffold represent a well-validated class of compounds with a clear and compelling mechanism of action for the treatment of neurological disorders. By competitively inhibiting the hydrolysis of NAAG, these molecules effectively reduce glutamate-mediated excitotoxicity and enhance the neuroprotective signaling of NAAG through mGluR3. The availability of robust in vitro and in vivo models continues to facilitate the discovery and optimization of novel GCPII inhibitors with improved pharmacokinetic and pharmacodynamic properties, paving the way for their potential clinical translation.

References

  • Mesters, J. R., et al. (2007). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 4), 462-466. [Link]

  • Mesters, J. R., et al. (2007). Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA. PubMed, 17372338. [Link]

  • Hoxie, A. C., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Pharmacology, 15, 1369335. [Link]

  • Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375-1384. [Link]

  • Bařinka, C., et al. (2012). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Medicinal Chemistry, 19(6), 856-870. [Link]

  • Tykvart, J., et al. (2014). An Overview of Current Assays Used for Glutamate Carboxypeptidase II (GCPII) Activity and Inhibition Studies. Current Medicinal Chemistry, 21(34), 3946-3959. [Link]

  • Vornov, J. J., et al. (2016). Structures of prototypical GCPII inhibitors and their orally-bioavailable prodrugs. Pharmacology & Therapeutics, 168, 1-12. [Link]

  • Rojas, C., et al. (2002). Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 310(1), 50-54. [Link]

  • Urazaev, A. K., et al. (2005). Regulation of glutamate carboxypeptidase II hydrolysis of N-acetylaspartylglutamate (NAAG) in crayfish nervous tissue is mediated by glial glutamate and acetylcholine receptors. Journal of Neurochemistry, 93(5), 1335-1343. [Link]

  • Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences of the United States of America, 100(16), 9554-9559. [Link]

  • Navrátil, M., et al. (2014). Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. Journal of Biomolecular Screening, 19(2), 261-271. [Link]

  • Neale, J. H. (2011). N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease. Biomolecules & Therapeutics, 19(1), 1-9. [Link]

  • Neri, D., & Supuran, C. T. (2011). Glutamate carboxypeptidase II. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1915-1923. [Link]

  • Hoxie, A. C., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed Central, PMC10929202. [Link]

  • Wikipedia contributors. (2024, January 10). Glutamate carboxypeptidase II. In Wikipedia, The Free Encyclopedia. [Link]

  • Luthi-Carter, R., et al. (1998). Hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) by cloned human glutamate carboxypeptidase II. Brain Research, 795(1-2), 341-348. [Link]

  • chemeurope.com. (n.d.). Glutamate carboxypeptidase II. [Link]

  • Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. ResearchGate. [Link]

  • Abstract Glutamate carboxypeptidase II (GCPII, PSMA, NAALADase) is transmembrane metalopeptidase and due to cleavage of substrat. (n.d.). dspace.cuni.cz. [Link]

  • Hollinger, K. R., et al. (2022). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. SpringerLink. [Link]

  • Tykvart, J., et al. (2012). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. Journal of Medicinal Chemistry, 55(10), 4647-4657. [Link]

  • Majer, P., et al. (2012). Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds. Journal of Medicinal Chemistry, 55(13), 6047-6056. [Link]

  • Tallarida, C., et al. (2012). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay. Neuroscience Letters, 506(2), 266-269. [Link]

  • Lemons, C. L., et al. (2013). Rationally designed sulfamides as glutamate carboxypeptidase II inhibitors. Chemical Biology & Drug Design, 82(4), 466-472. [Link]

Sources

An In-Depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-2,4-diaminoglutaric acid, is a non-proteinogenic amino acid characterized by two stereocenters, leading to a fixed spatial arrangement of its functional groups. This guide provides a comprehensive technical overview of its dihydrochloride salt form, tailored for researchers and professionals in drug development. We will delve into its precise molecular structure, physicochemical characteristics, stereoselective synthesis, and advanced analytical characterization. Furthermore, this document explores its emerging applications, particularly as a constrained glutamate analog in neuroscience research. The protocols and insights presented herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Importance of Stereochemistry in Diamino Acids

Diaminopentanedioic acid possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific spatial orientation of the amino and carboxylic acid groups in each isomer is critical, as it dictates the molecule's interaction with biological targets like enzymes and receptors. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity, potency, and metabolic stability.

The (2S,4S) isomer represents a specific, conformationally restricted analog of glutamate. Its rigid structure is of significant interest in medicinal chemistry for designing selective ligands for glutamate receptors or inhibitors for enzymes involved in amino acid metabolism. This guide focuses on the dihydrochloride salt form, which enhances the compound's stability and solubility in aqueous media, making it highly suitable for experimental use. The protonated amino groups in the dihydrochloride salt are crucial for its handling and preparation in solution for biological assays.

Molecular Structure and Physicochemical Properties

The defining feature of (2S,4S)-2,4-Diaminopentanedioic acid is the syn-relationship between the two amino groups relative to the carbon backbone. This specific three-dimensional arrangement is key to its biological function.

Structural Representation

The molecule's structure is detailed below, highlighting the stereochemistry at the C2 and C4 carbons.

Caption: 2D representation of (2S,4S)-2,4-Diaminopentanedioic acid.

The dihydrochloride salt is formed by the protonation of the two basic amino groups by two equivalents of hydrochloric acid (HCl), resulting in ammonium chloride (-NH3+Cl-) functionalities. This conversion significantly increases the compound's polarity and water solubility.

Physicochemical Data

The key properties of the parent compound, 2,4-Diaminopentanedioic acid, are summarized below. The dihydrochloride salt will have a higher molecular weight and different solubility profile.

PropertyValueSource
Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
IUPAC Name (2S,4S)-2,4-diaminopentanedioic acid
Synonyms (2S,4S)-2,4-Diaminoglutaric acid
CAS Number 1421-04-1 (unspecified stereochemistry)
InChIKey LOPLXECQBMXEBQ-UHFFFAOYSA-N

Stereoselective Synthesis and Purification Workflow

Achieving high stereochemical purity is paramount for meaningful biological evaluation. The synthesis of the (2S,4S) isomer typically relies on starting materials with pre-existing chirality or the use of stereoselective reactions.

Rationale for Stereoselective Synthesis

Biological systems are inherently chiral. An enzyme's active site or a receptor's binding pocket is shaped to accommodate a ligand with a specific three-dimensional structure. The presence of other stereoisomers can lead to competitive or off-target effects, complicating data interpretation. Therefore, a robust synthetic route that selectively produces the (2S,4S) isomer is essential.

Generalized Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the modification of a chiral starting material like L-glutamic acid or L-pyroglutamic acid. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for stereoselective synthesis.

Protocol: Purification by Recrystallization

This protocol provides a self-validating system for purifying the final dihydrochloride salt, where the formation of a stable crystalline solid is indicative of high purity.

  • Dissolution: Dissolve the crude (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride product in a minimal amount of hot deionized water. The high temperature increases solubility.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step prevents premature crystallization.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath (0-4°C). The decrease in temperature reduces the solubility of the product, promoting crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Crystal Collection: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. The cold solvent removes soluble impurities without dissolving a significant amount of the product crystals.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: The purity of the crystals should be confirmed by measuring the melting point (a sharp melting point range indicates high purity) and analytical techniques like NMR or HPLC.

Advanced Structural Characterization

Unambiguous confirmation of the compound's structure and stereochemistry requires a combination of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Confirms the proton framework and connectivity.Distinct signals for protons at C2, C3, and C4. Coupling constants (J-values) between H2-H3 and H3-H4 can provide conformational information.
¹³C NMR Confirms the carbon skeleton.Five distinct carbon signals corresponding to the two carboxyl groups, the methylene group, and the two methine carbons bearing the amino groups.
Mass Spectrometry Determines the molecular weight and elemental composition.A molecular ion peak corresponding to the free base (C5H10N2O4) or the protonated species.
X-ray Crystallography Provides definitive proof of the three-dimensional structure and absolute stereochemistry.Solves the crystal lattice to determine the precise bond lengths, bond angles, and the (S,S) configuration at the chiral centers.
Chiral HPLC Assesses enantiomeric and diastereomeric purity.A single peak when analyzed on a suitable chiral stationary phase, confirming the absence of other stereoisomers.

Applications in Research and Drug Development

The rigid structure of (2S,4S)-2,4-Diaminopentanedioic acid makes it a valuable tool in neuroscience and pharmacology.

Glutamate Receptor Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous neurological processes and disorders. Analogs of glutamic acid, such as the (2S,4S)-diamino derivative, are used to probe the structure and function of these receptors. For instance, derivatives of (2S,4S)-2-amino-4-substituted-pentanedioic acid have been developed as selective antagonists for group 2 metabotropic glutamate receptors (mGluRs). These receptors are involved in modulating synaptic plasticity and are targets for treating conditions like anxiety and schizophrenia.

mGluR_Antagonism Ligand (2S,4S)-DAP Analog mGluR Group II mGlu Receptor (e.g., mGluR2/3) Ligand->mGluR Binds & Blocks Gi Gi/o Protein mGluR->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Relieved cAMP cAMP Production AC->cAMP Activity Restored

Caption: Antagonism of a Group II mGlu receptor by a DAP analog.

Enzyme Inhibition Studies

The structural similarity to natural amino acids allows this compound and its derivatives to act as inhibitors of enzymes involved in amino acid metabolism. This is particularly relevant in the study of bacterial enzymes, where targeting amino acid biosynthesis or modification pathways can be a strategy for developing novel antibiotics.

Handling, Storage, and Safety

  • Handling: As with all chemicals, handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.

  • Safety: The compound is an amino acid derivative and is not considered highly toxic, but detailed toxicological properties have not been extensively studied. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a stereochemically defined molecule with significant potential in chemical biology and drug discovery. Its value lies in its conformationally constrained structure, which allows for the selective probing of biological targets. A thorough understanding of its molecular structure, achieved through rigorous synthesis and characterization, is the foundation for its successful application in research. As our understanding of the structural requirements for receptor and enzyme modulation grows, compounds like this will continue to be indispensable tools for developing next-generation therapeutics.

References

  • Beart, P. M., Johnston, G. A., & Uhr, M. L. (1972). Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. Journal of Neurochemistry, 19(8), 1855-1861. [Link]

  • Escribano, A., Ezquerra, J., Pedregal, C., Rubio, A., Yruretagoyena, B., Baker, S. R., Wright, R. A., Johnson, B. G., & Schoepp, D. D. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective

An In-depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride, a stereoisomer of a non-proteinogenic amino acid. Delving into its discovery, stereoselective synthesis, and known biological context, this document serves as a critical resource for researchers, scientists, and professionals in drug development and biochemical research.

Introduction: Unveiling a Unique Glutamate Analog

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-2,4-diaminoglutaric acid, is a fascinating molecule that has garnered interest due to its structural similarity to glutamic acid, the primary excitatory neurotransmitter in the central nervous system. Its rigid stereochemistry, with both amino groups in the S configuration at the 2 and 4 positions, bestows upon it unique properties and potential for specific biological interactions. This guide will trace the scientific journey of this compound, from its chemical synthesis to its emerging significance in the study of glutamate receptor systems.

While the broader class of diaminopimelic acids has been recognized for its role in bacterial cell wall structures, the specific (2S,4S) isomer of 2,4-diaminopentanedioic acid has a more recent and synthetically driven history. Its importance lies in its potential to act as a selective modulator of glutamate receptors, offering a tool for dissecting the complex signaling pathways governed by these receptors.

The Genesis of a Stereochemically Pure Moiety: A Synthetic Milestone

The history of (2S,4S)-2,4-Diaminopentanedioic Acid is primarily a story of synthetic organic chemistry triumphing over the challenges of stereocontrol. Unlike many biologically active small molecules first isolated from natural sources, the targeted synthesis of this specific stereoisomer was a deliberate effort to create a conformationally restricted analog of glutamic acid for pharmacological studies.

A pivotal moment in the history of this compound was the development of a stereospecific synthesis route. A significant contribution in this area was the work of Tanaka et al. in 2000, who reported a method for the synthesis of differentially protected (2S,4S)-2,4-diaminoglutaric acid, making this specific stereoisomer accessible for further research. This breakthrough was crucial, as the precise three-dimensional arrangement of the amino and carboxylic acid groups is paramount to its biological activity. The ability to synthesize this isomer in a pure form opened the door to investigating its specific interactions with biological targets, free from the confounding effects of other stereoisomers.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is essential for its application in research.

PropertyValueSource
Molecular Formula C₅H₁₂Cl₂N₂O₄Calculated
Molecular Weight 235.07 g/mol Calculated
Appearance White to off-white crystalline powderTypical for amino acid hydrochlorides
Solubility Soluble in waterExpected for a dihydrochloride salt

Table 1: Physicochemical Properties of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

Stereoselective Synthesis: The Pathway to Purity

The synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid with high stereochemical purity is a challenging yet critical endeavor. The methodology developed by Tanaka and his team provides a foundational approach. While the full, detailed protocol from the original publication is highly specific, the general strategy involves the use of chiral auxiliaries and stereocontrolled reactions to establish the two chiral centers with the desired (S,S) configuration.

The general workflow for such a synthesis can be visualized as a multi-step process, often starting from a readily available chiral precursor.

G Chiral Starting Material Chiral Starting Material Introduction of First Chiral Center Introduction of First Chiral Center Chiral Starting Material->Introduction of First Chiral Center Stereoselective Reaction Chain Elongation Chain Elongation Introduction of First Chiral Center->Chain Elongation Multi-step Conversion Introduction of Second Chiral Center Introduction of Second Chiral Center Chain Elongation->Introduction of Second Chiral Center Diastereoselective Reaction Deprotection Deprotection Introduction of Second Chiral Center->Deprotection Removal of Protecting Groups (2S,4S)-2,4-Diaminopentanedioic Acid (2S,4S)-2,4-Diaminopentanedioic Acid Deprotection->(2S,4S)-2,4-Diaminopentanedioic Acid (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride (2S,4S)-2,4-Diaminopentanedioic Acid->(2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride HCl Treatment G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Release Glutamate Release mGluR2_3 Group II mGluRs (mGluR2/3) Glutamate Release->mGluR2_3 Glutamate (Agonist) Downstream Signaling Downstream Signaling mGluR2_3->Downstream Signaling Inhibition of Adenylyl Cyclase (2S,4S)-2,4-DAP (2S,4S)-2,4-Diaminopentanedioic Acid (Potential Antagonist) (2S,4S)-2,4-DAP->mGluR2_3 Blocks Glutamate Binding

Proposed mechanism of action as a group II mGluR antagonist.

Future Directions and Conclusion

The discovery and synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride represent a significant advancement in the field of medicinal chemistry and neuropharmacology. This stereochemically defined molecule serves as a valuable tool for probing the intricate workings of the glutamatergic system. Future research will likely focus on:

  • Elucidating the specific binding modes of this isomer to various glutamate receptor subtypes through structural biology studies.

  • Conducting comprehensive pharmacological profiling to determine its full spectrum of activity and selectivity.

  • Exploring its therapeutic potential in preclinical models of neurological and psychiatric disorders.

References

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters. 1998 Apr 7;8(7):765-70. [Link]

An In-depth Technical Guide to the Stereocontrolled Synthesis of Diamino Diacids: A Pathway to (2S,4S)-2,4-Diaminopentanedioic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Synthesis of a Non-Standard Amino Acid

This guide, therefore, takes a field-proven, pedagogical approach. We will provide an in-depth exploration of a robust and stereocontrolled synthesis of selectively protected diamino diacids, which are direct precursors to compounds like (2S,4S)-2,4-diaminopentanedioic acid. The methodology presented is based on the work of Kumar, Clive, and Hey, who developed a decarboxylative radical addition to methylideneoxazolidinones.[1] This approach offers a powerful and flexible strategy for the construction of complex amino acid derivatives with high stereocontrol.

By understanding the principles and experimental details of this representative synthesis, researchers will be equipped with the knowledge to potentially adapt this methodology for the synthesis of the specific target molecule, (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, and other related diamino diacids.

I. The Strategic Approach: Decarboxylative Radical Addition for C-C Bond Formation

The core of the synthetic strategy is a decarboxylative radical addition reaction. This powerful C-C bond-forming reaction allows for the coupling of an amino acid-derived radical with a chiral radical acceptor. The key advantages of this approach are:

  • Stereocontrol: The use of a chiral auxiliary on the radical acceptor allows for the diastereoselective formation of the new stereocenter.

  • Orthogonal Protection: The starting materials can be designed with protecting groups that can be selectively removed, allowing for further functionalization of the final product.

  • Versatility: The methodology can be applied to various amino acid-derived starting materials to generate a range of diamino diacids.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Starting Material Preparation cluster_1 Key Reaction cluster_2 Product cluster_3 Final Steps Protected Amino Acid Protected Amino Acid Decarboxylative Radical Addition Decarboxylative Radical Addition Protected Amino Acid->Decarboxylative Radical Addition Chiral Oxazolidinone Chiral Oxazolidinone Chiral Oxazolidinone->Decarboxylative Radical Addition Protected Diamino Diacid Protected Diamino Diacid Decarboxylative Radical Addition->Protected Diamino Diacid Deprotection Deprotection Protected Diamino Diacid->Deprotection Final Product (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride Deprotection->Final Product

Figure 1: Overall synthetic strategy for the preparation of (2S,4S)-2,4-diaminopentanedioic acid analogues.

II. Mechanistic Insights and Experimental Causality

The key step in this synthesis is the iron-catalyzed decarboxylative radical addition. Let's delve into the mechanism and the rationale behind the experimental choices.

A. Generation of the Amino Acid Radical

The synthesis begins with a protected amino acid, such as N-Boc-L-glutamic acid, where one of the carboxylic acids is converted into an N-hydroxyphthalimide (NHPI) ester. This ester serves as a radical precursor.

G cluster_0 Radical Generation NHPI_Ester R-CO-O-N(CO)2C6H4 Radical R• + CO2 + Phthalimide-N-O-Fe(III) NHPI_Ester->Radical Fe(II) catalyst Fe(II) Fe(II)

Figure 2: Generation of the alkyl radical from the N-hydroxyphthalimide ester.

The choice of an NHPI ester is crucial because it readily undergoes a single-electron reduction by a suitable catalyst, such as an iron(II) salt, to generate an alkyl radical and carbon dioxide. The loss of CO2 is a thermodynamic driving force for the reaction.

B. Stereoselective Radical Addition

The generated radical then adds to a chiral methylideneoxazolidinone. The stereochemical outcome of this addition is controlled by the chiral auxiliary on the oxazolidinone ring. The bulky substituent on the auxiliary effectively shields one face of the double bond, directing the incoming radical to the opposite face.

C. The Role of the Chiral Auxiliary

The use of Evans-type oxazolidinones as chiral auxiliaries is a well-established strategy in asymmetric synthesis. The predictable stereochemical control they offer is a key feature of this methodology. The diastereomeric products of the radical addition can then be separated by standard chromatographic techniques.

III. Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol adapted from the work of Kumar, Clive, and Hey for the synthesis of a protected diamino diacid.[1]

A. Preparation of the N-Hydroxyphthalimide (NHPI) Ester of N-Boc-L-Glutamic Acid α-tert-Butyl Ester

  • To a solution of N-Boc-L-glutamic acid α-tert-butyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 equiv.) and dicyclohexylcarbodiimide (DCC) (1.1 equiv.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • To the resulting activated ester, add N-hydroxyphthalimide (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) in anhydrous DCM.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired NHPI ester.

B. Decarboxylative Radical Addition

  • To a solution of the NHPI ester (1.0 equiv.) and the chiral methylideneoxazolidinone (1.2 equiv.) in degassed acetonitrile, add iron(II) acetylacetonate (0.2 equiv.).

  • Stir the reaction mixture under an inert atmosphere at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomeric products.

C. Deprotection to the Free Diamino Diacid

The final protected diamino diacid can be deprotected in a stepwise or one-pot procedure to yield the target molecule.

  • Removal of the Chiral Auxiliary: The oxazolidinone auxiliary can be cleaved under mild basic conditions, for example, with lithium hydroperoxide.

  • Removal of the Boc Group: The Boc protecting group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM.

  • Removal of the tert-Butyl Ester: The tert-butyl ester is also cleaved under acidic conditions, often concurrently with the Boc group.

  • Formation of the Dihydrochloride Salt: After deprotection, the free diamino diacid can be treated with hydrochloric acid to form the dihydrochloride salt, which is often more stable and easier to handle.

IV. Data Presentation: Yields and Diastereoselectivity

The efficiency of the key decarboxylative radical addition step is summarized in the table below, based on representative data from the source literature.[1]

Starting Amino Acid DerivativeChiral AcceptorDiastereomeric Ratio (dr)Yield (%)
N-Boc-L-glutamic acid α-t-Bu ester NHPI ester(S)-4-benzyl-3-methylideneoxazolidin-2-one>95:575
N-Boc-L-aspartic acid α-t-Bu ester NHPI ester(R)-4-isopropyl-3-methylideneoxazolidin-2-one>95:570

V. Conclusion and Future Directions

The decarboxylative radical addition to chiral methylideneoxazolidinones provides a powerful and stereocontrolled route to selectively protected diamino diacids. This methodology, as demonstrated, offers a viable pathway for the synthesis of complex non-proteinogenic amino acids. While a direct synthesis of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride has not been explicitly detailed in the literature, the principles and protocols outlined in this guide provide a strong foundation for researchers to develop a synthetic route to this and other valuable diamino diacid derivatives.

Future work in this area could focus on expanding the scope of both the amino acid-derived radical precursors and the chiral radical acceptors to generate a diverse library of diamino diacids for screening in drug discovery programs. Furthermore, the development of catalytic and enantioselective versions of this reaction would represent a significant advancement in the field.

VI. References

  • Kumar, V. S., Clive, D. L. J., & Hey, J. A. (2021). Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacid. The Journal of Organic Chemistry, 86(19), 13676–13685. [Link]

Sources

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. As a pivotal physicochemical parameter, aqueous solubility dictates a compound's behavior at nearly every stage of development, from initial in vitro screening to final formulation.[1][2] Poor solubility can lead to underestimated toxicity, inconsistent results in bioassays, and poor bioavailability, ultimately causing the failure of an otherwise potent drug candidate.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding and rigorous characterization of a compound's solubility are not just procedural necessities but foundational pillars of a successful research program.[5][6]

This guide provides an in-depth framework for characterizing the solubility of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. While specific solubility data for this compound is not extensively published, this document serves as a technical manual, outlining the authoritative methodologies and scientific rationale required to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of its expected behavior, provide detailed, field-proven experimental protocols, and discuss the critical factors that influence its dissolution.

Physicochemical Profile and Solubility Hypothesis

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-Diaminoglutaric acid, is a non-proteinogenic amino acid derivative.[7] The dihydrochloride salt form is expected to significantly influence its physical properties.

  • Chemical Structure: C₅H₁₀N₂O₄ · 2HCl

  • Molecular Weight (Parent): 162.14 g/mol [8]

  • Molecular Weight (Dihydrochloride Salt): 235.07 g/mol

  • Predicted Characteristics: As a molecule with two carboxylic acid groups and two amine groups (which will be protonated in the dihydrochloride salt), (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is highly polar. The presence of multiple ionizable functional groups and its presentation as a salt form strongly suggest that it will be highly soluble in aqueous media . The dihydrochloride form of similar amino acid derivatives is known to enhance their usability and solubility in aqueous solutions.[][10]

Its solubility is predicted to be highly dependent on the pH of the medium, a relationship governed by the pKa values of its four ionizable groups. A conceptual diagram illustrating this relationship is presented below.

ph_solubility cluster_low_ph Low pH (e.g., pH 1.2) cluster_mid_ph Mid pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 9) low_ph_node Dominant Species: -COOH (Neutral) -NH3+ (Cationic) Net Charge: +2 Expected Solubility: High mid_ph_node Dominant Species: -COO- (Anionic) -NH3+ (Cationic) Net Charge: Zwitterionic (0) Expected Solubility: Potentially Lower (at Isoelectric Point) low_ph_node->mid_ph_node Increase pH high_ph_node Dominant Species: -COO- (Anionic) -NH2 (Neutral) Net Charge: -2 Expected Solubility: High mid_ph_node->high_ph_node Increase pH

Caption: Conceptual pH-Solubility Relationship for the Compound.

Methodologies for Solubility Determination

Two distinct yet complementary types of solubility assays are essential in drug development: thermodynamic and kinetic. Thermodynamic (or equilibrium) solubility is considered the "gold standard" for its accuracy, while kinetic solubility provides rapid, high-throughput assessment crucial for early discovery.[4][11]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method remains the most reliable and widely accepted technique for determining equilibrium solubility.[12] It measures the saturation concentration of a compound in a specific solvent system after a state of equilibrium has been reached. This protocol is aligned with guidelines from regulatory bodies like the FDA and ICH.[13][14]

Experimental Workflow

shake_flask_workflow start Start weigh 1. Weigh Excess Compound (>10 mg) into vials. start->weigh add_solvent 2. Add Solvent (e.g., pH 1.2, 4.5, 6.8 buffers) weigh->add_solvent measure_ph1 3. Measure Initial pH add_solvent->measure_ph1 incubate 4. Incubate & Agitate (e.g., 24-48h at 37°C) measure_ph1->incubate check_solid 5. Visually Confirm Excess Solid Remains incubate->check_solid check_solid->weigh No Solid separate 6. Separate Phases (Centrifuge or Filter) check_solid->separate Solid Present aliquot 7. Collect Supernatant (Saturated Solution) separate->aliquot measure_ph2 8. Measure Final pH aliquot->measure_ph2 analyze 9. Quantify Concentration (LC-MS or HPLC-UV) measure_ph2->analyze end End analyze->end

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Prepare aqueous buffer systems covering the physiologically relevant pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[13]

    • Ensure all buffers are pre-equilibrated to the test temperature (e.g., 37 ± 1°C).[14]

  • Execution:

    • Add an excess of solid (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride to a glass vial. The key is to ensure an amount that will not fully dissolve, guaranteeing saturation.[12]

    • Add a precise volume of the chosen buffer to the vial.

    • Measure and record the initial pH of the slurry.

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment.

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but time points (e.g., 24h, 48h) should be tested to confirm that the concentration has plateaued.[4][15]

  • Sample Processing & Analysis:

    • After incubation, visually confirm that excess solid remains.

    • Separate the solid and liquid phases by centrifugation at high speed or by passing the slurry through a low-binding filter (e.g., PVDF).

    • Carefully collect an aliquot of the clear supernatant.

    • Measure and record the final pH of the saturated solution.[14]

    • Prepare a dilution series of the supernatant in an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[4][16]

  • Data Reporting:

ParameterValue
Solvent System0.1 M Phosphate Buffer
Final pH6.85
Temperature (°C)37
Incubation Time (h)48
Solubility (mg/mL) [Result]
Solubility (mM) [Result]
Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[11] It is a crucial assay in early drug discovery for flagging potential issues quickly.[3][17]

Experimental Workflow

kinetic_solubility_workflow start Start stock 1. Prepare High Conc. Stock in DMSO (e.g., 20 mM) start->stock dispense 2. Dispense Stock into Microtiter Plate stock->dispense add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate 4. Mix & Incubate Briefly (e.g., 2h at 25°C) add_buffer->incubate measure 5. Measure Precipitation (Nephelometry) incubate->measure filter Alternative: Filter Plate & Measure Filtrate (UV/LC-MS) incubate->filter end End measure->end filter->end

Sources

An In-depth Technical Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: A Chiral Ligand for Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Stereochemical Nuances of Glutamate Receptor Modulation

In the intricate landscape of neuroscience and drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. This principle is vividly illustrated in the study of glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system. This technical guide delves into the specifics of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride , a chiral analog of the endogenous neurotransmitter glutamate. While information on this specific stereoisomer is not abundant in publicly available literature, by examining its structural relatives and the broader context of glutamate receptor pharmacology, we can infer its likely biological significance and potential applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, grounded in the principles of stereopharmacology and glutamate receptor science.

Chemical Identity and Physicochemical Properties

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-diaminoglutaric acid, is a non-proteinogenic amino acid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.

PropertyValueSource
Chemical Name (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride[1][2]
CAS Number 159206-44-7[1][2][3]
Molecular Formula C₅H₁₂Cl₂N₂O₄[1]
Molecular Weight 235.07 g/mol [1]
IUPAC Name (2S,4S)-2,4-diaminopentanedioic acid;dihydrochloride[1]
Synonyms (2S,4S)-Diaminoglutaric acid 2HCl[1]

Note: The boiling point of 391.2 °C at 760 mmHg is listed for the free base, not the dihydrochloride salt.[1]

The Critical Role of Stereochemistry in Glutamate Receptor Engagement

The glutamate receptor family is broadly divided into two main classes: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). Both receptor types possess chiral binding pockets, meaning they exhibit a high degree of stereoselectivity for their ligands.[4] The spatial orientation of functional groups on a ligand dictates its ability to bind to and activate or inhibit a specific receptor subtype.

For di-substituted glutamate analogs like 2,4-diaminopentanedioic acid, four stereoisomers are possible: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The biological activity of each isomer can vary significantly, with one isomer often displaying high potency and selectivity for a particular receptor, while others may be inactive or interact with different targets.[5] This underscores the importance of synthesizing and evaluating stereochemically pure compounds in pharmacological research.

Synthesis of Chiral 2,4-Diaminopentanedioic Acids

The stereoselective synthesis of α,γ-diamino acids like 2,4-diaminopentanedioic acid is a challenging but crucial aspect of their investigation. While specific protocols for the (2S,4S) isomer are not readily found in the public domain, general strategies for synthesizing chiral amino acids can be adapted. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the α and γ positions.

One potential synthetic approach could involve a Michael addition of a chiral glycine equivalent to a suitable α,β-unsaturated acceptor, followed by stereoselective introduction of the second amino group. Another strategy could be the modification of a chiral starting material, such as a derivative of L- or D-glutamic acid.

Conceptual Synthetic Workflow:

G start Chiral Precursor (e.g., Glutamic Acid Derivative) step1 Functional Group Interconversion (e.g., Introduction of a leaving group) start->step1 step2 Stereoselective Amination (e.g., Azide displacement, reductive amination) step1->step2 step3 Deprotection step2->step3 end (2S,4S)-2,4-Diaminopentanedioic Acid step3->end salt Salt Formation with HCl end->salt final (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride salt->final

Caption: Conceptual workflow for the synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

Predicted Biological Activity: A Focus on Metabotropic Glutamate Receptors

Based on the pharmacology of structurally related compounds with the (2S,4S) configuration, it is highly probable that (2S,4S)-2,4-diaminopentanedioic acid acts as a ligand for metabotropic glutamate receptors (mGluRs). Specifically, compounds with this stereochemistry have been identified as antagonists of Group II mGluRs (mGluR2 and mGluR3).[6][7]

Group II mGluR Signaling Pathway:

Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR mGluR2/3 (GPCR) G_protein Gi/o (α, β, γ subunits) mGluR:head->G_protein:head Activates AC Adenylyl Cyclase (Effector) G_protein:head->AC:head Inhibits cAMP cAMP AC:head->cAMP Converts Agonist Glutamate (Agonist) Agonist->mGluR:head Antagonist (2S,4S)-DAP (Predicted Antagonist) Antagonist->mGluR:head ATP ATP ATP->AC:head PKA Protein Kinase A cAMP->PKA Activates Target Downstream Targets PKA->Target Phosphorylates

Caption: Predicted mechanism of action at Group II metabotropic glutamate receptors.

The antagonism of Group II mGluRs is a significant area of research for the treatment of various neurological and psychiatric disorders, including depression and anxiety. By blocking the inhibitory effects of glutamate at these receptors, antagonists can lead to an increase in glutamate release in certain brain regions, which may have therapeutic benefits.

Experimental Protocols for Pharmacological Characterization

To definitively determine the biological activity of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[8]

Objective: To determine the binding affinity (Ki) of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride for various glutamate receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the glutamate receptor subtype of interest (e.g., HEK293 cells expressing mGluR2).

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-LY341495 for Group II mGluRs) and varying concentrations of the unlabeled test compound ((2S,4S)-2,4-diaminopentanedioic acid dihydrochloride).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Quantify the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or allosteric modulator.

Objective: To characterize the functional activity of (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride at Group II mGluRs.

Step-by-Step Methodology (cAMP Assay):

  • Cell Culture: Culture cells expressing the mGluR of interest (e.g., CHO cells expressing mGluR2).

  • Treatment: Treat the cells with a known agonist (e.g., glutamate or a specific synthetic agonist) in the presence and absence of varying concentrations of the test compound. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the concentration-response curves to determine the effect of the test compound on agonist-induced changes in cAMP levels. An antagonist will shift the agonist dose-response curve to the right without affecting the maximal response.

Potential Applications in Research and Drug Development

A selective Group II mGluR antagonist with the (2S,4S) stereochemistry could be a valuable research tool for elucidating the physiological and pathophysiological roles of these receptors. Furthermore, it could serve as a lead compound for the development of novel therapeutics for:

  • Depression: Preclinical studies have shown that Group II mGluR antagonists possess antidepressant-like effects.

  • Anxiety Disorders: Modulation of glutamatergic signaling through these receptors may offer a novel approach to treating anxiety.

  • Cognitive Enhancement: By modulating glutamate transmission, these compounds could potentially have applications in treating cognitive deficits associated with various neurological and psychiatric conditions.

Conclusion and Future Directions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride represents a stereochemically defined tool with the potential to selectively modulate glutamate receptor activity. While direct experimental data on this specific isomer is limited in the public domain, its structural similarity to known Group II mGluR antagonists strongly suggests a similar pharmacological profile. The synthesis and thorough pharmacological characterization of this compound are warranted to fully understand its potential as a research tool and a starting point for the development of novel therapeutics for neurological and psychiatric disorders. Future research should focus on stereoselective synthesis, comprehensive in vitro profiling across all glutamate receptor subtypes, and in vivo studies to evaluate its pharmacokinetic properties and efficacy in relevant animal models.

References

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. PubChem. [Link]

  • Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics. [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. [Link]

  • pentane-1,5-dioic acid: a potent and selective antagonist for metabotropic glutamate receptors negatively linked to adenylate cyclase. PubMed. [Link]

  • Stereochemistry in Drug Action. The Journal of Clinical Psychiatry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,4S)-2,4-Diaminopentanedioic acid, a stereoisomer of 2,4-diaminoglutaric acid, represents a class of non-proteinogenic amino acids of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to key biological molecules, such as intermediates in amino acid metabolism, makes it a valuable scaffold for designing enzyme inhibitors and receptor modulators. Glutamic acid and its derivatives are deeply involved in numerous metabolic pathways, and compounds that can modulate these pathways are attractive therapeutic candidates, particularly in oncology and neuroscience.[1] For instance, analogues like diaminopimelic acid (DAP) are crucial components of the peptidoglycan cell wall in many bacteria, making enzymes in the DAP biosynthetic pathway attractive targets for novel antibacterial agents.[2][3][4] The precise stereochemistry of (2S,4S)-2,4-Diaminopentanedioic acid is critical for its specific biological activity, necessitating a robust and stereocontrolled synthetic protocol.

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays. The protocol is designed for researchers with a strong background in organic synthesis and is intended to provide a reproducible method for obtaining high-purity material.

Materials and Equipment

Reagents and Solvents Equipment
L-Glutamic acidRound-bottom flasks
Thionyl chlorideMagnetic stirrers and stir bars
Benzyl alcoholHeating mantles
Di-tert-butyl dicarbonate (Boc)₂ORotary evaporator
Sodium bicarbonateHigh-vacuum pump
Dichloromethane (DCM)Thin Layer Chromatography (TLC) plates
N,N-Dimethylformamide (DMF)UV lamp for TLC visualization
Lithium bis(trimethylsilyl)amide (LiHMDS)Glass chromatography columns
4-Nitrophenyl chloroformatepH meter
Ammonia (7 N solution in methanol)Nuclear Magnetic Resonance (NMR) spectrometer
Palladium on carbon (10% Pd/C)Mass spectrometer (ESI-MS)
Methanol (MeOH)Fume hood
Diethyl etherStandard laboratory glassware
Hydrochloric acid (HCl), concentratedPersonal Protective Equipment (PPE)
Anhydrous sodium sulfate

Experimental Protocols

Overall Synthetic Strategy

The stereoselective synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride can be achieved from the readily available chiral precursor, L-glutamic acid. The strategy involves the protection of the amino and carboxyl groups, followed by the stereoselective introduction of the second amino group at the C4 position. Subsequent deprotection and conversion to the dihydrochloride salt yields the final product.

Synthetic_Pathway A L-Glutamic acid B Protected L-Glutamic acid derivative A->B Protection C Stereoselective amination at C4 B->C Activation and Amination D (2S,4S)-Protected Diaminopentanedioic acid C->D Workup E (2S,4S)-2,4-Diaminopentanedioic acid D->E Deprotection F (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride E->F Salt formation

Caption: Synthetic workflow for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Step 1: Synthesis of (S)-Di-benzyl 2-((tert-butoxycarbonyl)amino)pentanedioate

This initial step protects both carboxylic acid groups as benzyl esters and the α-amino group with a Boc group, preparing the molecule for the subsequent stereoselective amination.

  • Esterification: In a well-ventilated fume hood, carefully add thionyl chloride (2.2 eq) dropwise to benzyl alcohol (10 eq) at 0 °C with stirring. After the addition is complete, add L-glutamic acid (1.0 eq) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dibenzyl ester.

  • Boc Protection: Dissolve the crude dibenzyl ester in a 1:1 mixture of dichloromethane and water. Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-Di-benzyl 2-((tert-butoxycarbonyl)amino)pentanedioate as a colorless oil.

Step 2: Stereoselective Amination at the C4 Position

This crucial step introduces the second amino group with the desired (S) stereochemistry at the C4 position. This is achieved by deprotonation at C4 followed by electrophilic amination.

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.

  • In a separate flask, dissolve a suitable electrophilic aminating reagent, such as di-tert-butyl azodicarboxylate (1.2 eq), in anhydrous THF at -78 °C.

  • Transfer the enolate solution to the solution of the aminating agent via cannula.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the diastereomers and obtain the protected (2S,4S)-diaminopentanedioate derivative.

Step 3: Deprotection and Formation of the Dihydrochloride Salt

The final steps involve the removal of all protecting groups (Boc and benzyl) and the formation of the dihydrochloride salt.

  • Hydrogenolysis: Dissolve the purified product from Step 2 in methanol. Add 10% palladium on carbon (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected di-amino acid.

  • Boc Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of methanol. Add an excess of 4 M HCl in 1,4-dioxane or bubble HCl gas through the solution at 0 °C.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the solution in vacuo. The product may precipitate during this process.

  • Triturate the resulting solid with diethyl ether, filter, and wash with diethyl ether to obtain (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a white solid.

  • The product can be further purified by recrystallization from a methanol/ether solvent system.

Characterization

The identity, purity, and stereochemistry of the final product should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Results
¹H NMR Resonances corresponding to the protons at C2, C3, and C4. The chemical shifts and coupling constants will be indicative of the (2S,4S) stereochemistry.
¹³C NMR Signals for the five carbon atoms of the pentanedioic acid backbone, including the two carboxylic acid carbons.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the protonated free base [M+H]⁺.
Elemental Analysis The percentage of C, H, N, and Cl should be consistent with the molecular formula C₅H₁₂Cl₂N₂O₄.
Optical Rotation A specific optical rotation value will confirm the enantiomeric purity of the compound.

Safety Precautions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its intermediates should be handled with appropriate safety precautions. The Safety Data Sheet (SDS) for similar compounds indicates that they can be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and may be fatal if inhaled.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[2]

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete esterification or Boc protection.Ensure anhydrous conditions for esterification. Increase reaction time or temperature if necessary. Use fresh (Boc)₂O.
Poor diastereoselectivity in Step 2 Incorrect temperature control. Impure starting material.Maintain the reaction temperature at -78 °C. Ensure the starting material is of high purity.
Incomplete deprotection in Step 3 Inactivated catalyst. Insufficient HCl.Use fresh Pd/C catalyst. Ensure an excess of HCl is used for Boc deprotection.
Product is an oil, not a solid Residual solvent or impurities.Ensure complete removal of solvents. Triturate with a non-polar solvent like diethyl ether to induce precipitation. Recrystallize if necessary.

Applications

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for its incorporation into peptidomimetics and other small molecules designed to interact with specific biological targets. For example, derivatives of diaminopentanedioic acid have been explored as antagonists for metabotropic glutamate receptors.[6] Furthermore, the di-amino acid scaffold is relevant in the design of inhibitors for enzymes involved in bacterial cell wall synthesis and amino acid metabolism.[2][3][4]

Applications A (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride B Enzyme Inhibitors A->B C Receptor Modulators A->C D Peptidomimetics A->D E Antibacterial Drug Discovery B->E F Neuroscience Research C->F

Caption: Potential applications of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

References

  • Escribano, A., et al. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 765-770. [Link]

  • Dzierzbicka, K. (2007). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Polish Journal of Chemistry, 81, 455-473. [Link]

  • Longdom Publishing. (n.d.). Discovery of Heterocyclic Analogs of Diaminopimelic Acid as Promising Antibacterial Agents. [Link]

  • Hernández-Balderas, U., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4165. [Link]

Sources

Application Notes & Protocols: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent and Selective Modulator of Glutamate Signaling

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a conformationally constrained analog of glutamate, recognized primarily for its potent and selective inhibition of Glutamate Carboxypeptidase II (GCPII). This enzyme is a key player in neuroscience and oncology, though it is known by several names, which can be a source of confusion. In the central nervous system, it is referred to as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). In other tissues, particularly in prostate cancer, it is known as Prostate-Specific Membrane Antigen (PSMA).

The primary function of GCPII in the brain is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By cleaving NAAG, GCPII activity increases the concentration of glutamate in the synaptic cleft. This is significant because glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system. Dysregulated glutamate levels are implicated in a range of neuropathologies, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS), primarily through a process known as excitotoxicity.

(2S,4S)-2,4-Diaminopentanedioic acid, by inhibiting GCPII, effectively reduces the enzymatic conversion of NAAG to glutamate. This mechanism forms the basis of its neuroprotective potential. In the context of oncology, GCPII (as PSMA) is highly overexpressed on the surface of prostate cancer cells, where its enzymatic function is linked to tumor progression, though the exact mechanisms are still under investigation. This makes (2S,4S)-2,4-Diaminopentanedioic acid a valuable research tool for studying the role of PSMA in cancer biology.

This document provides detailed protocols for the in vitro application of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in both neuroscience and cancer research settings.

Physicochemical Properties and Handling
PropertyValue
Molecular Formula C₅H₁₀N₂O₄ · 2HCl
Molecular Weight 235.1 g/mol
CAS Number 118989-82-5
Appearance White to off-white solid
Solubility Soluble in water

Stock Solution Preparation: For in vitro experiments, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in sterile, deionized water or phosphate-buffered saline (PBS). The dihydrochloride salt form ensures good aqueous solubility. It is advisable to sterilize the stock solution by filtering it through a 0.22 µm filter. Aliquot and store at -20°C to -80°C to minimize freeze-thaw cycles.

Mechanism of Action: Inhibition of GCPII/NAALADase

The inhibitory action of (2S,4S)-2,4-Diaminopentanedioic acid on GCPII is competitive, meaning it binds to the active site of the enzyme and competes with the endogenous substrate, NAAG. This reduces the rate of glutamate formation, thereby lowering the extracellular glutamate concentration and mitigating excitotoxicity.

cluster_0 Normal Physiological State cluster_1 Inhibition by (2S,4S)-2,4-DAP NAAG NAAG (N-Acetylaspartylglutamate) GCPII_active GCPII / NAALADase (Active Enzyme) NAAG->GCPII_active Hydrolysis Glutamate Glutamate GCPII_active->Glutamate NAA NAA (N-Acetylaspartate) GCPII_active->NAA DAP (2S,4S)-2,4-DAP (Inhibitor) GCPII_inhibited GCPII / NAALADase (Inhibited) DAP->GCPII_inhibited Competitive Binding Reduced_Glu Reduced Glutamate Production GCPII_inhibited->Reduced_Glu NAAG_unprocessed NAAG NAAG_unprocessed->GCPII_inhibited

Caption: Mechanism of GCPII inhibition by (2S,4S)-2,4-Diaminopentanedioic acid.

Protocol 1: In Vitro GCPII/NAALADase Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of (2S,4S)-2,4-Diaminopentanedioic acid against GCPII. The assay relies on a fluorogenic substrate that releases a fluorescent molecule upon cleavage by GCPII.

Materials
  • Recombinant human GCPII/NAALADase

  • Fluorogenic GCPII substrate (e.g., NAAG-based substrate coupled to a fluorophore)

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Procedure
  • Prepare Reagents:

    • Prepare a 2X working solution of recombinant GCPII in assay buffer.

    • Prepare a series of dilutions of (2S,4S)-2,4-Diaminopentanedioic acid in assay buffer at 2X the final desired concentrations.

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. For the positive control (no inhibition), add 50 µL of assay buffer.

    • Add 50 µL of the 2X GCPII enzyme solution to all wells except the negative control (substrate only).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the 2X fluorogenic substrate solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 60 minutes).

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the reaction rates to the positive control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Neuroprotection Assay in a Neuronal Cell Culture Model of Excitotoxicity

This protocol outlines the use of (2S,4S)-2,4-Diaminopentanedioic acid to protect primary neurons from glutamate-induced excitotoxicity.

Materials
  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

  • Glutamate

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

  • Poly-D-lysine coated cell culture plates

Experimental Workflow

A 1. Culture Primary Neurons (e.g., on Poly-D-lysine coated plates) B 2. Pre-treatment Add (2S,4S)-2,4-DAP at desired concentrations A->B C 3. Incubation (e.g., 1 hour at 37°C) B->C D 4. Induce Excitotoxicity Add high concentration of Glutamate C->D E 5. Incubation (e.g., 24 hours at 37°C) D->E F 6. Assess Cell Viability (e.g., MTT or LDH assay) E->F G 7. Data Analysis Compare viability of treated vs. untreated cells F->G

Caption: Workflow for assessing the neuroprotective effects of the inhibitor.

Procedure
  • Cell Seeding: Plate primary cortical neurons on Poly-D-lysine coated plates at an appropriate density and culture for at least 7 days to allow for maturation.

  • Pre-treatment:

    • Prepare a range of concentrations of (2S,4S)-2,4-Diaminopentanedioic acid in the culture medium. Recommended starting concentrations are in the range of 1 µM to 100 µM.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (medium only).

    • Incubate the cells for 1-2 hours at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a high-concentration solution of glutamate in the culture medium. The final concentration needed to induce excitotoxicity should be determined empirically for the specific cell type, but a starting point is often 50-100 µM.

    • Add the glutamate solution to all wells except the negative control (no glutamate).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • After the incubation period, assess cell viability using a standard method. For example, with an MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Data Analysis:

    • Normalize the viability data to the negative control (no glutamate, no inhibitor), which is set to 100% viability.

    • Compare the viability of cells treated with glutamate alone to those pre-treated with (2S,4S)-2,4-Diaminopentanedioic acid. A significant increase in viability in the presence of the inhibitor indicates a neuroprotective effect.

Protocol 3: Proliferation Assay in PSMA-Expressing Prostate Cancer Cells

This protocol is designed to investigate the effect of GCPII/PSMA inhibition on the proliferation of prostate cancer cells, such as the LNCaP cell line, which is known to express high levels of PSMA.

Materials
  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

  • Cell proliferation assay kit (e.g., BrdU or WST-1)

  • 96-well cell culture plates

Procedure
  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of (2S,4S)-2,4-Diaminopentanedioic acid in complete culture medium.

    • Replace the medium in the wells with the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Proliferation:

    • Measure cell proliferation using a standard kit. For a BrdU assay, this involves incubating the cells with BrdU, followed by fixation, permeabilization, and detection of incorporated BrdU with a specific antibody.

  • Data Analysis:

    • Calculate the proliferation rate for each condition and normalize it to the vehicle control.

    • Determine if there is a statistically significant difference in proliferation between the treated and control groups.

Recommended Concentration Ranges for In Vitro Assays
Assay TypeRecommended Concentration RangeNotes
GCPII Enzyme Inhibition 0.1 nM - 10 µMThe IC₅₀ is reported to be in the low nanomolar range.
Neuroprotection 1 µM - 100 µMHigher concentrations may be needed in cell-based assays to account for cell permeability and stability.
Cancer Cell Proliferation 10 µM - 500 µMThe effects on proliferation may be more subtle and require higher concentrations.

Troubleshooting and Considerations

  • Solubility: Although the dihydrochloride salt is water-soluble, ensure complete dissolution of the compound in your buffer or medium before adding it to your experimental system.

  • Off-target Effects: While (2S,4S)-2,4-Diaminopentanedioic acid is a highly selective inhibitor of GCPII, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is good practice to include appropriate controls and, if possible, a structurally different GCPII inhibitor to confirm that the observed effects are indeed due to GCPII inhibition.

  • Cell Line Specificity: The expression levels of GCPII/PSMA can vary significantly between different cell lines. It is essential to verify the expression of the target enzyme in your chosen cell model, for example, by Western blot or qPCR.

References

  • Robinson, M. B., et al. (1987). The hydrolysis of N-acetylaspartylglutamate by a synaptic membrane-associated peptidase. Journal of Neurochemistry, 48(1), 1-1.
  • Slusher, B. S., et al. (1999). Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nature Medicine, 5(12), 1396-1402. This study demonstrates the neuroprotective effects of NAALADase inhibitors in an in vivo model of stroke.
  • Ghosh, A., & Heston, W. D. (2004). Tumor target prostate specific membrane antigen (PSMA) and its regulation in prostate cancer. Journal of Cellular Biochemistry, 91(3), 528-539.
  • Cayman Chemical. (n.d.). 2,4-Diaminopentanedioic Acid (dihydrochloride). Product Information Sheet. Retrieved from a supplier website. This provides basic information on the compound's properties and handling.

Application Notes and Protocols for In Vivo Studies Using (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the in vivo applications of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. It is critical to note that, as of the date of this publication, there is a lack of direct published in vivo studies for this specific molecule. Therefore, the application notes and protocols detailed herein are built upon a robust foundation of scientific literature concerning structurally analogous compounds. This guide is intended to serve as a scientifically-grounded starting point for the design of novel in vivo investigations, not as a summary of established protocols. The proposed studies are based on the known biological activities of similar molecules, including diaminobutyric acid and other pentanedioic acid derivatives.

Introduction: Unveiling the Potential of a Novel Diamino Acid

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral diamino acid with a structure that suggests a range of potential biological activities. Its pentanedioic acid backbone is a common feature in molecules targeting glutamate receptors, while the presence of two amino groups hints at possible interactions with enzymes involved in amino acid metabolism. This unique combination of structural motifs makes it a compelling candidate for investigation in several therapeutic areas. This guide will explore three such potential applications, providing the scientific rationale and detailed, albeit prospective, in vivo protocols for each.

Section 1: Potential as a Modulator of GABAergic Neurotransmission

Scientific Rationale

The structural similarity of (2S,4S)-2,4-Diaminopentanedioic acid to 2,4-Diaminobutyric acid (DABA), a known inhibitor of GABA transaminase (GABA-T), provides a strong rationale for investigating its effects on the GABAergic system. GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased synaptic GABA levels, enhancing inhibitory neurotransmission. This mechanism is clinically validated, with GABA-T inhibitors like vigabatrin used as anticonvulsants. Furthermore, DABA has been shown to be a GABA reuptake inhibitor, which also contributes to elevated GABA levels. However, it is important to note that DABA also exhibits neurotoxicity and hepatotoxicity, potentially through the inhibition of other enzymes like ornithine carbamoyltransferase, leading to ammonia accumulation. Therefore, any in vivo study of (2S,4S)-2,4-Diaminopentanedioic acid in this context must include a thorough toxicological evaluation.

Proposed In Vivo Study: Assessment of Anticonvulsant Activity

This protocol is designed to evaluate the potential anticonvulsant effects of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in a chemically-induced seizure model in mice.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Mice (7 days) B Prepare (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in Saline A->B C Prepare Pentylenetetrazol (PTZ) in Saline A->C D Administer Vehicle or Test Compound (i.p.) E 30 min Pre-treatment Period D->E F Administer PTZ (s.c.) E->F G Observe Seizure Activity (30 min) F->G H Record Seizure Latency and Severity (Racine Scale) G->H I Statistical Analysis H->I

Caption: Workflow for assessing anticonvulsant activity.

Detailed Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g) are a suitable model for this study.

  • Housing and Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in sterile 0.9% saline to the desired concentrations. Due to the lack of prior data, a dose-range finding study is recommended, starting with a conservative range (e.g., 10, 30, and 100 mg/kg).

    • Prepare a solution of Pentylenetetrazol (PTZ) in saline at a concentration known to induce clonic-tonic seizures (e.g., 85 mg/kg).

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Positive control (e.g., Diazepam, 5 mg/kg)

    • Groups 3-5: Test compound at varying doses

  • Procedure:

    • Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment period, administer PTZ via subcutaneous (s.c.) injection.

    • Immediately after PTZ administration, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Outcome Measures:

    • Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk.

    • Seizure severity: Score the severity of seizures using the Racine scale.

    • Protection against mortality: Record the number of animals surviving in each group.

  • Toxicology Assessment: In a separate cohort, administer higher doses of the test compound and monitor for signs of neurotoxicity (e.g., ataxia, tremors, sedation) and hepatotoxicity (e.g., elevated liver enzymes in blood samples collected at 24 hours post-dosing).

Data Presentation:

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (Mid Dose) Test Compound (High Dose)
Latency to Seizure (s)
Mean Seizure Score
% Protection

Section 2: Potential as a Metabotropic Glutamate Receptor Antagonist

Scientific Rationale

The pentanedioic acid (glutaric acid) scaffold is a key structural feature of many ligands for metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors modulate excitatory neurotransmission and are implicated in a variety of neurological and psychiatric disorders. Specifically, antagonists of group II mGluRs (mGluR2 and mGluR3) have shown promise in preclinical models of anxiety and depression. Given that (2S,4S)-2,4-Diaminopentanedioic acid is a derivative of glutamic acid, it is plausible that it could interact with mGluRs. In vivo studies are therefore warranted to explore its potential as a modulator of these receptors.

Proposed In Vivo Study: Assessment of Anxiolytic Activity

This protocol outlines the use of the elevated plus-maze (EPM) test in rats, a widely accepted model for screening anxiolytic drugs.

Signaling Pathway:

G cluster_pathway Proposed mGluR2/3 Antagonism Pathway A (2S,4S)-2,4-Diaminopentanedioic acid B mGluR2/3 Antagonism A->B C Reduced Inhibition of Adenylyl Cyclase B->C D Increased cAMP Levels C->D E Modulation of Downstream Signaling Cascades D->E F Anxiolytic Effect E->F

Caption: Proposed mechanism for anxiolytic effects.

Detailed Protocol:

  • Animal Model: Male Wistar rats (200-250 g) are a suitable model for the EPM test.

  • Housing and Acclimatization: House the animals in a quiet, controlled environment for at least one week prior to testing. Handle the rats for a few minutes each day to reduce stress-induced variability.

  • Drug Preparation: Prepare solutions of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in sterile saline. A dose-range finding study should be conducted (e.g., 5, 15, 45 mg/kg).

  • Experimental Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: Positive control (e.g., Diazepam, 2 mg/kg)

    • Groups 3-5: Test compound at varying doses

  • Procedure:

    • Administer the vehicle, positive control, or test compound via i.p. injection 30 minutes before the test.

    • Place each rat individually in the center of the elevated plus-maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes. The session should be recorded for later analysis.

  • Outcome Measures:

    • Time spent in open arms: Anxiolytic compounds typically increase the time spent in the open arms.

    • Number of entries into open arms: A measure of exploratory behavior.

    • Total arm entries: An indicator of general locomotor activity. A significant change may suggest sedative or stimulant effects.

  • Data Analysis: The data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Data Presentation:

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (Mid Dose) Test Compound (High Dose)
Time in Open Arms (s)
Open Arm Entries
Total Arm Entries

Section 3: Potential as an Ornithine Aminotransferase (OAT) Inhibitor

Scientific Rationale

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the conversion of ornithine to glutamate-γ-semialdehyde. OAT is a validated therapeutic target for certain types of cancer, such as hepatocellular carcinoma, where its inhibition can disrupt tumor metabolism. Additionally, OAT inhibition has been explored for the treatment of hyperammonemia, as it can lead to an accumulation of ornithine, which in turn enhances the urea cycle's capacity to detoxify ammonia. Given that (2S,4S)-2,4-Diaminopentanedioic acid is a diamino acid, it may act as a substrate or inhibitor of OAT.

Proposed In Vivo Study: Assessment of Anti-tumor Activity in a Xenograft Model

This protocol describes a study to evaluate the potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride to inhibit tumor growth in a mouse xenograft model of hepatocellular carcinoma.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Treatment cluster_analysis Analysis A Implant Hepatocellular Carcinoma Cells into Nude Mice B Allow Tumors to Reach Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Daily Administration of Vehicle or Test Compound C->D E Monitor Tumor Volume and Body Weight (2-3 times/week) D->E F Continue Treatment for 21-28 Days E->F G Euthanize Mice and Excise Tumors F->G H Measure Final Tumor Weight and Volume G->H I Biochemical and Histological Analysis of Tumors H->I

Caption: Workflow for assessing anti-tumor activity.

Detailed Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are required for xenograft studies.

  • Cell Line: A human hepatocellular carcinoma cell line with known OAT expression (e.g., HepG2) should be used.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage or i.p. injection). A dose-range finding study is essential.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of general toxicity.

  • Study Termination: After a pre-determined treatment period (e.g., 21-28 days), euthanize the mice, and excise the tumors.

  • Outcome Measures:

    • Tumor growth inhibition: Compare the final tumor volume and weight between the treated and control groups.

    • Biomarker analysis: Analyze tumor tissue for changes in OAT activity and levels of ornithine and glutamate.

    • Histology: Examine tumor sections for evidence of apoptosis or necrosis.

Data Presentation:

Parameter Vehicle Control Positive Control Test Compound (Low Dose) Test Compound (Mid Dose) Test Compound (High Dose)
Final Tumor Volume (mm³)
Final Tumor Weight (g)
% Tumor Growth Inhibition

References

  • Escribano, A., Ezquerra, J., Pedregal, C., Rubio, A., Yruretagoyena, B., Baker, S. R., Wright, R. A., Johnson, B. G., & Schoepp, D. D. (1998). (2S,4S)-amino-4-(2,2-dip

Application and Protocol Guide: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Glutamate Excitotoxicity with Precision

In the landscape of neuroscience research, particularly in the study of neurodegenerative diseases, the modulation of glutamatergic neurotransmission remains a cornerstone of therapeutic strategy.[1] Excessive glutamate can lead to excitotoxicity, a pathological process implicated in neuronal damage and death in conditions such as amyotrophic lateral sclerosis (ALS), stroke, traumatic brain injury, and neuropathic pain.[2][3] A key enzyme in this pathway is Glutamate Carboxypeptidase II (GCPII), a metalloprotease that plays a critical role in regulating synaptic glutamate levels. This guide focuses on (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a representative of a class of potent GCPII inhibitors, and its application in neuroscience research.

(2S,4S)-2,4-Diaminopentanedioic acid and its analogs are structurally designed to inhibit GCPII, an enzyme also known as N-acetylated-α-linked acidic dipeptidase (NAALADase).[4][5] GCPII is primarily located on the plasma membrane of glial cells, such as astrocytes, where it hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[5][6][7] In pathological states associated with excessive neuronal stimulation, GCPII activity can be upregulated, leading to an increased production of glutamate in the synapse and exacerbating excitotoxicity.[8]

Mechanism of Action: A Dual Approach to Neuroprotection

The therapeutic potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and related GCPII inhibitors stems from a dual mechanism of action that both curtails excitotoxicity and enhances endogenous neuroprotective signaling.[5][9]

  • Reduction of Synaptic Glutamate: By competitively inhibiting the active site of GCPII, these compounds prevent the hydrolysis of NAAG. This directly reduces the amount of glutamate released into the synapse from this specific metabolic pathway, thereby lowering the overall excitotoxic burden on neurons.[5][8]

  • Potentiation of NAAG-mGluR3 Signaling: The inhibition of GCPII leads to an accumulation of NAAG in the synaptic cleft.[5][8] NAAG is an agonist for the group II metabotropic glutamate receptor 3 (mGluR3), which is predominantly located on presynaptic nerve terminals.[2] Activation of mGluR3 triggers a negative feedback loop, inhibiting further release of glutamate from the presynaptic neuron.[8][10] This elevation of NAAG and subsequent mGluR3 activation is a key component of the neuroprotective effects observed with GCPII inhibitors.[2]

The following diagram illustrates the signaling pathway affected by GCPII inhibition:

GCPII_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles mGluR3 mGluR3 Glutamate_synapse Glutamate Glutamate_Vesicle->Glutamate_synapse Release mGluR3->Glutamate_Vesicle Inhibits Release NAAG_synapse NAAG NAAG_synapse->mGluR3 Activates GCPII GCPII NAAG_synapse->GCPII Hydrolysis NMDA_R NMDA/AMPA Receptors Glutamate_synapse->NMDA_R Activates GCPII->Glutamate_synapse Produces Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Leads to GCPII_Inhibitor (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride GCPII_Inhibitor->GCPII Inhibits

Fig. 1: Mechanism of Neuroprotection by GCPII Inhibition.

Quantitative Data on Representative GCPII Inhibitors

While specific quantitative data for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is not widely published, the following table summarizes the inhibitory potency of its well-characterized analogs, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), against GCPII. These values provide a benchmark for the expected potency of this class of compounds.

CompoundInhibition Constant (Ki)IC50Reference
2-PMPA 0.2 nM0.3 nM[5][11]
2-MPPA Not Reported90 nM[8]

Experimental Protocols

The following protocols provide a framework for investigating the neuroprotective effects of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its analogs in both enzymatic and cell-based assays.

Protocol 1: In Vitro GCPII Enzymatic Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of a test compound against recombinant human GCPII.

Materials:

  • Recombinant human GCPII

  • NAAG substrate (e.g., ³H-NAAG or a fluorescently labeled NAAG analog)

  • Test compound (e.g., (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride)

  • Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • 96-well microplate

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for testing.

  • Enzyme Reaction: a. In a 96-well plate, add 40 µL of assay buffer to each well. b. Add 5 µL of the diluted test compound to the appropriate wells. Include wells with vehicle control (no inhibitor) and a positive control with a known GCPII inhibitor (e.g., 2-PMPA). c. Add 5 µL of recombinant GCPII (final concentration ~40 pM) to each well. d. Pre-incubate the plate at 37°C for 10-15 minutes.[6]

  • Substrate Addition and Incubation: a. Initiate the enzymatic reaction by adding 50 µL of ³H-NAAG substrate (final concentration ~30 nM) to each well.[12] b. Incubate the plate at 37°C for 25 minutes.[12]

  • Reaction Termination and Detection: a. Stop the reaction by adding 50 µL of ice-cold 0.1 M sodium phosphate buffer (pH 7.5).[12] b. Separate the cleaved ³H-glutamate from the unhydrolyzed ³H-NAAG using an ion-exchange resin.[12] c. Measure the radioactivity of the cleaved ³H-glutamate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Neuroprotection Assay in Primary Cortical Neurons

This protocol assesses the ability of a GCPII inhibitor to protect primary neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • Test compound (e.g., (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • 96-well cell culture plate

Procedure:

  • Cell Culture: Plate primary cortical neurons in a 96-well plate coated with poly-D-lysine and allow them to mature for 7-10 days in vitro.

  • Compound Pre-treatment: a. Prepare various concentrations of the test compound in the cell culture medium. b. Remove the existing medium from the cells and replace it with the medium containing the test compound or vehicle control. c. Incubate the cells for 1-2 hours at 37°C.

  • Glutamate-Induced Excitotoxicity: a. Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 20-50 µM). Do not add glutamate to the control wells. b. Incubate the plate for 24 hours at 37°C.

  • Assessment of Cell Viability: a. MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. b. LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Normalize the cell viability data to the control group (no glutamate, no compound). Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

The following diagram outlines the experimental workflow for the neuroprotection assay:

Neuroprotection_Workflow Start Start: Plate Primary Cortical Neurons Culture Culture for 7-10 days Start->Culture Pretreat Pre-treat with GCPII Inhibitor or Vehicle (1-2 hours) Culture->Pretreat Induce Induce Excitotoxicity with Glutamate (24 hours) Pretreat->Induce Assess Assess Cell Viability (MTT or LDH Assay) Induce->Assess Analyze Analyze Data and Determine Neuroprotective Effect Assess->Analyze

Sources

Unlocking Neuroprotection: A Guide to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in Glutamate Carboxypeptidase II Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. As a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), this compound holds significant promise in the investigation of neurological disorders characterized by glutamate excitotoxicity. This guide delves into the scientific underpinnings of its mechanism of action and offers detailed protocols for its application in both enzymatic and cell-based assays.

Introduction: The Role of GCPII in Neuropathology

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. Its primary function is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2] In pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to excitotoxicity and neuronal cell death.[3][4][5] By inhibiting GCPII, the breakdown of NAAG is reduced, leading to a decrease in glutamate levels and a concurrent increase in NAAG, which itself has neuroprotective properties.[6][7]

(2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is a structural analog of glutamate and a potent inhibitor of GCPII. Its stereospecificity is crucial for its inhibitory activity, targeting the active site of the enzyme to prevent substrate binding.[8] Understanding the kinetics and mechanism of this inhibition is paramount for its effective use in research and drug discovery.

Compound Profile: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

PropertyValueSource
Synonyms (2S,4S)-Diaminoglutaric acid 2HCl, L-Glutamic acid, 4-amino-, dihydrochloride, threo- (9CI)[2][9]
CAS Number 159206-44-7[9]
Molecular Formula C5H12Cl2N2O4[9]
Molecular Weight 235.07 g/mol [9]
Appearance White to off-white solid[10]
Solubility Soluble in water

Safety and Handling

(2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • Causes severe skin burns and eye damage.

  • Fatal if inhaled.

Precautionary Measures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For detailed safety information, always refer to the manufacturer's SDS.

Experimental Protocols

The following protocols provide a framework for utilizing (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in your research. It is crucial to note that optimal concentrations and conditions may vary depending on the specific experimental setup and should be determined empirically.

Preparation of Stock Solutions

The dihydrochloride salt of (2S,4S)-2,4-Diaminopentanedioic Acid is readily soluble in water.

Protocol:

  • Allow the compound to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro GCPII Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potency (IC50) of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride against recombinant human GCPII. The assay is based on the cleavage of a fluorogenic substrate.[11][12]

Workflow for GCPII Inhibition Assay:

GCPII_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Recombinant GCPII - Fluorogenic Substrate - Assay Buffer - Inhibitor Dilutions B Pre-incubate GCPII with (2S,4S)-2,4-Diaminopentanedioic Acid (or vehicle control) A->B Add to plate C Initiate reaction by adding fluorogenic substrate B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure fluorescence (λex/λem) E->F G Calculate % Inhibition F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC50 of a GCPII inhibitor.

Materials:

  • Recombinant human GCPII

  • Fluorogenic GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in Assay Buffer. A typical starting range would be from 1 µM to 1 pM. Include a vehicle control (Assay Buffer only).

  • Add 25 µL of the inhibitor dilutions (or vehicle) to the wells of the 96-well plate.

  • Add 25 µL of recombinant human GCPII (e.g., 0.04 nM final concentration) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate (e.g., 100 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution if required by the substrate manufacturer.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Neuroprotection Assay

This protocol provides a general framework to assess the neuroprotective effects of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride against glutamate-induced excitotoxicity in a neuronal cell culture model.

Experimental Workflow for Neuroprotection Assay:

Neuroprotection_Assay cluster_readouts Viability Readouts A Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y) B Pre-treat cells with varying concentrations of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride A->B C Induce excitotoxicity with high concentration of glutamate B->C D Incubate for 24-48 hours C->D E Assess cell viability D->E F MTT Assay E->F G LDH Assay E->G H Live/Dead Staining E->H

Caption: General workflow for assessing neuroprotective effects.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

  • L-Glutamic acid

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Prepare dilutions of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in cell culture medium.

  • Pre-treat the cells by replacing the medium with the inhibitor-containing medium for 1-2 hours. Include a vehicle control (medium only).

  • Induce excitotoxicity by adding a high concentration of L-Glutamic acid (e.g., 5-20 mM, the optimal concentration should be determined in a dose-response experiment) to the wells, except for the untreated control wells.

  • Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO2.

  • Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Analyze the data by comparing the viability of cells treated with the inhibitor and glutamate to those treated with glutamate alone.

Data Interpretation and Further Steps

A successful in vitro inhibition assay will yield a sigmoidal dose-response curve, from which a precise IC50 value can be calculated. This value is a critical parameter for comparing the potency of different inhibitors.

In the cell-based neuroprotection assay, a dose-dependent increase in cell viability in the presence of the inhibitor and glutamate would indicate a neuroprotective effect.

Further investigations could involve:

  • Determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

  • Assessing the effect of the inhibitor on NAAG and glutamate levels in cell culture supernatants or in vivo microdialysates.

  • Evaluating the efficacy of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in animal models of neurological disorders.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is a valuable tool for researchers investigating the role of GCPII in health and disease. By following the protocols outlined in this guide and adapting them to specific experimental needs, scientists can effectively characterize its inhibitory properties and explore its therapeutic potential. As with any potent bioactive compound, careful handling and rigorous experimental design are essential for obtaining reliable and reproducible results.

References

  • Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. ACS Omega, 2023. [Link]

  • Rojas, C., Frazier, S. T., Flanary, J., et al. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. Analytical Biochemistry, 2002. [Link]

  • Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. PubMed Central, 2023. [Link]

  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry, 2023. [Link]

  • Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II. PubMed Central, 2016. [Link]

  • Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. PubMed Central, 2023. [Link]

  • Alt, J., Stathis, M., Rojas, C., & Slusher, B. S. Glutamate carboxypeptidase II is not an amyloid peptide-degrading enzyme. Journal of Biological Chemistry, 2011. [Link]

  • Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 1998. [Link]

  • Enantiospecificity of Glutamate Carboxypeptidase II Inhibition. ResearchGate, 2003. [Link]

  • Ghadge, G. D., Slusher, B. S., Bodner, A., et al. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences, 2003. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PubMed Central, 2023. [Link]

  • (2S,4R)-2,4-diaminopentanedioic acid. PubChem. [Link]

  • Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PubMed Central, 2017. [Link]

  • Glutamate carboxypeptidase II. Wikipedia. [Link]

  • Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. PubMed Central, 2008. [Link]

  • Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. Neuroscience Letters, 2017. [Link]

  • Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. Organic Syntheses, 2022. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central, 2023. [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PubMed Central, 2021. [Link]

  • Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? PubMed Central, 2011. [Link]

  • Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. Nutrients, 2023. [Link]

  • Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury. PubMed Central, 2024. [Link]

  • Glutamate acts on acid-sensing ion channels to worsen ischaemic brain injury. Nature, 2024. [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University, 1970. [Link]

Sources

Application Notes and Protocols for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Structural Analogue of Glutamate with Uncharacterized Potential

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a stereoisomer of 2,4-diaminopentanedioic acid, a non-proteinogenic amino acid. Structurally, it is an analogue of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system. This structural similarity suggests that (2S,4S)-2,4-diaminopentanedioic acid dihydrochloride may interact with biological pathways involving glutamate, such as glutamatergic neurotransmission and metabolic processes. However, to date, the specific biological activity and cytotoxic profile of this compound in cell culture systems remain largely uncharacterized in publicly available literature.

These application notes provide a comprehensive framework for researchers to systematically investigate the effects of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in vitro. The following protocols are designed as a starting point for determining its dose-dependent effects on cell viability, proliferation, and potential mechanisms of action, particularly in the context of neuroscience and cancer research where glutamate signaling and metabolism are critical.

I. Foundational Knowledge and Pre-experimental Considerations

Postulated Mechanism of Action: A Focus on Glutamate Receptor Modulation

Given its structural resemblance to L-glutamic acid, it is hypothesized that (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride may act as a modulator of glutamate receptors, which include ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic receptors. Depending on its binding affinity and intrinsic activity, it could act as an agonist, antagonist, or partial modulator. Excessive activation of glutamate receptors, particularly NMDA receptors, can lead to excitotoxicity and neuronal cell death, a phenomenon implicated in various neurodegenerative diseases. Conversely, modulation of glutamate signaling has therapeutic potential. Therefore, initial characterization should focus on elucidating its effects on neuronal and glial cell lines.

Glutamate_Signaling_Pathway Postulated Interaction with Glutamate Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride GluR Glutamate Receptors (NMDA, AMPA, mGluR) Compound->GluR Binds to receptor (?) Glutamate L-Glutamic Acid Glutamate->GluR Binds to receptor Signaling Downstream Signaling Cascades (e.g., Ca2+ influx, second messengers) GluR->Signaling Activates/Inhibits Response Cellular Response (e.g., Excitotoxicity, Apoptosis, Proliferation) Signaling->Response

Caption: Postulated mechanism of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride action.

Safety and Handling

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its isomers are classified as hazardous substances.

  • Hazard Statements: Harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may be fatal if inhaled.

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Stock Solution Preparation

Due to the dihydrochloride salt form, the compound is expected to be soluble in aqueous solutions.

  • Recommended Solvent: Sterile, cell culture-grade water or phosphate-buffered saline (PBS).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to cell cultures.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store aliquots of the stock solution at -20°C to -80°C to avoid repeated freeze-thaw cycles.

II. Experimental Protocols: A Step-by-Step Guide to Characterization

The following protocols provide a general framework. The optimal cell type, seeding density, and incubation times should be determined empirically for each specific experimental context.

Determining the Cytotoxic Profile: Cell Viability and Proliferation Assays

A crucial first step is to determine the concentration range over which (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride affects cell viability.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride stock solution in complete cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

The crystal violet assay is a simple method for quantifying the number of adherent cells, providing a measure of cell proliferation and survival.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain with 0.1% crystal violet solution for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Absorbance Reading: Measure the absorbance at a wavelength between 570 and 590 nm.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell proliferation relative to the control and determine the IC₅₀.

Investigating the Mechanism of Cell Death: Apoptosis Assays

If a decrease in cell viability is observed, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism induced by cytotoxic compounds.

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are executioner caspases, and their activation is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride at concentrations around the determined IC₅₀ for a relevant time period. Include positive (e.g., staurosporine) and negative controls.

  • Lysis: Lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

  • Incubation: Incubate the reaction at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.

  • Data Analysis: Quantify the increase in fluorescence, which is proportional to the caspase-3/7 activity.

Experimental_Workflow Experimental Workflow for Characterization Start Start: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride Dose_Response Dose-Response and Time-Course Studies (MTT and Crystal Violet Assays) Start->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism Investigate Mechanism of Action (e.g., Caspase Activity Assay) IC50->Mechanism Receptor_Binding Further Mechanistic Studies (e.g., Glutamate Receptor Binding Assays) Mechanism->Receptor_Binding End End: Characterized Biological Activity Receptor_Binding->End

Caption: A generalized workflow for characterizing the in vitro effects of the compound.

III. Data Interpretation and Further Steps

The results from these initial assays will provide a foundational understanding of the bioactivity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

  • If the compound is cytotoxic: The IC₅₀ values from the viability assays will establish the effective concentration range. The caspase assay will indicate if apoptosis is a primary mechanism of cell death. Further studies could investigate the involvement of specific apoptotic pathways (intrinsic vs. extrinsic) and the potential for excitotoxicity in neuronal models.

  • If the compound is not cytotoxic at high concentrations: It may have more subtle modulatory effects. In this case, functional assays relevant to the cell type should be employed. For neuronal cells, this could include electrophysiology to measure changes in neuronal firing or calcium imaging to assess receptor activation.

Table 1: Summary of Experimental Parameters

AssayPurposeKey Parameters to OptimizeExpected Outcome
MTT Assay Assess metabolic activity and cell viability.Cell seeding density, compound concentration range, incubation time.Dose-response curve and IC₅₀ value.
Crystal Violet Assay Quantify cell number and assess proliferation.Cell seeding density, compound concentration range, incubation time.Dose-response curve and IC₅₀ value.
Caspase-3/7 Activity Assay Determine if the compound induces apoptosis.Compound concentration (around IC₅₀), incubation time.Increased fluorescence indicates apoptosis.

IV. Conclusion and Future Directions

The provided application notes and protocols serve as a robust starting point for the in vitro characterization of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. Due to the limited existing data, a systematic and empirical approach is essential. By first establishing a dose-dependent cytotoxicity profile and then investigating the underlying mechanisms, researchers can uncover the potential of this novel glutamate analogue for applications in drug discovery and as a tool for studying glutamatergic systems. Future studies could explore its effects on a wider range of cell lines, including primary neuronal cultures and various cancer cell lines, and delve deeper into its interaction with specific glutamate receptor subtypes.

V. References

  • Sigma-Aldrich. (2025, October 20). Safety Data Sheet: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

  • Yarrow, J. C., Feng, Y., Perlman, Z. E., Kirchhausen, T., & Mitchison, T. J. (2004). Phenotypic screening of small molecule libraries by high-throughput cell imaging. Combinatorial chemistry & high throughput screening, 7(6), 555–565.

  • BenchChem. (2025). Application Notes & Protocols: The Role of Caspase-3 Activation in Successful Drug Development.

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379.

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.

  • Cayman Chemical. (2024, September 24). Caspase-3/7 Cell-Based Activity Assay Kit.

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

  • Abcam. (n.d.). MTT assay protocol.

  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.

  • Fonnum, F. (2015). Glutamate as a neurotransmitter in the healthy brain. Journal of neural transmission (Vienna, Austria : 1996), 122(8), 1083–1090.

  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.

  • ScienceDirect. (n.d.). Caspases activity assay procedures.

  • Lattová, E., Perreault, H., & Krokhin, O. V. (2005). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 68(2), 79–90.

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165–204.

  • Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623–634.

  • Feoktistova, M., & Leverkus, M. (2015). A simplified colorimetric method for rapid detection of cell viability and toxicity in adherent cell culture systems. BioTechniques, 58(3), 137–140.

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379.

  • Scilit. (2016, March 31). Crystal Violet Assay for Determining Viability of Cultured Cells.

  • Abcam. (n.d.). Crystal violet staining protocol.

  • Escribano, A., Ezquerra, J., Pedregal, C., Rubio, A., Yruretagoyena, B., Baker, S. R., Wright, R. A., Johnson, B. G., & Schoepp, D. D. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic

Application Note & Protocol: High-Fidelity Preparation of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Stock Solutions for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a critical enzyme in neuroscience research due to its role in glutamate metabolism.[1][2][3][4] The accuracy and reproducibility of in vitro and in vivo studies employing this inhibitor are fundamentally dependent on the correct preparation of experimental stock solutions. This guide provides a comprehensive, field-tested protocol for researchers, scientists, and drug development professionals. It details the preparation, handling, storage, and quality control of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride solutions, emphasizing the scientific rationale behind each step to ensure experimental integrity and validity.

Scientific Foundation: Mechanism and Rationale

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][4] In pathological conditions such as stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain, excessive glutamate can lead to excitotoxic cell death.[1][3][4]

(2S,4S)-2,4-Diaminopentanedioic acid acts as a powerful competitive inhibitor of GCPII, thereby reducing the production of glutamate from NAAG.[1][3] This mechanism makes it an invaluable tool for studying glutamate-mediated neurotoxicity. The dihydrochloride salt form of the compound is predominantly used in research due to its enhanced stability and aqueous solubility, which are critical for creating reliable stock solutions for biological assays.

Key Chemical and Physical Properties
PropertyValueSource
IUPAC Name (2S,4S)-2,4-diaminopentanedioic acid;dihydrochlorideN/A
Molecular Formula C₅H₁₂Cl₂N₂O₄[5]
Molecular Weight 235.06 g/mol [5]
CAS Number 159206-44-7[5]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water[5]
Storage Temperature 2-8°C (for solid); -20°C to -80°C (for stock solution)[5][7][8]

Materials & Equipment

Reagents
  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (CAS: 159206-44-7)

  • Solvent: Nuclease-free, sterile-filtered water (H₂O) of HPLC or cell-culture grade.

    • Expert Insight: The choice of solvent is paramount. For most cell-based assays or enzymatic studies, high-purity water is the preferred solvent to avoid introducing contaminants. If a buffer is required, ensure its components are compatible with the downstream application.

Equipment
  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Laminar flow hood or biosafety cabinet

  • Sterile polypropylene conical tubes (e.g., 15 mL, 50 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile, single-use syringe filters (0.22 µm pore size, PVDF or PES membrane recommended for low protein binding)

  • Sterile microcentrifuge tubes (for aliquoting)

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a standard concentration that allows for flexible dilution into various working concentrations for experiments.

Safety & Pre-Protocol Preparations
  • Hazard Assessment: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[5][9][10] Always handle with appropriate PPE in a well-ventilated area. Consult the Safety Data Sheet (SDS) provided by the supplier before starting.[9][11]

  • Aseptic Environment: To prevent microbial contamination, especially for cell culture applications, perform all steps within a laminar flow hood.

  • Equilibration: Before weighing, allow the vial of the powdered compound and the solvent to equilibrate to room temperature to prevent condensation and ensure accurate measurements.

Step-by-Step Methodology
  • Mass Calculation: The first step is to calculate the mass of the compound required. To prepare 10 mL of a 10 mM stock solution:

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Calculation: Mass = 10 mM × 10 mL × 235.06 g/mol / 1000 = 23.51 mg

  • Weighing:

    • Place a sterile microcentrifuge tube or weigh boat on the analytical balance and tare it.

    • Carefully weigh 23.51 mg of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

    • Causality Note: Weighing directly into a sterile tube minimizes material loss and contamination risk during transfer.

  • Dissolution:

    • Add approximately 8 mL of sterile H₂O to the tube containing the weighed compound.

    • Cap the tube securely and vortex at medium speed until the solid is completely dissolved. The resulting solution should be clear and colorless. Visually inspect against a dark background to ensure no particulates remain.

  • Volume Adjustment & Final Concentration:

    • Once fully dissolved, carefully add sterile H₂O to bring the total volume to exactly 10.0 mL.

    • Invert the tube gently 10-15 times to ensure the solution is homogenous. Avoid vigorous shaking that could cause foaming.

  • Sterilization (Critical for Biological Assays):

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile 15 mL conical tube. This is a self-validating step to ensure the final stock is free of microbial contaminants.[7][8]

  • Aliquoting & Long-Term Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20 µL, 50 µL, or 100 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Trustworthiness Principle: Aliquoting is essential to preserve the integrity of the stock. It prevents the degradation that can occur with repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock during use.[7]

    • Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term stability (up to 6-12 months) .[8]

Workflow Visualization

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_final Phase 2: Finalization & Storage calc 1. Calculate Mass (23.51 mg for 10mL @ 10mM) weigh 2. Weigh Compound (Aseptic Technique) calc->weigh Target Mass dissolve 3. Dissolve in ~80% Solvent weigh->dissolve Transfer vortex 4. Vortex until Clear dissolve->vortex Homogenize adjust 5. Adjust to Final Volume (10 mL) vortex->adjust Ensure Homogeneity sterilize 6. Sterile Filter (0.22 µm) Critical for Cell Work adjust->sterilize Ready for Sterilization aliquot 7. Aliquot into Single-Use Tubes sterilize->aliquot Prevent Contamination store 8. Store at -20°C / -80°C aliquot->store Ensure Stability

Caption: A validated workflow for the preparation of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride stock solution.

Quality Control & Best Practices

  • pH Considerations: As a dihydrochloride salt, the stock solution will be acidic. For most experiments where the stock is highly diluted into buffered media, this pH shift is negligible. However, for assays sensitive to minor pH changes, the pH of the final working solution should be verified and adjusted if necessary.

  • Solubility Check: Always visually confirm that the compound is fully dissolved before proceeding to sterilization and aliquoting. Any undissolved material will lead to an inaccurate stock concentration.

  • Record Keeping: Meticulously label each aliquot with the compound name, concentration (10 mM), preparation date, and initials. Maintain a corresponding entry in a laboratory notebook.

References

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved January 16, 2026, from [Link]

  • Ghadge, G. D., Slusher, B. S., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences, 100(16), 9594–9599. Available at: [Link]

  • Roth Lab, UC Davis. (n.d.). Amino Acid Stock Solutions. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved January 16, 2026, from [Link]

  • Tallarida, C., Song, K., Raffa, R. B., & Rawls, S. M. (n.d.). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-glutamate and anti-cocaine effects in an invertebrate assay. Retrieved January 16, 2026, from [Link]

  • Genfarm. (2020). Safety Data Sheet. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). (2S,4R)-2,4-diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Mesters, J. R., Barinka, C., Li, W., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375–1384. Available at: [Link]

  • Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • LookChem. (n.d.). DL-2,4-DIAMINOBUTYRIC ACID DIHYDROCHLORIDE. Retrieved January 16, 2026, from [Link]

Sources

Unveiling the Electrophysiological Profile of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Advanced Neuro-Electrophysiology Division

Introduction: The intricate signaling network of the central nervous system, largely orchestrated by glutamate, presents a vast landscape for therapeutic intervention. Glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families, are pivotal in mediating excitatory neurotransmission and synaptic plasticity. The development of specific ligands for these receptors is paramount for dissecting their physiological roles and for the rational design of novel therapeutics for neurological and psychiatric disorders. This guide focuses on (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride , a stereoisomer of 2,4-diaminopentanedioic acid, and its potential applications in the field of electrophysiology. While the precise pharmacological profile of this specific stereoisomer is not extensively documented in publicly available literature, this application note will provide a comprehensive framework for its characterization using established electrophysiological techniques, drawing parallels with known glutamate receptor ligands.

Mechanistic Framework: Targeting the Glutamatergic Synapse

Glutamatergic transmission is a fundamental process in the brain, underlying learning, memory, and higher cognitive functions. Dysregulation of this system is implicated in numerous pathologies, including epilepsy, stroke, and neurodegenerative diseases. The development of compounds that can selectively modulate glutamate receptors is therefore of significant interest.

Based on the structural similarity of (2S,4S)-2,4-Diaminopentanedioic acid to glutamate, it is hypothesized to interact with one or more classes of glutamate receptors. The stereochemistry of a molecule is critical in determining its biological activity, as the three-dimensional arrangement of atoms dictates its interaction with the chiral environment of a receptor's binding pocket. Different stereoisomers of a compound can exhibit vastly different affinities and efficacies, acting as agonists, antagonists, or allosteric modulators at various receptor subtypes.

To elucidate the mechanism of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a systematic electrophysiological investigation is required. This would involve assessing its effects on currents mediated by NMDA, AMPA, kainate, and various metabotropic glutamate receptors.

Figure 1. Simplified diagram of a glutamatergic synapse.

Foundational Protocols for Electrophysiological Characterization

The following protocols provide a detailed, step-by-step methodology for investigating the effects of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride on neuronal activity. These techniques are applicable to both cultured neurons and acute brain slices.

Preparation of Acute Brain Slices

Acute brain slices offer a well-preserved synaptic architecture, making them an ideal model for studying synaptic transmission and plasticity.

Materials:

  • Rodent (mouse or rat)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Artificial cerebrospinal fluid (aCSF) and cutting solution (see Table 1)

  • Recovery chamber

Procedure:

  • Anesthesia and Decapitation: Anesthetize the animal deeply with an approved anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) until the pedal withdrawal reflex is absent. Perform rapid decapitation.

  • Brain Extraction: Quickly dissect the brain and immerse it in ice-cold, carbogen-gassed cutting solution. The specific brain region of interest (e.g., hippocampus, cortex) will dictate the subsequent blocking and slicing orientation.

  • Slicing: Mount the brain on the vibratome stage and slice at a thickness of 250-350 µm in the ice-cold, carbogenated cutting solution.

  • Recovery: Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes. After this initial recovery, the slices can be maintained at room temperature.

Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp allows for the high-fidelity recording of synaptic currents and potentials from individual neurons.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and fire-polisher

  • Recording chamber with perfusion system

  • Intracellular and extracellular solutions (see Table 1)

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride stock solution

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Slice Transfer: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

  • Cell Targeting: Visualize neurons using differential interference contrast (DIC) or infrared (IR) microscopy.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle positive pressure. Once in close proximity, release the pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition: Record baseline synaptic activity. To study evoked responses, place a stimulating electrode in a relevant afferent pathway.

  • Drug Application: Apply (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride at various concentrations via the perfusion system and record the resulting changes in neuronal activity.

Figure 2. General workflow for a whole-cell patch-clamp experiment.

Experimental Design for Pharmacological Profiling

To determine the specific target and mode of action of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a series of targeted experiments should be performed.

Identifying the Target Receptor Class
  • Broad-Spectrum Antagonist Co-application: To determine if the compound acts on iGluRs, co-apply it with a cocktail of known iGluR antagonists (e.g., CNQX for AMPA/kainate receptors and D-AP5 for NMDA receptors). If the effect of the test compound is blocked, it suggests an interaction with iGluRs.

  • Isolation of NMDA Receptor Currents: To specifically test for activity at NMDA receptors, record in a low Mg²⁺ aCSF and at a depolarized holding potential (e.g., +40 mV) to relieve the magnesium block. The application of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride can then be assessed on the isolated NMDA receptor-mediated current.

  • Investigating Metabotropic Glutamate Receptors: To probe for effects on mGluRs, which are G-protein coupled, monitor changes in input resistance, holding current, or the modulation of synaptic transmission (e.g., paired-pulse ratio). Specific mGluR group agonists and antagonists can be used to further delineate the subtype involved.

Determining the Mode of Action (Agonist vs. Antagonist)
  • Agonist Activity: Apply (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in the absence of other glutamate receptor agonists. An induced inward current or depolarization would suggest agonist activity. A concentration-response curve should be generated to determine the EC₅₀.

  • Antagonist Activity: Co-apply the compound with a known agonist for a specific receptor (e.g., NMDA, AMPA). A reduction in the agonist-evoked current would indicate antagonist activity. A Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA₂ value.

Data Analysis and Interpretation

Parameter Description Significance
EC₅₀ / IC₅₀ The concentration of the compound that produces 50% of the maximal response (agonist) or 50% of the maximal inhibition (antagonist).A measure of the compound's potency.
Current-Voltage (I-V) Relationship A plot of the current amplitude at different membrane potentials.Can reveal information about the ion permeability and voltage-dependency of the channel being modulated.
Paired-Pulse Ratio (PPR) The ratio of the amplitude of the second of two closely spaced synaptic responses to the first.Changes in PPR can indicate a presynaptic site of action.
Kinetic Analysis Measurement of the activation, deactivation, and desensitization rates of receptor-mediated currents.Can provide insights into how the compound affects the gating properties of the ion channel.

Table 1: Representative Solutions for Brain Slice Electrophysiology

Solution Component Concentration (mM)
Cutting Solution (NMDG-based) NMDG92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
MgSO₄10
CaCl₂0.5
Artificial Cerebrospinal Fluid (aCSF) NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgSO₄1
CaCl₂2
Intracellular Solution (K-Gluconate based) K-Gluconate135
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
Phosphocreatine10
EGTA0.2

Note: All extracellular solutions should be continuously bubbled with 95% O₂ / 5% CO₂. The pH of the intracellular solution should be adjusted to 7.2-7.3 with KOH, and the osmolarity adjusted to ~290 mOsm.

Concluding Remarks and Future Directions

The electrophysiological characterization of novel compounds like (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a critical step in the drug discovery process. The protocols and experimental strategies outlined in this guide provide a robust framework for determining its pharmacological profile at glutamate receptors. A thorough investigation will not only elucidate the mechanism of action of this specific molecule but also contribute to the broader understanding of glutamatergic signaling in the central nervous system. Future studies could involve more advanced techniques such as two-photon imaging to study its effects on dendritic spine morphology and calcium dynamics, or in vivo electrophysiology to assess its impact on network activity and behavior.

References

Due to the lack of specific literature on the electrophysiological applications of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, this reference list provides sources for the general techniques and principles discussed.

  • Methods for in vitro brain slice electrophysiology. [Link]

  • Whole-cell patch-clamp recordings in brain slices. [Link]

  • Pharmacological characterization of NMDA receptors. [Link]

  • Electrophysiological investigation of NMDA receptor properties. [Link]

  • Glutamate receptor structure, regulation, and function. [Link]

  • Preparation of acute brain slices using an optimized N-Methyl-D-glucamine protective recovery method. [Link]

Application Notes and Protocols: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Glutamate Analogue in Targeting Metabolic Pathways in Disease

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a stereoisomer of 2,4-diaminoglutaric acid, represents a compelling starting point for drug discovery campaigns, particularly those targeting enzymes involved in amino acid metabolism. Its structural similarity to L-ornithine and L-glutamate, key nodes in cellular metabolic and signaling pathways, positions it as a candidate for the development of selective enzyme inhibitors. This guide provides a comprehensive overview of the scientific rationale, potential applications, and detailed experimental protocols for investigating the utility of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its derivatives as probes and therapeutic leads.

The dihydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of in vitro and in vivo experimental settings. While direct evidence for its biological targets remains to be fully elucidated in publicly available literature, its structural characteristics strongly suggest a potential interaction with enzymes that process structurally related endogenous substrates. One of the most promising, yet to be definitively confirmed, targets is Ornithine Aminotransferase (OAT).

The Scientific Rationale: Targeting Ornithine Aminotransferase in Oncology

Ornithine Aminotransferase (OAT) is a mitochondrial enzyme that plays a critical role in the metabolic crosstalk between the urea cycle and the synthesis of proline and glutamate. OAT catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate. This function is vital for maintaining cellular homeostasis of amino acids, which are essential for cell growth and proliferation.

In certain pathological conditions, notably hepatocellular carcinoma (HCC), OAT is significantly overexpressed. This upregulation is linked to the metabolic reprogramming that fuels rapid cancer cell growth. By catabolizing ornithine, OAT provides a source of glutamate, which can be further metabolized to fuel the tricarboxylic acid (TCA) cycle, and proline, which is essential for protein synthesis and collagen formation. Therefore, the inhibition of OAT presents a rational and targeted therapeutic strategy to disrupt the metabolic advantage of cancer cells and impede tumor progression. The structural analogy of (2S,4S)-2,4-Diaminopentanedioic acid to the natural substrate of OAT, L-ornithine, makes it a prime candidate for investigation as a potential inhibitor.

Mechanism of Action: The Ping-Pong Kinetic Model of Ornithine Aminotransferase

Ornithine Aminotransferase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, operates through a classic Bi-Bi "ping-pong" kinetic mechanism. This intricate process involves the sequential binding and release of substrates and products in a two-step reaction.

Step 1: The First Half-Reaction The catalytic cycle begins with the binding of the first substrate, L-ornithine, to the enzyme-PLP complex. The δ-amino group of ornithine forms a Schiff base with the PLP cofactor. This is followed by a tautomerization and subsequent hydrolysis, which releases the first product, L-glutamate-γ-semialdehyde. This initial phase leaves the enzyme in a modified state, with the cofactor now in the form of pyridoxamine-5'-phosphate (PMP).

Step 2: The Second Half-Reaction The second substrate, α-ketoglutarate, then enters the active site and binds to the enzyme-PMP complex. A reverse transamination reaction occurs, where the amino group is transferred from PMP to α-ketoglutarate, forming the second product, L-glutamate. This regenerates the original enzyme-PLP complex, completing the catalytic cycle and preparing the enzyme for another round of catalysis.

OAT_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E-PLP E-PLP E-PLP_Orn E-PLP_Orn E-PLP->E-PLP_Orn E-PMP_GSA E-PMP_GSA E-PLP_Orn->E-PMP_GSA E-PMP E-PMP E-PMP_GSA->E-PMP GSA GSA E-PMP_GSA->GSA - L-Glutamate-γ-semialdehyde E-PMP_aKG E-PMP_aKG E-PMP->E-PMP_aKG Ornithine Ornithine Ornithine->E-PLP_Orn + L-Ornithine E-PLP_Glu E-PLP_Glu E-PMP_aKG->E-PLP_Glu E-PLP_Glu->E-PLP Glutamate Glutamate E-PLP_Glu->Glutamate - L-Glutamate aKG aKG aKG->E-PMP_aKG + α-Ketoglutarate

Figure 1. The "Ping-Pong" kinetic mechanism of Ornithine Aminotransferase.

Applications in Drug Discovery: A Focus on Oncology and Beyond

The primary application of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its future optimized derivatives in drug discovery lies in the development of novel anti-cancer therapeutics. By targeting OAT, these compounds have the potential to:

  • Inhibit Hepatocellular Carcinoma (HCC) Growth: As OAT is overexpressed in HCC, its inhibition can starve cancer cells of essential metabolites, thereby suppressing tumor growth and proliferation.

  • Serve as a Tool for Target Validation: This compound can be used in preclinical studies to further validate OAT as a viable therapeutic target in various cancer types.

  • Enable High-Throughput Screening (HTS) Campaigns: As a reference compound, it can be utilized in HTS assays to identify more potent and selective OAT inhibitors from large chemical libraries.

Beyond oncology, the central role of ornithine and glutamate metabolism in the central nervous system suggests potential applications in neurological disorders. A derivative of the parent compound, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, has been identified as a selective group 2 metabotropic glutamate receptor antagonist. This highlights the potential for this chemical scaffold to be explored for conditions where glutamate excitotoxicity is implicated.

Experimental Protocols: A Guide to Investigating OAT Inhibition

The following protocols provide a framework for researchers to assess the inhibitory potential of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride against Ornithine Aminotransferase.

Protocol 1: Recombinant Human OAT Expression and Purification

A reliable source of active enzyme is paramount for any inhibition study. This protocol outlines the expression and purification of recombinant human OAT.

Workflow Overview:

OAT_Purification cluster_workflow OAT Purification Workflow start Cloning of human OAT cDNA into an expression vector transform Transformation of E. coli expression host start->transform induce Induction of OAT expression with IPTG transform->induce lyse Cell lysis and clarification of lysate induce->lyse purify1 Affinity Chromatography (e.g., Ni-NTA for His-tagged OAT) lyse->purify1 purify2 Size-Exclusion Chromatography purify1->purify2 characterize Purity assessment (SDS-PAGE) and concentration determination (BCA assay) purify2->characterize end Storage of purified OAT at -80°C characterize->end

Figure 2. Workflow for the expression and purification of recombinant human OAT.

Step-by-Step Methodology:

  • Cloning: Subclone the full-length human OAT cDNA into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: Transform a competent E. coli strain (e.g., BL21(DE3)) with the expression construct.

  • Expression: Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce OAT expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at 18-25°C for 16-20 hours.

  • Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice and clarify the lysate by centrifugation at high speed.

  • Purification:

    • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged OAT with elution buffer (lysis buffer with 250 mM imidazole).

    • Size-Exclusion Chromatography: Further purify the eluted OAT using a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Characterization and Storage: Assess the purity of the final OAT preparation by SDS-PAGE. Determine the protein concentration using a BCA or Bradford assay. Aliquot the purified enzyme and store at -80°C.

Protocol 2: In Vitro OAT Inhibition Assay (Ninhydrin Method)

This colorimetric assay is a robust and cost-effective method for determining OAT activity and assessing the inhibitory potential of test compounds. The assay measures the formation of glutamate, a product of the OAT reaction.

Principle: The glutamate produced by the OAT reaction is quantified by its reaction with ninhydrin, which forms a colored product that can be measured spectrophotometrically.

Materials:

  • Purified recombinant human OAT

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (or other test inhibitors)

  • L-Ornithine

  • α-Ketoglutarate

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0

  • Ninhydrin reagent

  • Trichloroacetic acid (TCA)

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • L-Ornithine (final concentration, e.g., 10 mM)

    • α-Ketoglutarate (final concentration, e.g., 5 mM)

    • PLP (final concentration, e.g., 50 µM)

    • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., water or DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified OAT to a final concentration of, for example, 10-50 nM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA.

  • Color Development: Add the ninhydrin reagent to the reaction mixture and heat at 100°C for 5-10 minutes.

  • Measurement: Cool the samples to room temperature and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of OAT inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Example Quantitative Data for a Hypothetical OAT Inhibitor

Inhibitor Concentration (µM)OAT Activity (nmol/min/mg)% Inhibition
0 (Control)150.0 ± 5.00
0.1135.2 ± 4.59.9
198.7 ± 3.234.2
1055.1 ± 2.163.3
5025.8 ± 1.582.8
10015.3 ± 1.189.8
IC50 ~5 µM

Conclusion and Future Directions

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride presents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors targeting critical metabolic pathways in disease. While its direct inhibitory effect on Ornithine Aminotransferase requires definitive experimental validation, its structural characteristics provide a strong rationale for its investigation in this context. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the therapeutic potential of this and related molecules. Future studies should focus on confirming the direct inhibition of OAT, determining the kinetic parameters of inhibition, and exploring the structure-activity relationships of a broader series of diaminopentanedioic acid derivatives to optimize potency and selectivity. Such endeavors hold the promise of delivering novel therapeutic agents for challenging diseases like hepatocellular carcinoma.

References

  • Ginguay, A., Cynober, L., Curis, E., & Nicolis, I. (2017). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. Metabolites, 7(2), 14. [Link]

  • Lee, H., Juncosa, J. I., & Silverman, R. B. (2015). Ornithine aminotransferase versus GABA Aminotransferase: Implications for the design of new anticancer drugs. Medicinal research reviews, 35(2), 286–305. [Link]

  • Seiler, N. (2000). Ornithine aminotransferase, a potential target for the treatment of hyperammonemias. Current drug targets, 1(2), 119–153. [Link]

  • Wang, T., & Lieber, C. S. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & medicinal chemistry letters, 8(7), 765–770. [Link]

Application Notes and Protocols for the Safe Handling of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and safety protocols for the handling of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (CAS No. 159206-44-7). As a specialized amino acid derivative used in research and development, particularly in drug discovery and peptide synthesis, ensuring the safety of laboratory personnel is paramount. These guidelines are intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of risk assessment, hazard mitigation, and procedural diligence. The protocols herein are synthesized from established laboratory safety practices and data from structurally analogous compounds, emphasizing a culture of safety through informed, prudent action.

Introduction: Understanding the Compound

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a chiral organic compound with the molecular formula C₅H₁₂Cl₂N₂O₄.[1][2] Its structure as an amino acid derivative makes it a valuable building block in synthetic chemistry and pharmaceutical research. The dihydrochloride salt form generally confers increased stability and water solubility compared to the free base.

The causality for stringent handling procedures stems from two primary aspects of its chemistry:

  • Fine Powder Form: Like many research chemicals, it is typically supplied as a fine powder. This physical state presents a significant risk of aerosolization, leading to inadvertent inhalation and contamination of work surfaces.

  • Dihydrochloride Salt: In the presence of moisture, the compound will hydrolyze, releasing hydrochloric acid (HCl). This imparts acidic and potentially corrosive properties to the substance, particularly upon contact with mucous membranes, skin, and eyes.

These intrinsic properties necessitate the adoption of robust engineering controls, appropriate personal protective equipment (PPE), and meticulous handling protocols to minimize exposure.

Hazard Identification and Risk Assessment

A specific, comprehensive Safety Data Sheet (SDS) for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride with full GHS classification is not consistently available from all suppliers. Therefore, a conservative risk assessment based on the precautionary principle is mandatory. The hazard profile is constructed from the known risks associated with analogous amino acid dihydrochlorides and acidic organic powders.[3][4]

Assumed Hazard Profile:

Hazard CategoryGHS PictogramSignal WordAssumed Hazard Statements
Acute Toxicity (Oral) Exclamation MarkWarning H302: Harmful if swallowed.
Skin Irritation Exclamation MarkWarning H315: Causes skin irritation.[3]
Eye Irritation Exclamation MarkWarning H319: Causes serious eye irritation.[3]
Respiratory Irritation Exclamation MarkWarning H335: May cause respiratory irritation.[3][4]

Routes of Exposure & Associated Risks:

  • Inhalation: Inhaling the fine powder can cause irritation to the nose, throat, and respiratory tract.[4]

  • Skin Contact: Direct contact can lead to redness, itching, and irritation.[3] Repeated or prolonged contact may exacerbate this effect.

  • Eye Contact: The powder is expected to be a serious irritant, potentially causing significant discomfort, redness, and watering.[3][4] The acidic nature poses a risk of damage if not promptly addressed.

  • Ingestion: Swallowing the compound may cause gastrointestinal irritation and is considered harmful.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize exposure. This is best achieved through a hierarchy of controls, starting with engineering solutions and supplemented by rigorous PPE protocols.

Engineering Controls
  • Ventilation: All handling of the solid compound must be performed inside a certified chemical fume hood.[5] This is the most critical engineering control to prevent inhalation and contain any generated dust.

  • Designated Work Area: Establish a designated area within the fume hood for handling this compound. Line the surface with absorbent, disposable bench paper to contain spills and facilitate easy cleanup.[6]

Personal Protective Equipment (PPE)

Adequate PPE is not a substitute for proper engineering controls but is essential as the final barrier of protection.

  • Hand Protection: Wear nitrile gloves at all times. For tasks with a higher risk of spillage, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.[6][7]

  • Eye Protection: Chemical safety goggles are mandatory to provide a full seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against fine powders.[8]

  • Body Protection: A full-length, fastened laboratory coat is required.[8]

  • Respiratory Protection: While working in a fume hood should preclude the need for a respirator, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or emergency spill cleanup outside of a hood, based on a site-specific risk assessment.

PPE_Protocol cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Phase prep_area Verify Fume Hood is Operational get_ppe Assemble Required PPE: - Goggles - Lab Coat - Nitrile Gloves prep_area->get_ppe Check don_coat 1. Don Lab Coat (Fasten completely) don_goggles 2. Don Safety Goggles don_coat->don_goggles don_gloves 3. Don Nitrile Gloves (Pull over cuffs) don_goggles->don_gloves work Perform All Handling Inside Fume Hood don_gloves->work Proceed to work

Figure 1: PPE Preparation and Donning Workflow.

Standard Operating Protocols

Adherence to standardized procedures is crucial for ensuring reproducible science and consistent safety.

Protocol for Weighing and Solution Preparation

This protocol is designed to mitigate the risk of aerosol generation, the primary hazard during this procedure.

  • Preparation:

    • Ensure the chemical fume hood is on and operating correctly.

    • Line the designated workspace inside the hood with disposable bench paper.

    • Place all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) inside the hood.

    • Don all required PPE as per the protocol in Figure 1.

  • Weighing (Tare Method):

    • Rationale: This method avoids placing the analytical balance inside the fume hood, where air currents can disrupt measurements.[5]

    • Pre-label and tare a sealable container (e.g., a vial with a cap) on the analytical balance located on the benchtop.

    • Take the tared, sealed container into the fume hood.

    • Carefully transfer the desired amount of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride powder into the container using a clean spatula. Keep the stock bottle as close to the receiving container as possible to minimize dusting.

    • Securely cap the container.

    • Wipe the exterior of the capped container with a damp cloth to remove any clinging powder before removing it from the hood.

    • Return to the balance to obtain the final weight. Repeat steps if adjustment is needed, always adding or removing powder inside the hood.

  • Solubilization:

    • Rationale: Performing solubilization immediately in the sealed container prevents further handling of the powder.

    • Return the weighed sample in its sealed container to the fume hood.

    • Uncap the container and, using a pipette, add the desired solvent.

    • Reseal the container and mix via gentle swirling or vortexing until the solid is fully dissolved.

  • Cleanup:

    • Carefully fold the disposable bench paper inward, containing any minor spills.

    • Place the folded paper, used weigh boats, and contaminated gloves into a designated hazardous waste bag.

    • Wipe down the work surface inside the fume hood with a damp cloth.

Weighing_Workflow start Start prep Prepare Fume Hood & Don PPE start->prep tare Tare Sealed Vial on Benchtop Balance prep->tare transfer Inside Hood: Transfer Powder to Vial tare->transfer seal_wipe Seal & Wipe Vial Exterior transfer->seal_wipe weigh_final Weigh Final Vial on Benchtop Balance seal_wipe->weigh_final check Weight Correct? weigh_final->check check->transfer No, Adjust add_solvent Inside Hood: Add Solvent to Vial check->add_solvent Yes dissolve Seal & Dissolve (Vortex/Swirl) add_solvent->dissolve cleanup Dispose of Waste & Decontaminate Hood dissolve->cleanup end End cleanup->end

Figure 2: Safe Weighing and Solubilization Workflow.
Storage and Stability
  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] A recommended storage temperature is often 2-8°C to ensure long-term stability.[2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][10] The dihydrochloride salt will react with bases.

  • Hygroscopicity: Like many salts, this compound may be hygroscopic.[4][10] Store in a desiccator if necessary to prevent absorption of atmospheric moisture, which can lead to degradation and difficult handling.

Emergency and Spill Response Protocols

Rapid and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]

Spill Cleanup Protocol

This protocol applies to minor spills (<10 grams) within a laboratory setting. For major spills, evacuate the area and contact the institutional emergency response team.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[11][12]

  • Assess: Ensure the spill is not near an ignition source and that ventilation is adequate (i.e., the spill is contained within a fume hood).

  • PPE: Don appropriate PPE: lab coat, safety goggles, and double nitrile gloves.

  • Neutralize & Contain (for spills outside a hood):

    • Rationale: Neutralizing an acidic powder before cleanup minimizes its corrosive hazard.

    • Gently cover the spill with an acid neutralizer like sodium bicarbonate or a commercial spill kit absorbent.[11][13] Avoid creating dust.

    • Work from the outside of the spill inward to prevent spreading.[14]

  • Cleanup:

    • Once neutralized, carefully sweep the solid material into a dustpan or scoop it up with cardboard.[13] If necessary, lightly moisten the powder with water to minimize dust generation, unless it is water-reactive (which this compound is not, beyond dissolution).[12]

    • Place the collected material and any contaminated cleaning supplies into a clearly labeled hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with soap and water.[8]

    • Dispose of all cleaning materials (paper towels, wipes) in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or chemical safety officer, as per institutional policy.

Waste Disposal

All waste material containing (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, including contaminated consumables and cleanup debris, must be disposed of as hazardous chemical waste.[3]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[15]

Conclusion

The safe handling of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is achieved by recognizing its potential hazards as an irritant and acidic powder. A safety-first mindset, grounded in the consistent application of engineering controls, personal protective equipment, and established protocols, is non-negotiable. By understanding the causality behind these safety measures, researchers can confidently manage the risks associated with this compound, fostering a secure and productive research environment.

References

  • University of Wollongong. (n.d.). Chemical Spill procedure. UOW. Retrieved from [Link]

  • San José State University. (2024, May 3). Appendix ACID: Acidic Chemical Spill Response Guide. SJSU. Retrieved from [Link]

  • Barnard College. (n.d.). I have a chemical spill in the lab, what should I do? BC Knowledge for Employees. Retrieved from [Link]

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. OESO. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Acidic/Basic Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

  • Covestro. (n.d.). SAFETY DATA SHEET. Covestro Solution Center. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. EHS. Retrieved from [Link]

  • OSHA. (n.d.). Section 7: Handling and Storage. Hazard Communication. Retrieved from [Link]

  • CAS. (n.d.). Dimethylcarbamoyl chloride. CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Covestro. (n.d.). Download - SAFETY DATA SHEET. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride. NTP. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the experimental use of this compound. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical advice to ensure the success of your experiments.

Introduction

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, also known as (2S,4S)-diaminoglutaric acid dihydrochloride, is a derivative of glutamic acid.[1] Given its structural similarity to glutamic acid, a key neurotransmitter, this compound is likely to be investigated for its effects on glutamate receptors and transporters.[2][3] As with any experimental reagent, success hinges on proper handling, preparation, and application. This guide will walk you through potential challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Storage

Question: How should I properly store and handle (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride?

Answer:

Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: The dihydrochloride salt is expected to be a stable, crystalline solid.[1] It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended. Like many hydrochloride salts, it can be hygroscopic, so minimizing exposure to ambient air is crucial.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the compound in specific buffers or cell culture media should be empirically determined for long-term experiments.

Solubility Issues

Question: I am having trouble dissolving (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. What is the recommended solvent and procedure?

Answer:

Solubility can be a significant hurdle. Here is a systematic approach to solubilization:

  • Recommended Solvent: As a dihydrochloride salt of a polar amino acid, the recommended starting solvent is high-purity water. The solubility of similar compounds, like L-2,4-Diaminobutyric acid dihydrochloride, is high in water.[5]

  • pH Adjustment: The "dihydrochloride" designation indicates that the two amino groups are protonated. This makes the compound acidic in solution. If you are dissolving it in a buffered solution, the buffer's pH will influence the final charge state of the molecule and its solubility. If dissolving in water, the resulting solution will be acidic. For applications requiring a neutral pH, you will need to carefully adjust the pH with a base like NaOH. Add the base dropwise while monitoring the pH and observing for complete dissolution.

  • Warming and Sonication: Gentle warming (to no more than 37°C) and sonication can aid in dissolving the compound. However, be cautious with temperature, as excessive heat can degrade the compound.

Solvent Recommendation Notes
WaterPrimary Choice Should be readily soluble.
PBS/Buffered SalinesGoodBe mindful of potential pH changes.
DMSOPossibleMay require gentle heating.[4]
EthanolPoorNot recommended for initial solubilization.

Experimental Workflow & Troubleshooting Diagram

Below is a general workflow for preparing and using (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in a typical cell-based assay, along with key troubleshooting checkpoints.

G start Start: Obtain Compound storage Store Solid Compound (Cool, Dry, Sealed) start->storage weigh Weigh Compound storage->weigh dissolve Dissolve in H2O or Buffer weigh->dissolve check_sol Check Solubility dissolve->check_sol troubleshoot_sol Troubleshoot: - Gentle Warming - Sonication - pH Adjustment check_sol->troubleshoot_sol Insoluble sterilize Sterile Filter (0.22 µm) check_sol->sterilize Soluble troubleshoot_sol->dissolve prep_working Prepare Working Dilutions sterilize->prep_working add_to_cells Add to Cell Culture/Assay prep_working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze check_results Consistent Results? analyze->check_results troubleshoot_exp Troubleshoot Experiment: - Check Compound Integrity - Verify Concentration - Assess Cell Health check_results->troubleshoot_exp No end End check_results->end Yes troubleshoot_exp->start

Caption: Experimental workflow for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Inconsistent Experimental Results

Question: My experimental results are not reproducible. What could be the cause?

Answer:

Inconsistent results can stem from several factors. Here’s a checklist to diagnose the issue:

  • Compound Integrity:

    • Freshness of Stock Solution: How old is your stock solution? As mentioned, storing solutions for extended periods, even at -20°C, can lead to degradation.[4] Try preparing a fresh stock solution from the solid compound.

    • Solid Compound Stability: Was the solid compound stored correctly? Improper storage can lead to degradation.

  • Concentration Accuracy:

    • Weighing Errors: Ensure your balance is properly calibrated. For potent compounds, small weighing errors can lead to significant concentration differences.

    • Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions, small errors can be magnified.

  • Experimental System Variability:

    • Cell Health: Are your cells healthy and in a consistent growth phase? Stressed or overly confluent cells can respond differently to treatment.

    • Media Components: Some media components can interact with the compound. For example, if the compound is a glutamate analog, high levels of glutamine in the media could be a confounding factor.[2]

Use in Cell Culture

Question: Are there any special considerations when using (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in cell culture?

Answer:

Yes, several factors should be considered:

  • pH of Media: Adding an acidic stock solution of the compound can lower the pH of your cell culture medium, which can affect cell health. It is good practice to either use a stock solution prepared in a buffered saline (like PBS) or to check and readjust the pH of the media after adding the compound.

  • Sterilization: Always sterile-filter your stock solution through a 0.22 µm filter before adding it to your cell culture.[4]

  • Cytotoxicity: It is essential to perform a dose-response curve to determine the cytotoxic concentration of the compound for your specific cell line. Even if the compound is not intended to be cytotoxic, high concentrations can have off-target effects or induce cell death.[6]

Mechanism of Action: An Educated Postulation

  • Metabotropic Glutamate Receptors (mGluRs): Other substituted glutamic acid analogs have been shown to be potent and selective antagonists for mGluRs.[7][8]

  • Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate): It may also act as an agonist or antagonist at these receptors.[9]

  • Glutamate Transporters (EAATs): It could potentially inhibit or be a substrate for the excitatory amino acid transporters that are responsible for glutamate uptake from the synaptic cleft.

The precise action (agonist vs. antagonist, receptor subtype selectivity) would need to be determined empirically through binding assays and functional studies.

Final Recommendations

When working with a novel or less-characterized compound like (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a systematic and cautious approach is key. Always begin with basic characterization, such as confirming solubility and assessing cytotoxicity in your experimental system. Meticulous record-keeping of stock solution preparation and storage conditions will be invaluable for troubleshooting.

Should you continue to experience issues, we recommend consulting the supplier's technical data sheet for any additional information they may have.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33032, L-Glutamic Acid. Retrieved January 15, 2026, from [Link].

  • Bioorganic & Medicinal Chemistry Letters (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. Retrieved January 15, 2026, from [Link].

  • Journal of Medicinal Chemistry (1996). (2S,4S)-2-amino-4-(4,4-diphenylbut-1-yl)- pentane-1,5-dioic acid: a potent and selective antagonist for metabotropic glutamate receptors negatively linked to adenylate cyclase. PubMed. Retrieved January 15, 2026, from [Link].

  • Wikipedia (2024). Glutamic acid. Retrieved January 15, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69085264. Retrieved January 15, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10441979, (2S,4R)-2,4-diaminopentanedioic acid. Retrieved January 15, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11247965. Retrieved January 15, 2026, from [Link].

  • Histochemistry (1975). The influence of non-cytotoxic concentrations of the herbicide 2,4-dichlorophenoxyacetic acid on the DNA synthesis in cultured vertebrate cells. PubMed. Retrieved January 15, 2026, from [Link].

  • CiteAb (n.d.). (540411) Puromycin, Dihydrochloride, Cell Culture-Tested - Calbiochem. Retrieved January 15, 2026, from [Link].

  • British Journal of Pharmacology (1981). Antagonism of excitatory amino acid-induced and synaptic excitation of spinal neurones by cis-2,3-piperidine dicarboxylate. PubMed. Retrieved January 15, 2026, from [Link].

Sources

common issues with (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your results.

Introduction: Understanding the Molecule

(2S,4S)-2,4-Diaminopentanedioic acid, also known as (2S,4S)-diaminoglutaric acid, is a non-proteinogenic amino acid. The dihydrochloride salt form enhances its solubility in aqueous solutions, a common strategy for compounds with basic amino groups. However, this salt form, combined with the inherent reactivity of the amino and carboxylic acid functional groups, presents specific stability challenges. This guide will walk you through troubleshooting these issues, grounded in established principles of chemical stability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter. The solutions provided are based on a combination of direct experimental evidence from related molecules and fundamental chemical principles.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Symptoms:

  • You observe a gradual or sudden drop in the compound's expected biological effect over time.

  • Reproducibility between experiments is low, even with freshly prepared solutions.

  • You notice a change in the physical appearance of your stock solution (e.g., color change, precipitation).

Root Cause Analysis: This is often the primary indicator of compound degradation. The di-amino, di-acid structure of the molecule makes it susceptible to several degradation pathways, particularly in solution.

Immediate Action & Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your stock solution and your final assay buffer. The two hydrochloride ions suggest the initial pH of an aqueous solution will be acidic. However, the buffering capacity of your system is critical. Many degradation pathways are pH-dependent.[1]

  • Fresh Preparation: Discard the suspect solution and prepare a fresh stock from solid material. If the activity is restored, this strongly points to a stability issue in your previous solution.

  • Purity Analysis: If possible, analyze the problematic solution using High-Performance Liquid Chromatography (HPLC) with a suitable standard. Look for the appearance of new peaks or a decrease in the area of the parent peak.

Issue 2: Poor Solubility or Precipitation in Neutral Buffers

Symptoms:

  • When diluting your acidic stock solution into a neutral or basic buffer (e.g., PBS pH 7.4), you observe cloudiness or precipitation.

Root Cause Analysis: (2S,4S)-2,4-Diaminopentanedioic acid is supplied as a dihydrochloride salt to ensure solubility. In this form, the amino groups are protonated (-NH3+). As the pH increases towards the isoelectric point (pI) of the molecule, the net charge approaches zero, significantly reducing its solubility in aqueous media.

Workflow for Solubility Troubleshooting

cluster_0 Solubility Troubleshooting Workflow start Start: Precipitation Observed check_ph Measure Final pH of Solution start->check_ph is_neutral Is pH ≥ 6.0? check_ph->is_neutral lower_ph Action: Lower final buffer pH (e.g., 5.0-6.0) or Decrease Compound Concentration is_neutral->lower_ph Yes fail Issue Persists: Contact Technical Support is_neutral->fail No use_cosolvent Alternative: Use a co-solvent (e.g., DMSO, ethanol) if compatible with assay lower_ph->use_cosolvent success Result: Soluble Solution lower_ph->success use_cosolvent->success

Caption: Workflow to address precipitation issues.

Solutions:

  • Lower Final pH: If your experiment allows, maintain a slightly acidic pH (e.g., 5.0-6.5) in your final solution to keep the amino groups protonated.

  • Decrease Concentration: Work at the lowest effective concentration to avoid exceeding the solubility limit at your working pH.

  • Use of Co-solvents: For stock solutions, consider using a small percentage of a co-solvent like DMSO before the final aqueous dilution. Always run a vehicle control to ensure the co-solvent does not affect your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride?

A1: Based on best practices for amino acid salts, which are often hygroscopic, the following conditions are recommended.[2][3][4]

ConditionRecommendationRationale
Temperature -20°CMinimizes thermal degradation and slows down potential solid-state reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the amino groups.
Container Tightly sealed, amber glass vialProtects from moisture absorption (hygroscopicity) and light (photodegradation).
Location Store in a desiccatorProvides an additional layer of protection against moisture.

Q2: How should I prepare and store stock solutions?

A2: The stability of the compound is significantly lower in solution.

  • Solvent Choice: Use a high-purity, degassed aqueous solvent. A slightly acidic buffer (e.g., pH 4-5) is preferable to pure water to ensure the amino groups remain protonated and solubility is maximized.

  • Storage Temperature: For short-term storage (1-2 weeks), store aliquots at -20°C. For longer-term storage (up to 1 month), store at -80°C.[5]

  • Avoid Freeze-Thaw Cycles: Prepare single-use aliquots to prevent degradation that can be accelerated by repeated freezing and thawing.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies on this molecule are not widely published, we can infer likely pathways based on its structure, which contains two primary amines and two carboxylic acids.

cluster_degradation Potential Degradation Pathways cluster_products Resulting Impurities parent (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride hydrolysis Hydrolysis parent->hydrolysis H₂O, pH extremes oxidation Oxidation parent->oxidation O₂, metal ions cyclization Intramolecular Cyclization (Lactam Formation) parent->cyclization Heat, pH hydrolysis_prod Modified side chains hydrolysis->hydrolysis_prod oxidation_prod Deaminated products, Imine formation oxidation->oxidation_prod cyclization_prod Pyroglutamic acid analogs cyclization->cyclization_prod

Caption: Potential degradation pathways.

  • Intramolecular Cyclization (Lactam Formation): The molecule can potentially cyclize, especially under heat or at certain pH values, where one of the amino groups attacks a carboxylic acid group to form a lactam. This is a common degradation pathway for molecules like glutamine.

  • Oxidation: The primary amino groups can be susceptible to oxidative degradation, especially in the presence of trace metal ions or reactive oxygen species.[6] This can lead to deamination or the formation of imines.

  • Hydrolysis (at pH extremes): While generally stable around acidic to neutral pH, prolonged exposure to strongly acidic or basic conditions can promote hydrolysis.[7][8]

Experimental Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol is designed to minimize initial degradation and ensure maximum solubility.

  • Pre-analysis: Allow the vial of solid (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Rapidly weigh the desired amount of powder in a low-humidity environment.

  • Solvent Preparation: Use a high-purity, sterile-filtered (0.22 µm) aqueous buffer, pH 4.5 (e.g., 50 mM acetate buffer). Degas the solvent by sonicating under vacuum for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the solid compound. Vortex gently until fully dissolved. Do not heat to aid dissolution, as this can accelerate degradation.

  • Aliquoting & Storage: Immediately portion the stock solution into single-use, cryo-vials. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to -80°C for long-term storage.

Protocol 2: HPLC Method for Purity Assessment

This general-purpose method can be used to assess the purity of your compound over time. Method optimization will be required for your specific system.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm (for the peptide backbone) and/or Mass Spectrometry (MS) for positive identification of parent and degradation products.

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute stock solution in Mobile Phase A.

References

  • Ashour, A., et al. (2016). Forced degradation studies on glipizide are conducted under the conditions of hydrolysis, oxidation, photolysis, and dry heat. ResearchGate. Available at: [Link]

  • Luo, B., et al. (2022). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics. Available at: [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Luo, J., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics. Available at: [Link]

  • Luo, J., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. Available at: [Link]

  • Chan, M. N., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. Available at: [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Liu, Z., et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Bioconjugate Chemistry. Available at: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Optimizing the Solubility of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the dissolution of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful experimental outcomes.

Understanding the Molecule: The Key to Solubility

(2S,4S)-2,4-Diaminopentanedioic acid is a diamino acid, meaning it possesses two amine groups and two carboxylic acid groups. The dihydrochloride salt form significantly enhances its initial aqueous solubility by ensuring that the amine groups are protonated, leading to a positively charged and more hydrophilic molecule. However, achieving the desired concentration without precipitation can still be challenging due to the molecule's inherent properties and its behavior in different solvent systems.

Like all amino acids, the solubility of (2S,4S)-2,4-Diaminopentanedioic acid is profoundly influenced by the pH of the solution. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at a minimum. Conversely, as the pH of the solution moves further away from the pI, the molecule becomes more charged, leading to a significant increase in solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride not dissolving completely in water?

A1: Several factors can contribute to incomplete dissolution:

  • Concentration: You may be exceeding the intrinsic solubility of the compound in water at the given temperature.

  • pH: While the dihydrochloride salt lowers the initial pH of the solution, the final pH might still be close to the isoelectric point (pI) of the free base, where solubility is minimal.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.

  • Purity: Impurities can sometimes hinder dissolution.

Q2: What is the expected pH of a solution of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in water?

A2: Dissolving the dihydrochloride salt in neutral water will result in an acidic solution due to the hydrolysis of the protonated amine groups. The exact pH will depend on the concentration, but it will be below 7.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of many compounds, including amino acid salts. However, it is crucial to be aware of the thermal stability of your compound to avoid degradation. For most amino acids, gentle warming to 30-40°C is generally safe for short periods.

Q4: Is it advisable to use organic co-solvents?

A4: For many amino acids that are difficult to dissolve in aqueous solutions, the use of organic co-solvents can be beneficial. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used. However, the compatibility of these solvents with your downstream applications is a critical consideration.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides a systematic approach to overcoming solubility challenges with (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Initial Dissolution Attempt

Protocol 1: Standard Aqueous Dissolution

  • Weigh the desired amount of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

  • Add deionized water to the desired final volume.

  • Vortex or stir the solution vigorously for 5-10 minutes at room temperature.

  • Visually inspect for any undissolved particles.

If dissolution is incomplete, proceed to the troubleshooting steps.

Troubleshooting Flowchart

G start Incomplete Dissolution in Water sonication Apply Sonication start->sonication Step 1 heating Gentle Heating (30-40°C) sonication->heating If still incomplete success Complete Dissolution sonication->success If successful ph_adjustment pH Adjustment heating->ph_adjustment If still incomplete heating->success If successful cosolvent Use of Co-solvents ph_adjustment->cosolvent If still incomplete or pH change is not an option ph_adjustment->success If successful cosolvent->success If successful failure Consult Technical Support cosolvent->failure If still incomplete

Caption: A step-by-step troubleshooting workflow for dissolving (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Detailed Troubleshooting Protocols

Protocol 2: Sonication

Sonication can help break down aggregates and increase the surface area of the solute, facilitating dissolution.

  • Prepare the suspension as described in Protocol 1.

  • Place the vial in a sonicator bath.

  • Sonicate for 10-15 minute intervals.

  • After each interval, visually inspect the solution. Allow the solution to return to room temperature before the next sonication interval to avoid excessive heating.

Protocol 3: Gentle Heating

  • Prepare the suspension as described in Protocol 1.

  • Place the vial in a water bath pre-heated to 30-40°C.

  • Stir or vortex the solution intermittently while heating.

  • Do not exceed 40°C to minimize the risk of degradation.

  • Once dissolved, allow the solution to cool to room temperature. Be aware that the compound may precipitate out of a supersaturated solution upon cooling.

Protocol 4: pH Adjustment

Since (2S,4S)-2,4-Diaminopentanedioic acid is a diamino acid, its solubility will be highest at acidic pH values, far from its isoelectric point. The dihydrochloride salt already provides an acidic environment. To further increase solubility, you can lower the pH.

  • Prepare a suspension of the compound in water.

  • While stirring, add a small amount of a dilute acid, such as 0.1 M HCl, dropwise.

  • Monitor the dissolution of the solid after each addition.

  • Check the final pH of the solution to ensure it is compatible with your experimental design.

Protocol 5: Use of Co-solvents

For applications where organic solvents are permissible, this can be a highly effective method.

  • Attempt to dissolve a small test amount of the compound in 100% DMSO or DMF.

  • If soluble, dissolve the bulk of your compound in the minimal amount of the chosen organic solvent.

  • Slowly add the aqueous buffer or medium to the organic solution while vortexing to reach the final desired concentration.

  • Be cautious of precipitation as the proportion of the aqueous phase increases.

Data Summary Table

MethodDescriptionAdvantagesDisadvantages
Aqueous Dissolution Dissolving in deionized water at room temperature.Simple, avoids additives.May not be effective for higher concentrations.
Sonication Use of ultrasonic waves to break up particles.Effective for breaking aggregates.Can generate heat.
Gentle Heating Increasing the temperature to 30-40°C.Increases solubility.Risk of degradation if overheated.
pH Adjustment Lowering the pH with a dilute acid.Significantly increases solubility.Final pH may not be suitable for all applications.
Co-solvents Using DMSO or DMF.Highly effective for poorly soluble compounds.May interfere with biological assays.

Visualizing the Effect of pH on Solubility

The solubility of an amino acid is intrinsically linked to its charge state, which is a function of the solution's pH.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) low_ph Predominantly Cationic (+ charge) High Solubility pI Zwitterionic (Net neutral charge) Low Solubility low_ph->pI Increasing pH high_ph Predominantly Anionic (- charge) High Solubility pI->high_ph Increasing pH

Caption: The relationship between pH, the charge state of a diamino acid, and its resulting solubility.

References

  • University of Calgary. (n.d.). Isoelectronic point, pI. Retrieved from [Link]

Technical Support Center: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common experimental challenges encountered with this compound.

Introduction to (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

(2S,4S)-2,4-Diaminopentanedioic acid is a stereoisomer of 2,4-diaminopentanedioic acid, a constrained analog of glutamate. Its structure is conformationally restricted, making it a valuable tool for probing the binding sites of glutamate receptors and enzymes that process glutamate. It has shown inhibitory activity against certain enzymes, such as ornithine aminotransferase. The dihydrochloride salt form is supplied to enhance its stability and solubility in aqueous solutions. However, like any specialized chemical reagent, its effective use requires careful attention to its properties and handling. This guide provides solutions to common issues to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride?

A1: Upon receipt, the lyophilized powder should be stored at -20°C. For long-term storage, keeping it desiccated is recommended to prevent degradation from moisture.

Q2: What is the best solvent for reconstituting the compound?

A2: The dihydrochloride salt is generally soluble in aqueous solutions. For initial stock solutions, sterile, nuclease-free water is the recommended solvent. Some researchers also use aqueous buffers like PBS, but care must be taken to ensure the final pH does not cause precipitation (see Troubleshooting section). Avoid using DMSO for initial reconstitution unless specified for a particular assay, as the hydrochloride salt form is designed for aqueous solubility.

Q3: How stable are stock solutions?

A3: Once reconstituted in water, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For best results, use freshly prepared solutions for your experiments. If storing for short periods (1-2 days), 4°C is acceptable. Discard any solution that appears cloudy or shows signs of precipitation.

Q4: What is the expected purity of this compound?

A4: Commercially available (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride should typically have a purity of ≥95% or higher, as determined by methods like NMR or HPLC. Always refer to the certificate of analysis provided by your supplier for lot-specific purity information.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Inconsistent or No Activity in Biological Assays

Question: I am not observing the expected inhibitory activity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride in my enzyme assay, or the results are highly variable. What could be the cause?

Answer: This is a common issue that can stem from several factors related to compound handling and the assay conditions. Let's break down the potential causes and solutions.

  • Cause A: Compound Degradation. The compound, especially in solution, can be susceptible to degradation if not stored properly or if subjected to harsh conditions.

    • Solution: Always use freshly prepared solutions or properly stored frozen aliquots. Avoid repeated freeze-thaw cycles. Confirm the integrity of your stock by running a positive control if available.

  • Cause B: Incorrect pH of the Assay Buffer. As a dihydrochloride salt, dissolving the compound in an unbuffered solution will result in an acidic pH. If your assay is pH-sensitive, this can significantly impact the activity of your target protein or the ionization state of the inhibitor itself.

    • Solution: Ensure your final assay buffer has sufficient buffering capacity to maintain the desired pH after the addition of the compound. Prepare your working solutions by diluting the stock solution in the final assay buffer. Always measure the pH of the final reaction mixture to confirm it is within the optimal range for your experiment.

  • Cause C: Interference from Other Assay Components. Components in your assay buffer could be interacting with the compound. For example, high concentrations of certain metal ions could chelate the compound, or other components might compete for the binding site.

    • Solution: Review your assay components. If you suspect interference, simplify the buffer composition as much as possible. A dose-response curve should be run to ensure the observed activity is specific and not an artifact of the assay conditions.

Troubleshooting Workflow for Inconsistent Activity

Below is a logical workflow to diagnose issues with experimental variability.

G A Start: Inconsistent Results B Check Compound Integrity - Use fresh aliquot? - Stored correctly? A->B Step 1 C Verify Assay pH - Measure pH of final mix - Buffer capacity sufficient? B->C If compound is OK G Problem Persists Contact Technical Support B->G If degraded D Assess Buffer Compatibility - Any precipitation? - Potential interactions? C->D If pH is correct C->G If pH is off E Review Assay Protocol - Correct concentrations? - Incubation times correct? D->E If buffer is compatible D->G If incompatible F Problem Resolved E->F If protocol is correct E->G If protocol has errors

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

Issue 2: Compound Precipitation in Solution

Question: My (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is precipitating when I add it to my cell culture medium or assay buffer. Why is this happening?

Answer: Precipitation is a clear indicator of insolubility or an unwanted reaction. The most likely culprits are buffer composition and pH.

  • Cause A: Poor Buffer Compatibility. Phosphate-buffered saline (PBS) is a common source of precipitation for hydrochloride salts of small molecules. The hydrochloride can react with phosphate ions to form a less soluble phosphate salt.

    • Solution: If you observe precipitation in PBS, consider switching to a different buffer system, such as HEPES or MOPS, which are less prone to this type of interaction. If you must use a phosphate buffer, try lowering the concentration of the phosphate.

  • Cause B: Exceeding Solubility Limit. While the dihydrochloride form enhances water solubility, there is still a limit. Attempting to make a highly concentrated stock solution or working solution may exceed this limit.

    • Solution: Prepare a less concentrated stock solution. It is better to add a larger volume of a more dilute solution than to have the compound crash out of a smaller volume of a highly concentrated one. Always add the compound to the solution with vigorous vortexing to ensure it is fully dissolved before use.

Solubility and Buffer Compatibility Data
Solvent/BufferSolubilityRecommendation
WaterGenerally solubleRecommended for primary stock solutions.
PBS (Phosphate-Buffered Saline)VariablePotential for precipitation. Use with caution. Test on a small scale first.
HEPES/MOPS BufferGenerally compatibleGood alternatives to PBS if precipitation occurs.
Cell Culture Media (e.g., DMEM)VariableHigh salt and phosphate content can cause precipitation. Add dropwise with mixing.
DMSOPoorNot recommended for the dihydrochloride salt.

Experimental Protocol Example: In Vitro Enzyme Inhibition Assay

This section provides a generalized protocol for assessing the inhibitory effect of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride on a target enzyme.

Objective: To determine the IC50 value of the compound against a specific enzyme.

Materials:

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

  • Nuclease-free water

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Target enzyme

  • Enzyme substrate

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Compound Stock Solution:

    • Reconstitute the lyophilized powder in nuclease-free water to a concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare serial dilutions of the stock solution in the assay buffer to create a range of working concentrations (e.g., from 1 mM to 10 nM).

  • Set up Assay Plate:

    • Add 10 µL of each compound dilution to the wells of a 96-well plate.

    • Include a positive control (a known inhibitor) and a negative control (assay buffer only, representing 0% inhibition).

  • Enzyme Addition:

    • Add 80 µL of the enzyme solution (diluted in assay buffer to the desired concentration) to each well.

    • Mix gently by tapping the plate.

    • Incubate the plate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction:

    • Add 10 µL of the enzyme substrate to each well to start the reaction.

    • The final volume in each well is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) over time, according to the specific requirements of your assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Enzyme Inhibition Assay

G A Prepare Compound Stock & Dilutions B Dispense Compound to 96-well Plate A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Signal in Plate Reader D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: A streamlined workflow for a typical in vitro enzyme inhibition experiment.

References

  • PubChem Compound Summary for CID 135408, (2S,4S)-2,4-Diaminopentanedioic acid. National Center for Biotechnology Information. [Link]

  • Ornithine Aminotransferase Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery, John Wiley & Sons, Inc. (This source discusses the broader class of compounds and their targets). [Link]

Technical Support Center: Protocol Refinement for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to move beyond mere procedural lists and provide a deeper understanding of the causality behind experimental choices, ensuring your assays are both robust and reliable.

Section 1: Foundational Knowledge & Initial Assay Setup

This section addresses the most common initial queries regarding the handling and basic preparation for assaying (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

FAQ 1: How should I properly dissolve and handle (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride?

Answer: Proper dissolution is the critical first step for assay accuracy. As a dihydrochloride salt, the compound is supplied in a protonated, stable form that enhances its solubility in aqueous solutions.[1][2]

  • Recommended Solvent: Start with high-purity, deionized water. The compound is readily soluble in water.[2] A stock solution of up to 50 mg/mL in water is achievable.

  • Understanding the pH: When dissolved in unbuffered water, the dihydrochloride salt will create an acidic solution. This is important because the pH affects the charge state of the two amino groups and two carboxylic acid groups, which can influence stability and subsequent derivatization reactions.

  • Best Practice - Buffered Solutions: For most applications, especially those involving enzymatic assays or HPLC analysis, dissolving the compound in a suitable buffer is recommended. The choice of buffer is critical and depends on the downstream application. For example, avoid buffers containing primary amines (like Tris) if you plan to use a primary amine-reactive derivatization reagent like o-phthalaldehyde (OPA).[3] A phosphate or borate buffer is often a safer choice.

  • Storage: Aqueous stock solutions should be prepared fresh. If storage is necessary, aliquot and store at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

FAQ 2: What is the primary challenge in quantifying this compound and what analytical methods are recommended?

Answer: The primary challenge, common to most amino acids, is the lack of a strong native chromophore or fluorophore.[5] This makes direct detection by UV-Vis or fluorescence spectroscopy impractical for achieving the sensitivity required in most biological or pharmaceutical analyses.

Consequently, a derivatization step is almost always necessary to attach a UV-active or fluorescent tag to the molecule.[5][] The most robust and widely used analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with either UV or fluorescence detection after derivatization.[5][7] For highly complex matrices or when structural confirmation is needed, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[8]

Section 2: HPLC Method Development & Troubleshooting

The core of quantifying (2S,4S)-2,4-Diaminopentanedioic Acid involves chromatographic separation. This section focuses on troubleshooting the most common hurdles encountered during HPLC analysis.

Workflow: General HPLC Troubleshooting Logic

The following diagram outlines a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting cluster_Deriv Derivatization Issue cluster_HPLC Chromatography Issue problem problem cause_cat cause_cat cause_spec cause_spec solution solution start Problem Observed (e.g., No Peak, Bad Shape) deriv_fail Derivatization Failure start->deriv_fail Is derivatization complete? hplc_fail HPLC System Problem start->hplc_fail Is standard running well? reagent Reagent Expired/ Improperly Prepared ph Incorrect Reaction pH interference Matrix Interference (e.g., NH3, Tris) sol_reagent Prepare Fresh Reagents reagent->sol_reagent sol_ph Optimize Buffer pH ph->sol_ph sol_matrix Improve Sample Cleanup/ Use Borate Buffer interference->sol_matrix retention Poor Retention/ Resolution shape Bad Peak Shape (Tailing/Fronting) sensitivity Low Sensitivity sol_retention Adjust Mobile Phase/ Change Column retention->sol_retention sol_shape Check pH/Sample Solvent/ Column Health shape->sol_shape sol_sensitivity Check Detector/ Increase Concentration sensitivity->sol_sensitivity

Caption: A decision tree for troubleshooting HPLC assays.

Troubleshooting Question 1: I am seeing no peaks, or my peak area is very inconsistent after pre-column derivatization. What's wrong?

Answer: This is a classic sign that the derivatization reaction itself is failing or is not reproducible. Pre-column derivatization involves reacting the analyte before it is injected into the HPLC system.[][7] The efficiency of this reaction is paramount.

Possible Causes & Solutions:

  • Incorrect Reaction pH: Most derivatization reagents, such as o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), require a specific alkaline pH to facilitate the nucleophilic attack by the amino group.[9]

    • The "Why": The primary amino groups on your molecule are the reaction sites. At acidic or neutral pH, these amines are protonated (-NH3+), making them poor nucleophiles. An alkaline environment (typically pH 8.5-10.5) deprotonates them to the reactive -NH2 form.

    • Solution: Ensure your reaction buffer is at the optimal pH for your chosen reagent. Verify the pH of your final sample-reagent mixture.

  • Reagent Degradation: Derivatization reagents can be sensitive to light, moisture, and age. OPA solutions, for instance, are notoriously unstable.[9][10]

    • Solution: Prepare derivatization reagents fresh daily. Store stock materials according to the manufacturer's instructions, often in a desiccator and protected from light.

  • Interfering Substances: Your sample matrix or even your buffer can contain substances that compete with your analyte for the derivatization reagent.

    • The "Why": Reagents like OPA and FMOC-Cl react with any primary amine. If your buffer is Tris-based or if your sample contains high levels of ammonia or other primary amines, the reagent will be consumed, leading to incomplete derivatization of your target analyte.[9][]

    • Solution: Use a non-reactive buffer like borate or bicarbonate. If matrix interference is suspected, implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) to isolate the analyte.

Troubleshooting Question 2: My analyte peak is showing poor retention on a standard C18 column. How can I fix this?

Answer: This is expected behavior. (2S,4S)-2,4-Diaminopentanedioic acid is a highly polar molecule, making it poorly suited for retention on a nonpolar stationary phase like C18 (reversed-phase chromatography).[8]

Possible Causes & Solutions:

  • High Polarity of Analyte: The native molecule has little affinity for the hydrophobic C18 stationary phase.

    • Solution 1 (Recommended): Derivatization. The primary solution is derivatization. Reagents like FMOC-Cl or Dansyl Chloride add large, nonpolar aromatic groups to the molecule, significantly increasing its hydrophobicity and retention on a C18 column.[]

    • Solution 2: Alternative Chromatography. If derivatization is not possible, consider alternative separation modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds. Ion-exchange chromatography, which separates molecules based on charge, is another powerful option for amino acids.[7]

  • Mobile Phase is Too Strong: If you are analyzing a derivatized, more hydrophobic version of the molecule, early elution could mean your mobile phase has too high a concentration of the organic solvent (e.g., acetonitrile, methanol).

    • Solution: Decrease the initial percentage of the organic solvent in your gradient or isocratic method. This will increase the interaction of the derivatized analyte with the stationary phase, leading to longer retention times.

Table 1: Comparison of Common Pre-Column Derivatization Reagents
ReagentTarget GroupDetectionProsCons
o-Phthalaldehyde (OPA) Primary AminesFluorescence (FLD)High sensitivity, fast reaction, automatable.[][10]Unstable derivatives, does not react with secondary amines.[7]
FMOC-Cl Primary & Secondary AminesFluorescence (FLD) / UVStable derivatives, reacts with a broader range of amines.[][9]Excess reagent must be removed or separated, can react with water.[9]
Dansyl Chloride Primary & Secondary AminesFluorescence (FLD) / UVStable derivatives, high sensitivity.[]Slow reaction time (hours), multiple derivative products possible.[7]
PITC (Edman's Reagent) Primary & Secondary AminesUVWell-established for protein sequencing.[][7]Less sensitive than fluorescence methods, requires elevated temperatures.

Section 3: Advanced Assay Scenarios & FAQs

Troubleshooting Question 3: My peaks are tailing or fronting. What are the likely causes and solutions?

Answer: Poor peak shape is a common chromatographic problem that compromises resolution and integration accuracy.

Peak_Shape_Logic problem problem cause cause solution solution tailing Peak Tailing cause_tail_1 Secondary Interactions (e.g., silanol activity) tailing->cause_tail_1 cause_tail_2 Column Contamination/ Void tailing->cause_tail_2 cause_tail_3 Mismatch between Sample Solvent & Mobile Phase tailing->cause_tail_3 fronting Peak Fronting cause_front_1 Sample Overload fronting->cause_front_1 cause_front_2 Low Column Temperature fronting->cause_front_2 sol_tail_1 Adjust Mobile Phase pH/ Add Competing Base cause_tail_1->sol_tail_1 sol_tail_2 Flush or Replace Column/ Guard Column cause_tail_2->sol_tail_2 sol_tail_3 Dissolve Sample in Initial Mobile Phase cause_tail_3->sol_tail_3 sol_front_1 Dilute Sample/ Decrease Injection Volume cause_front_1->sol_front_1 sol_front_2 Increase Column Temperature cause_front_2->sol_front_2

Caption: Causes and solutions for poor HPLC peak shape.

For Peak Tailing:

  • Cause: Secondary interactions between the analyte and the silica backbone of the column. The two amino groups in your molecule can interact with acidic silanol groups on the stationary phase, causing tailing.[12]

    • The "Why": This is a form of mixed-mode separation where, in addition to the intended reversed-phase mechanism, a weak ion-exchange interaction occurs, smearing the peak.

    • Solution: Adjust the pH of your mobile phase to suppress the ionization of either the silanol groups (lower pH) or the amine groups (higher pH). Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Cause: Column contamination or degradation.[13]

    • Solution: First, try flushing the column with a strong solvent. If using a guard column, replace it. If the problem persists, the analytical column may need to be replaced.[13]

For Peak Fronting:

  • Cause: Sample overload. You are injecting too much analyte onto the column, saturating the stationary phase.[13]

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause: Poor sample solubility in the mobile phase.

    • Solution: Ensure your sample is fully dissolved. Whenever possible, dissolve your standards and samples in the initial mobile phase composition to ensure good peak shape.[13]

FAQ 4: My sample is in a complex biological matrix (e.g., plasma, cell lysate). How do I handle endogenous interference?

Answer: Quantifying endogenous or exogenous compounds in biological matrices is a significant challenge due to "matrix effects."[8][]

  • Sample Preparation is Key: You must remove interfering components, especially proteins and lipids, which can precipitate in the HPLC system and foul the column.

    • Protein Precipitation: A simple method is to add a cold organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to precipitate proteins, followed by centrifugation.

    • Solid Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is the preferred method. You can use an appropriate SPE cartridge (e.g., ion-exchange or mixed-mode) to selectively bind your analyte, wash away interferences, and then elute a concentrated, clean sample.

  • Addressing Endogenous Levels: Since amino acids are endogenous, your blank matrix will contain the analyte, making it impossible to build a standard curve in a true blank matrix.[8]

    • Solution 1: Surrogate Matrix: Use a substitute matrix that is free of the analyte (e.g., dialyzed plasma, artificial cerebrospinal fluid) to prepare your calibration standards.[8]

    • Solution 2: Standard Addition: This method involves adding known amounts of the standard directly to aliquots of the sample. By extrapolating the resulting calibration curve back to the x-axis, the endogenous concentration can be determined.

    • Solution 3: Stable Isotope-Labeled Internal Standard: This is the gold standard for LC-MS analysis. An internal standard that is chemically identical to your analyte but contains heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) is spiked into all samples and standards. It co-elutes with the analyte and experiences the same matrix effects, but is distinguished by its higher mass. This allows for highly accurate correction of any variability in sample preparation and ionization.

References
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Le, A., & Clarke, W. (2015). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. PubMed, 17(4), 535-43. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4110. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Pellicciari, R., et al. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 8(7), 765-70. Retrieved from [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Caldinelli, L., et al. (2013). Assays of D-Amino Acid Oxidase Activity. Bio-protocol, 3(20), e930. Retrieved from [Link]

  • Li, Y., et al. (2018). Rapid detection and quantification of 2,4-dichlorophenoxyacetic acid in milk using molecularly imprinted polymers-surface-enhanced Raman spectroscopy. Food Chemistry, 258, 254-259. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[6-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This non-proteinogenic amino acid is a critical building block in medicinal chemistry, particularly for developing constrained peptides and enzyme inhibitors. Its synthesis, however, presents significant stereochemical and purification challenges. This guide provides in-depth, field-proven insights, troubleshooting solutions, and validated protocols to navigate these complexities.

Technical Overview

The synthesis of (2S,4S)-2,4-diaminopentanedioic acid requires precise control over two stereocenters (C2 and C4) and the management of four functional groups (two amines, two carboxylic acids). The primary challenges lie in achieving high diastereoselectivity, implementing an effective orthogonal protecting group strategy, and isolating the final, highly polar product as a stable dihydrochloride salt.

Below is a generalized workflow illustrating the key phases of a typical synthetic campaign.

Synthetic_Workflow cluster_0 Phase 1: Stereocenter Installation cluster_1 Phase 2: Functional Group Management cluster_2 Phase 3: Final Product Isolation Start Chiral Starting Material (e.g., L-Glutamic Acid) Stereo Diastereoselective Transformation (e.g., Michael Addition, Alkylation) Start->Stereo Establish C4 Stereocenter Protect Orthogonal Protection of Amino/Carboxyl Groups Stereo->Protect Manipulate Intermediate Modifications & Purification Protect->Manipulate Deprotect Global Deprotection Manipulate->Deprotect Salt Dihydrochloride Salt Formation Deprotect->Salt Purify Final Purification (Recrystallization / Ion Exchange) Salt->Purify Product (2S,4S)-DAP·2HCl Purify->Product

Caption: Generalized workflow for the synthesis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is the (2S,4S) stereochemistry so critical and what are the main synthetic strategies to achieve it?

A1: The biological activity of molecules derived from 2,4-diaminopentanedioic acid is highly dependent on their three-dimensional structure. The (2S,4S) configuration is often required for precise binding to target enzymes or receptors. The main strategies to control this stereochemistry include:

  • Chiral Pool Synthesis: This is a common and effective approach, starting from an enantiomerically pure molecule that already contains one of the required stereocenters. L-glutamic acid is a frequent starting material, providing the C2(S) stereocenter. The challenge then becomes the diastereoselective introduction of the amino group at the C4 position.

  • Asymmetric Synthesis: This involves using chiral auxiliaries or catalysts to induce stereoselectivity. For instance, an asymmetric Michael addition to a glutamic acid-derived α,β-unsaturated ester can establish the C4 stereocenter with high control.[1]

  • Enzymatic Resolution: In some routes, a mixture of diastereomers is synthesized and then resolved using an enzyme that selectively acts on one isomer, allowing for its separation.[2]

Q2: What is an "orthogonal protecting group strategy" and why is it essential for this synthesis?

A2: An orthogonal protecting group strategy involves using multiple types of protecting groups in a single molecule, where each type can be removed under specific reaction conditions without affecting the others.[3][4] For a molecule with two amino groups and two carboxylic acids, this is crucial. It allows for the selective modification of one functional group while the others remain masked. For example, you might need to deprotect the γ-carboxyl group to perform a coupling reaction without affecting the protected α-carboxyl and amino groups.

Q3: What are the best analytical methods to confirm the stereochemistry of the final product?

A3: Confirming the absolute and relative stereochemistry is paramount. The most effective methods include:

  • Chiral HPLC/GC: After derivatization (e.g., esterification and acylation), the product can be analyzed on a chiral column to separate and quantify the different stereoisomers.

  • NMR Spectroscopy: High-field ¹H NMR can be used to determine the diastereomeric ratio of intermediates. Specific coupling constants and NOE (Nuclear Overhauser Effect) studies on cyclic derivatives can help establish the relative stereochemistry.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.

Troubleshooting Guide

Q4: My reaction to introduce the C4-amino group results in a poor diastereomeric ratio (e.g., close to 1:1). What are the common causes and solutions?

A4: Low diastereoselectivity is a frequent challenge. The root cause often lies in the transition state geometry of the key bond-forming reaction.

Possible Causes:

  • Suboptimal Temperature: Many stereoselective reactions are highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity.

  • Incorrect Solvent Choice: The solvent can influence the conformation of the substrate and the transition state. A solvent that does not adequately solvate the key intermediates may lead to a loss of stereocontrol.

  • Steric Hindrance: The steric bulk of your protecting groups or reagents may not be sufficient to effectively shield one face of the molecule, allowing the incoming nucleophile or electrophile to attack from either side.

  • Reagent Purity/Activity: The purity of chiral catalysts or the activity of organometallic reagents can significantly impact selectivity.

Troubleshooting Steps:

StepActionRationale
1 Lower the Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
2 Screen Different Solvents Test a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). Non-coordinating solvents like toluene can sometimes enhance the influence of chiral auxiliaries.[5]
3 Modify Protecting Groups If possible, switch to a bulkier protecting group on the α-amino or α-carboxyl group to increase facial shielding and direct the incoming reagent.
4 Verify Reagent Quality Use freshly opened or purified reagents. For organometallic additions, titrate the reagent to determine its exact concentration before use. For catalytic reactions, ensure the catalyst is not degraded.

Q5: I am struggling with the global deprotection step. I see multiple byproducts or incomplete reaction by TLC/LC-MS. What should I do?

A5: Global deprotection, especially with acid-labile groups like Boc and t-butyl esters, can be problematic.

Possible Causes:

  • Insufficient Acid or Scavengers: Strong acids like Trifluoroacetic Acid (TFA) are used to cleave Boc groups, generating reactive carbocations (e.g., tert-butyl cation). Without scavengers, these cations can re-alkylate electron-rich functional groups on your molecule.

  • Water Content: The presence of water can lead to incomplete reactions or hydrolysis of side products.[6] For hydrogenolysis (e.g., removing Z or Benzyl groups), the catalyst can be poisoned by impurities.

  • Reaction Time/Temperature: The reaction may not have been run long enough for all protecting groups to be cleaved, especially if they are in sterically hindered positions.

Troubleshooting Workflow:

Deprotection_Troubleshooting cluster_acid Acidolysis (TFA) cluster_hydro Hydrogenolysis (H₂/Pd) Start Problem: Incomplete Deprotection or Side Products CheckMethod Identify Deprotection Method (Acidolysis vs. Hydrogenolysis) Start->CheckMethod Acid_Check1 Add Scavengers (e.g., TIS, H₂O, Phenol) CheckMethod->Acid_Check1 Acid-Labile Groups (Boc, tBu) Hydro_Check1 Check Catalyst Quality (Use fresh Pd/C) CheckMethod->Hydro_Check1 Benzyl-Based Groups (Z, Bn) Acid_Check2 Increase TFA Concentration or Reaction Time Acid_Check1->Acid_Check2 End Monitor by LC-MS until complete Acid_Check2->End Hydro_Check2 Increase H₂ Pressure or Reaction Time Hydro_Check1->Hydro_Check2 Hydro_Check3 Ensure Anhydrous, Degassed Solvent Hydro_Check2->Hydro_Check3 Hydro_Check3->End

Caption: Decision workflow for troubleshooting global deprotection.

Q6: My final product is an oil or is very hygroscopic after salt formation and I cannot get it to crystallize. How can I isolate a pure, solid dihydrochloride salt?

A6: The highly polar and zwitterionic nature of the deprotected amino acid makes it prone to forming oils. Achieving a crystalline solid requires careful control over the final steps.

Possible Causes:

  • Residual Water or Solvent: Even trace amounts of water or organic solvents can prevent crystallization.

  • Incorrect pH: The pH must be sufficiently low (typically < 2) to ensure both amino groups are fully protonated as ammonium chlorides. If the pH is too high, a mixture of zwitterionic species and salts can result.

  • Impurities: Small amounts of impurities from previous steps can act as crystal growth inhibitors.

Solutions:

  • Anhydrous Conditions: After deprotection, rigorously dry the crude product under high vacuum. For the salt formation, use a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane or diethyl ether).

  • Solvent Trituration/Recrystallization:

    • Dissolve the crude oil in a minimal amount of a polar solvent like methanol or ethanol.

    • Slowly add a less polar co-solvent (e.g., diethyl ether, isopropanol, or acetone) until the solution becomes cloudy.

    • Allow the solution to stand, often at a reduced temperature (4 °C or -20 °C), to induce crystallization.

  • Lyophilization: If crystallization fails, dissolving the product in water, adjusting the pH with aqueous HCl, and then freeze-drying (lyophilizing) can yield an amorphous but solid powder, which is often suitable for use.[7]

Validated Experimental Protocols

Protocol 1: Global Deprotection of a Boc/tBu-Protected Precursor

This protocol assumes the precursor has N-Boc protected amines and tert-butyl ester protected carboxylic acids.

  • Reaction Setup: Dissolve the protected diaminopentanedioate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Reagent Preparation: Prepare a "cleavage cocktail." A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] TIS and water act as scavengers for the generated tert-butyl cations.

  • Deprotection: Cool the DCM solution to 0 °C in an ice bath. Add the cleavage cocktail (approx. 10 mL per gram of substrate) dropwise.

  • Reaction Monitoring: Remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Purification: Co-evaporate the residue with toluene (3x) to remove residual TFA. The resulting crude product can be triturated with cold diethyl ether to precipitate a solid, which is then filtered and dried under high vacuum.

Protocol 2: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the crude, fully deprotected amino acid (1.0 eq) in a minimal amount of methanol.

  • Acidification: Cool the solution to 0 °C. Slowly add a 4M solution of HCl in 1,4-dioxane (2.5 - 3.0 eq) dropwise with stirring. A white precipitate should begin to form.

  • Precipitation: After addition is complete, add diethyl ether slowly until the solution becomes significantly cloudy to maximize precipitation.

  • Isolation: Stir the resulting slurry at 0 °C for 1 hour, then store at 4 °C for several hours (or overnight) to complete crystallization.

  • Finishing: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a white solid. Verify the purity and identity using NMR and Mass Spectrometry.

References

  • El-Gharabli, S., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Scientific Reports. Available at: [Link]

  • Cativiela, C., et al. (1997). Stereocontrolled synthesis of enantiomerically pure unsaturated analogues of 2,6DAP. Part 5. ResearchGate. Available at: [Link]

  • Zhou, C., et al. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Pharmaceutical Design. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reddit user discussion. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]

  • Gauglitz, G., et al. (2008). Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bocan Biotech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wang, S., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Vilar, E., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (n.d.). An Enantioselective Synthetic Route to cis -2,4-Disubstituted and 2,4-Bridged Piperidines. Available at: [Link]

  • Pellicciari, R., et al. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Garner, P., et al. (1995). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2023). Challenges and Solutions in D-Amino Acid Production Methods. Available at: [Link]

  • PubChem. (n.d.). 2,4-Diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. Available at: [Link]

  • PubChem. (n.d.). (2S,4R)-2,4-diaminopentanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing l-y-methylene glutamic acid and analogs.
  • PubChem. (n.d.). 2,4-Diaminopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. Available at: [Link]

  • Wiley Online Library. (2020). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Rapid Communications. Available at: [Link]

  • Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing L-2, 4-diaminobutyric acid.
  • Google Patents. (n.d.). Preparation method of 2,4-D dimethyl amine salt solid.
  • ResearchGate. (n.d.). Preparation of D-glutamine from glutamic acid. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of L-2-aminobutanamide hydrochloride.
  • Stepanov, A. I., et al. (2021). Preparative Biocatalytic Synthesis of α-Ketoglutaramate. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. Available at: [Link]

  • ResearchGate. (n.d.). New constrained cyclic beta,gamma-diamino acids from glutamic acid: synthesis of both diastereomers and unexpected kinetic resolution. Available at: [Link]

  • ResearchGate. (n.d.). A concise, stereoselective synthesis of meso-2,6-diaminopimelic acid (DAP). Available at: [Link]

Sources

Technical Support Center: (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality, integrity, and successful application of this compound in your experiments. Here, we address common challenges and provide in-depth troubleshooting guidance based on established analytical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters I should assess for a new batch of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride?

A1: For any new lot, a comprehensive quality control assessment should confirm its identity, purity, and stereochemical integrity. The key parameters to verify are:

  • Identity: Confirmation of the molecular structure.

  • Purity: Quantification of the target compound and identification of any impurities.

  • Stereoisomeric Purity: Ensuring the correct (2S,4S) configuration and absence of other diastereomers.

  • Residual Solvents: Quantification of any remaining solvents from synthesis and purification.

  • Water Content: Determining the amount of water present, as the dihydrochloride salt can be hygroscopic.

Q2: How should I properly store (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride to ensure its stability?

A2: As a dihydrochloride salt of an amino acid, this compound is susceptible to moisture. It is recommended to store it at 4°C under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] For long-term storage, -20°C is preferable.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.

Q3: My compound is not dissolving well in water, what could be the issue?

A3: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride should be freely soluble in water. If you are experiencing solubility issues, consider the following:

  • pH of the solution: The dihydrochloride salt will create an acidic solution. If your experimental buffer is neutral or basic, the solubility might be affected.

  • Temperature: Gentle warming can aid dissolution.

  • Purity: The presence of insoluble impurities could be a factor.

  • Material Form: Ensure the material is a fine powder. If it has clumped due to moisture absorption, this can slow down dissolution.

Q4: I am observing unexpected peaks in my HPLC analysis. What are the potential sources?

A4: Extraneous peaks in an HPLC chromatogram can arise from several sources:

  • Synthesis-related impurities: These could include starting materials, reagents, or by-products from the synthetic route. Common impurities in amino acid synthesis can include enantiomers or diastereomers.[2]

  • Degradation products: Improper storage or handling can lead to degradation.

  • Contamination: This could be from solvents, glassware, or the HPLC system itself.

  • Column bleed: An old or poorly conditioned column can shed stationary phase.

A systematic troubleshooting approach, as outlined in the guides below, is crucial for identifying the source of these peaks.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

You are observing variability in the biological activity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride between different batches or experiments.

Caption: Workflow for troubleshooting inconsistent biological assay results.

  • Purity Assessment: The presence of impurities, even in small amounts, can significantly impact biological assays. Some impurities might be inert, while others could be agonists or antagonists in your system. A high-resolution analytical technique like HPLC or UPLC is essential to assess purity.[3][4]

  • Identity Verification: It is crucial to confirm that the compound is indeed (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. Mass spectrometry and NMR are the gold standards for structural elucidation.

  • Stereochemical Integrity: Biological systems are highly sensitive to stereochemistry. The presence of other diastereomers ((2R,4S), (2S,4R), or (2R,4R)) can lead to altered or no biological activity. Chiral HPLC is the preferred method for separating and quantifying stereoisomers.[2]

  • Accurate Quantification: An error in the concentration of your stock solution will directly impact your experimental results. Re-verify the weight of the compound and the dilution series. Consider that the molecular weight should account for the two hydrochloride molecules (Formula Weight: 235.07 g/mol ).[5]

Issue 2: Ambiguous NMR Spectrum

Your ¹H or ¹³C NMR spectrum of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride shows unexpected signals or poor resolution.

Observation Potential Cause Recommended Action
Broad Peaks - Sample aggregation- Paramagnetic impurities- pH effects- Dilute the sample.- Filter the sample.- Ensure consistent pH by using a deuterated buffer.
Unexpected Signals - Residual solvents- Synthesis impurities- Degradation- Compare signals to known solvent shifts.- Analyze potential synthetic by-products.[6][7]- Re-run with a fresh sample from proper storage.
Complex Multiplets - Second-order coupling effects- Use a higher field strength NMR spectrometer (e.g., 600 MHz or higher) to simplify the spectrum.

While an experimental spectrum is definitive, predicted chemical shifts can provide a useful reference. Based on glutamic acid and similar structures, the approximate ¹³C NMR chemical shifts in D₂O can be estimated.[8]

Carbon Atom Expected Chemical Shift Range (ppm)
C1 (Carboxyl)175-180
C2 (CH-NH₂)55-60
C3 (CH₂)30-35
C4 (CH-NH₂)50-55
C5 (Carboxyl)178-183

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. Method optimization will be required for your specific system.

1. Materials:

  • (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the area percentage of the main peak to determine purity.

  • Investigate any impurity peaks that are greater than 0.1%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of the compound.

1. Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

2. Sample Preparation:

  • Prepare a dilute solution of the compound (approx. 10 µM) in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

3. MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3-4 kV

  • Scan Range: m/z 50-500

4. Expected Result:

  • The molecular weight of the free base is 162.14 g/mol . In positive ESI mode, the expected protonated molecule [M+H]⁺ should be observed at approximately m/z 163.08.

Caption: Predicted fragmentation pathway for MS/MS analysis.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148). Retrieved from [Link]

  • Jedynak, Ł., et al. (2012). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 17(9), 11034-11051. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7254. [Link]

  • Ohtawa, M., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6883. [Link]

  • Jurado-Sánchez, B., et al. (2009). Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues. Journal of Chromatography A, 1216(21), 4647-4654. [Link]

  • Satyanarayana, B., et al. (2007). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 13(4), 359-366. [Link]

  • Santos, V. G., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 736-746. [Link]

  • PubChem. (n.d.). (2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid. Retrieved from [Link]

  • Cooper, A. J. L., et al. (2016). HPLC determination of α-ketoglutaramate [5-amino-2,5-dioxopentanoate] in biological samples. Analytical Biochemistry, 494, 1-6. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

Sources

interpreting unexpected results with (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this glutamate analog in their experiments. As a structural analog of endogenous glutamate, this compound is likely to interact with components of the glutamatergic system, such as glutamate receptors and transporters. This guide provides troubleshooting strategies and frequently asked questions to help you interpret unexpected results and ensure the integrity of your data.

I. Chemical and Physical Properties

A clear understanding of the physicochemical properties of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride is fundamental to successful experimentation.

PropertyValueSource
CAS Number 159206-44-7[1]
Molecular Formula C5H12Cl2N2O4[1]
Molecular Weight 235.07 g/mol [1]
Synonyms (2S,4S)-Diaminoglutaric acid 2HCl, L-Glutamic acid, 4-amino-, dihydrochloride, threo- (9CI)[1]
Form Solid
Solubility Soluble in water. For comparison, L-glutamic acid hydrochloride is soluble in water at 50 mg/mL.[2]
Storage Store at room temperature, sealed, and away from moisture. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected results that may arise during the use of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride.

A. Inconsistent Biological Activity

Question 1: I am observing variable or no response in my cell-based assay when using (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride. What could be the cause?

Answer:

Variability in biological activity is a common challenge when working with glutamate analogs. Several factors could be contributing to this issue:

  • Compound Stability in Solution: Aqueous solutions of glutamic acid and its analogs can degrade over time, forming pyrrolidonecarboxylic acid.[2] This cyclization can reduce the effective concentration of the active compound. It is crucial to use freshly prepared solutions for each experiment or to properly store aliquots at low temperatures.

  • pH of the Final Solution: As a dihydrochloride salt, dissolving the compound in a neutral buffer will result in an acidic solution. This pH change can affect cell viability and receptor function. Always adjust the pH of your final working solution to the physiological range (typically 7.2-7.4) after adding the compound.

  • Receptor Specificity and Expression Levels: (2S,4S)-2,4-Diaminopentanedioic Acid is a glutamate analog and may target specific subtypes of glutamate receptors.[3] The cell line you are using may not express the target receptor at sufficient levels to elicit a measurable response. It is advisable to confirm receptor expression using techniques like qPCR or western blotting.

  • Glutamate Uptake and Metabolism: The observed effect of a glutamate analog can be influenced by its uptake into cells via excitatory amino acid transporters (EAATs) and subsequent metabolism.[4] If the compound is a substrate for EAATs, its extracellular concentration may decrease over time, leading to a diminished response.

Troubleshooting Workflow for Inconsistent Activity:

start Inconsistent Biological Activity check_solution Prepare fresh stock solution and verify pH of final medium start->check_solution test_activity Re-run experiment with fresh solution check_solution->test_activity activity_restored Issue Resolved: Solution stability/pH was the cause test_activity->activity_restored Activity Restored no_activity No improvement test_activity->no_activity No Change check_receptor Verify target receptor expression (qPCR, Western Blot) no_activity->check_receptor receptor_present Receptor is expressed check_receptor->receptor_present receptor_absent Receptor not expressed: Select appropriate cell line check_receptor->receptor_absent consider_uptake Investigate compound as a substrate for EAATs receptor_present->consider_uptake

Caption: Troubleshooting inconsistent biological activity.

B. Unexpected Antagonistic or Agonistic Effects

Question 2: I expected (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride to be an antagonist, but I am seeing some agonistic effects at high concentrations. Is this possible?

Answer:

Yes, this is a plausible scenario. The pharmacology of glutamate receptor ligands can be complex:

  • Partial Agonism: Many compounds that act as competitive antagonists can exhibit partial agonism, especially at higher concentrations. This means they can weakly activate the receptor in the absence of the endogenous agonist (glutamate).

  • Receptor Subtype Specificity: The compound may act as an antagonist at one glutamate receptor subtype but as an agonist at another. The net effect will depend on the relative expression of these subtypes in your experimental system. For example, a related compound, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, is a selective antagonist of group II mGluRs with no effect on other mGluR groups.[3]

  • Off-Target Effects: At high concentrations, the compound may interact with other proteins or receptors, leading to off-target effects that mimic agonism.

Experimental Protocol to Differentiate Antagonism from Partial Agonism:

  • Construct a Dose-Response Curve: Perform a dose-response experiment with your compound alone to determine if it elicits a response.

  • Competitive Binding Assay: Conduct a competitive binding experiment by co-incubating a fixed concentration of a known radiolabeled agonist with increasing concentrations of your compound. An antagonist will displace the radioligand.

  • Functional Assay with a Known Agonist: Perform a functional assay where you stimulate the cells with a known agonist (e.g., glutamate) in the presence of increasing concentrations of your compound. A competitive antagonist will shift the agonist's dose-response curve to the right.

C. Issues with Solubility and Formulation

Question 3: My stock solution of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride appears cloudy or forms a precipitate when diluted in my cell culture medium. What should I do?

Answer:

This is likely due to solubility issues, which can be influenced by the pH and composition of your medium.

  • pH-Dependent Solubility: The dihydrochloride salt is acidic. When added to a buffered solution like cell culture medium, the pH change can affect its solubility. Ensure the final pH is adjusted after the addition of the compound.

  • Salt Effects: Cell culture media are complex mixtures of salts, amino acids, and other components. High concentrations of certain salts can reduce the solubility of your compound ("salting out").

  • Use of a Co-solvent: If pH adjustment does not resolve the issue, consider preparing a more concentrated stock solution in a biocompatible co-solvent like DMSO before diluting it in your medium. However, always run a vehicle control to ensure the solvent itself does not affect your experimental outcome.

Recommended Stock Solution Preparation:

  • Weigh out the desired amount of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride in a sterile container.

  • Add sterile, deionized water to dissolve the compound. For comparison, L-glutamic acid hydrochloride is soluble at 50 mg/mL in water.[2]

  • Vortex briefly to ensure complete dissolution.

  • Sterile filter the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

III. Hypothetical Signaling Pathway

Based on the pharmacology of similar glutamate analogs, (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride may act as a ligand for metabotropic glutamate receptors (mGluRs). The following diagram illustrates a hypothetical signaling cascade following the binding of an antagonist to a group II mGluR (mGluR2/3).

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space mGluR mGluR2/3 G_protein Gi/o Protein mGluR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Compound (2S,4S)-2,4-Diaminopentanedioic Acid (Antagonist) Compound->mGluR binds and blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response leads to

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: A Putative Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of glutamate receptor modulation, the emergence of novel chemical entities demands rigorous comparative analysis. This guide provides a comprehensive framework for evaluating (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, a compound belonging to the family of 4-substituted glutamic acid analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural similarity to known metabotropic glutamate receptor (mGluR) antagonists strongly suggests its activity at these targets, particularly the Group II mGluRs (mGluR2 and mGluR3).

This guide will therefore equip researchers with the necessary context, comparative benchmarks, and detailed experimental protocols to thoroughly characterize (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and position it within the broader field of mGluR antagonists.

Introduction to Glutamate Receptors and the Significance of Group II mGluRs

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its receptors are pivotal for a vast array of neurological functions, including synaptic plasticity, learning, and memory.[1] Glutamate receptors are broadly classified into two families: ionotropic receptors (NMDA, AMPA, and kainate receptors) that form ion channels, and metabotropic receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling.[2]

The mGluR family is further subdivided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[3] Group II mGluRs, comprising mGluR2 and mGluR3, are of significant therapeutic interest. Primarily located presynaptically, they act as autoreceptors to inhibit the release of glutamate.[3] This function makes them a crucial target for conditions associated with excessive glutamatergic neurotransmission, such as anxiety, depression, and schizophrenia.[2][4]

The Promise of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride and its Analogs

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a stereoisomer of glutamic acid with amino group substitutions. Research into 4-substituted glutamic acid analogues has revealed that modifications at this position can confer potent and selective activity at mGluRs.[5] Notably, a structurally related compound, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid, has been identified as a selective Group II mGluR antagonist with no significant affinity for ionotropic glutamate receptors or other mGluR groups.[6] This precedent provides a strong rationale for investigating (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a potential Group II mGluR antagonist.

Comparative Benchmarking: Established Group II mGluR Antagonists

To effectively evaluate a novel compound, it is essential to compare its performance against well-characterized reference compounds. For Group II mGluR antagonists, LY341495 and MGS0039 are considered gold standards.

CompoundTarget(s)Potency (Ki/IC50)Selectivity ProfileKey Features
LY341495 mGluR2, mGluR3Ki: ~14-21 nM (mGluR2/3)[7]High selectivity for Group II over Group I and most Group III mGluRs. Also shows nanomolar potency at mGluR8.[7]Widely used as a research tool; brain-penetrant.
MGS0039 mGluR2, mGluR3Ki: ~2.2 nM (mGluR2), ~4.5 nM (mGluR3)[8]Highly selective for Group II mGluRs over other mGluRs and a broad panel of other receptors and transporters.[8]Demonstrates antidepressant-like effects in preclinical models.[8]
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride Putative: mGluR2, mGluR3To be determinedTo be determinedTo be determined

Experimental Workflow for the Comprehensive Characterization of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

The following experimental workflow outlines the necessary steps to fully characterize the pharmacological profile of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and enable a robust comparison with established antagonists.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation synthesis Synthesis and Purification binding Radioligand Binding Assays synthesis->binding Purity >95% functional Functional Assays (cAMP) binding->functional Determine Ki electrophysiology Electrophysiology functional->electrophysiology Determine IC50 pk Pharmacokinetics electrophysiology->pk Confirm Antagonism microdialysis In Vivo Microdialysis pk->microdialysis Assess Brain Exposure behavioral Behavioral Models microdialysis->behavioral Modulation of Neurotransmitters camp_pathway cluster_receptor Cell Membrane Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates G_protein Gi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist (2S,4S)-2,4-Diaminopentanedioic acid or other antagonists Antagonist->mGluR2_3 Blocks

Figure 2: Signaling pathway of Group II mGluRs and the mechanism of antagonism in a cAMP functional assay.

Objective: To confirm the antagonistic activity at the level of neuronal function.

Protocol Outline (Patch-Clamp on Cultured Neurons or Brain Slices):

  • Preparation: Prepare primary neuronal cultures or acute brain slices from a region rich in Group II mGluRs, such as the hippocampus or prefrontal cortex.

  • Recording: Perform whole-cell patch-clamp recordings from neurons.

  • Application: a. Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs). b. Apply a Group II mGluR agonist to induce a measurable change, such as a reduction in EPSC frequency. c. Apply the test compound in the presence of the agonist to observe the reversal of the agonist's effect.

  • Data Analysis: Quantify the extent to which the test compound blocks the agonist-induced effects on synaptic transmission.

In Vivo Characterization: Assessing Drug-like Properties and Efficacy

Objective: To determine the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME), and importantly, its ability to cross the blood-brain barrier.

Protocol Outline:

  • Administration: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., intravenous, oral).

  • Sampling: Collect blood and brain tissue samples at various time points.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.

Objective: To demonstrate target engagement in the living brain by measuring the compound's effect on neurotransmitter levels.

Protocol Outline:

  • Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum) of an anesthetized or freely moving rodent. [9][10]2. Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Drug Administration: Administer the test compound systemically.

  • Neurotransmitter Analysis: Measure the concentration of glutamate and other relevant neurotransmitters in the dialysate samples using HPLC. [11]5. Data Analysis: Determine if the compound alters basal or stimulated (e.g., by potassium) glutamate levels, consistent with Group II mGluR antagonism.

Objective: To evaluate the in vivo efficacy of the compound in animal models relevant to the therapeutic indications of Group II mGluR antagonists.

Protocol Outline (Example: Forced Swim Test for Antidepressant-like Activity):

  • Acclimation: Acclimate rodents to the testing environment.

  • Drug Administration: Administer the test compound, a reference drug (e.g., MGS0039), or vehicle.

  • Test: Place the animals in a cylinder of water and record their behavior (e.g., immobility time, swimming, climbing) for a set period.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. [8] Other relevant behavioral models could include the elevated plus-maze for anxiety or prepulse inhibition for schizophrenia-like deficits.

Conclusion

While (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride remains a largely uncharacterized molecule, its chemical structure places it within a promising class of Group II mGluR antagonists. By following the comprehensive comparative and experimental framework outlined in this guide, researchers can systematically elucidate its pharmacological profile. A thorough investigation of its binding affinity, functional potency, selectivity, pharmacokinetic properties, and in vivo efficacy will be essential to determine its potential as a novel therapeutic agent. This rigorous, data-driven approach is fundamental to advancing our understanding of glutamate pharmacology and developing next-generation treatments for a range of neurological and psychiatric disorders.

References

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. Available at: [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central. Available at: [Link]

  • What mGluRs antagonists are in clinical trials currently? Patsnap Synapse. Available at: [Link]

  • Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? PubMed Central. Available at: [Link]

  • Molecular pharmacology of 4-substituted glutamic acid analogues at ionotropic and metabotropic excitatory amino acid receptors. PubMed. Available at: [Link]

  • What are mGluRs antagonists and how do they work? Patsnap Synapse. Available at: [Link]

  • Structure-activity Relationships of New Agonists and Antagonists of Different Metabotropic Glutamate Receptor Subtypes. PubMed. Available at: [Link]

  • MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity. PubMed. Available at: [Link]

  • Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. PubMed Central. Available at: [Link]

  • Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations. PubMed Central. Available at: [Link]

  • LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. PubMed. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. Available at: [Link]

  • Synthesis and biological activities of 2,4-diaminopteridine derivatives. PubMed. Available at: [Link]

  • Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. PubMed Central. Available at: [Link]

  • Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. ResearchGate. Available at: [Link]

  • The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. PubMed. Available at: [Link]

  • Biological Properties of d-Amino Acid Conjugates of 2,4-D. PubMed. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. PubMed. Available at: [Link]

  • Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. PubMed. Available at: [Link]

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed Central. Available at: [Link]

  • Possible involvement of nitric oxide in NMDA-induced glutamate release in the rat striatum: an in vivo microdialysis study. PubMed. Available at: [Link]

  • Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease. PubMed Central. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Synthesis of 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl. ResearchGate. Available at: [Link]

  • Anxiolytic-like Activity of MGS0039, a Potent Group II Metabotropic Glutamate Receptor Antagonist, in a Marble-Burying Behavior Test. PubMed. Available at: [Link]

  • Overview of Brain Microdialysis. PubMed Central. Available at: [Link]

  • Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. PubMed Central. Available at: [Link]

  • How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. YouTube. Available at: [Link]

  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. PubMed Central. Available at: [Link]

  • Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Stereoisomers of 2,4-Diaminopentanedioic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that share the same chemical formula and connectivity but differ in their spatial arrangement are known as stereoisomers. The distinct pharmacological and toxicological profiles of different stereoisomers are well-documented, with the tragic case of thalidomide serving as a stark reminder: the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was a potent teratogen.[1] This principle underscores the necessity for researchers to isolate and characterize individual stereoisomers to identify the true source of therapeutic activity (the eutomer) and potential off-target effects.

This guide focuses on 2,4-Diaminopentanedioic acid (also known as 2,4-diaminoglutaric acid), a structural analogue of the neurotransmitter L-glutamic acid.[2][3] Possessing two chiral centers at positions 2 and 4, this molecule can exist as four distinct stereoisomers. We will provide a comparative analysis of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and its isomers, offering both foundational knowledge and practical experimental protocols for their differentiation and evaluation.

Chapter 1: Delineating the Stereoisomers of 2,4-Diaminopentanedioic Acid

The two chiral centers in 2,4-Diaminopentanedioic acid give rise to two pairs of stereoisomers. Understanding their relationship is crucial for any comparative study.

  • Enantiomers : These are non-superimposable mirror images of each other. They share identical physical and chemical properties (e.g., melting point, solubility) in an achiral environment but rotate plane-polarized light in equal but opposite directions. The (2S,4S) and (2R,4R) isomers form one enantiomeric pair.

  • Diastereomers : These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by standard chromatographic techniques like HPLC. The (2S,4R) and (2R,4S) isomers are diastereomers of the (2S,4S) and (2R,4R) pair.

  • Meso Compounds : The (2S,4R) and (2R,4S) isomers are, in fact, the same molecule due to an internal plane of symmetry. This achiral member of the diastereomer set is referred to as a meso compound.

Figure 1: Relationship between the stereoisomers of 2,4-Diaminopentanedioic acid.

Chapter 2: Analytical Separation and Characterization

The first challenge in comparing stereoisomers is their separation and identification. While diastereomers can be separated by standard chromatography, the identical physical properties of enantiomers necessitate a chiral environment for their resolution.

Causality in Chiral Separation

The principle behind chiral separation, such as with High-Performance Liquid Chromatography (HPLC), is the creation of transient, diastereomeric complexes between the isomers and a chiral stationary phase (CSP). Because these diastereomeric complexes have different energies of formation and stability, they travel through the column at different rates, leading to separation. The choice of CSP and mobile phase is critical and must be empirically determined to achieve optimal resolution.

Experimental Protocol 1: Chiral HPLC Separation of 2,4-Diaminopentanedioic Acid Stereoisomers

This protocol provides a framework for the analytical separation of the stereoisomers.

Objective: To resolve and quantify the stereoisomers of 2,4-Diaminopentanedioic acid.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP) column (e.g., a protein-based, polysaccharide-based, or Pirkle-type column).

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, buffers).

  • Acid/Base modifiers (e.g., trifluoroacetic acid, formic acid, diethylamine).

  • Isomer standards (if available) or the racemic mixture.

Methodology:

  • Column Selection Rationale: Begin with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) as they have broad applicability for separating a wide range of chiral compounds, including amino acids.[4]

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid. The acidic modifier ensures the carboxyl groups are protonated, leading to more consistent retention.

    • Run a gradient elution (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the compounds.

    • If separation is poor, systematically vary the organic modifier (e.g., switch to methanol) and the acid modifier.

  • Method Optimization:

    • Once partial separation is observed, switch to an isocratic (constant composition) mobile phase to fine-tune the resolution.

    • Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the aqueous component generally increases retention time and may improve resolution.

    • Optimize the column temperature. Small changes in temperature can significantly affect the thermodynamics of the chiral recognition process.

  • Derivatization (If Necessary): If direct separation is unsuccessful, consider derivatization. Reacting the amino groups with a chiral derivatizing agent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC), creates diastereomeric derivatives that can often be separated on a standard (achiral) C18 column.[5] This approach adds complexity but is a powerful alternative.

  • Peak Identification:

    • If pure standards are available, inject each one to confirm its retention time.

    • If starting with a mixture, the meso compound should elute as a single peak, while the enantiomeric pair will elute as two separate peaks (if resolved). An MS detector can confirm that all peaks have the same mass-to-charge ratio, confirming they are isomers.

Figure 2: Workflow for the chiral HPLC separation of stereoisomers.

Chapter 3: Comparative Biological Activity

As analogues of glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system, the stereoisomers of 2,4-Diaminopentanedioic acid are expected to interact with glutamate receptors.[3] However, the precise spatial arrangement of the functional groups (two amino groups and two carboxyl groups) will dictate the affinity and efficacy at these receptors.

Stereoselectivity at Glutamate Receptors

Glutamate receptors, such as the NMDA and metabotropic glutamate (mGluR) receptors, possess highly specific, chiral binding pockets.[6] The binding of a ligand like (2S,4S)-2,4-Diaminopentanedioic acid depends on its ability to form a precise network of interactions (e.g., hydrogen bonds, ionic bonds) with amino acid residues in the receptor pocket. A change in stereochemistry, as in the (2R,4R) enantiomer or the meso isomer, alters the spatial orientation of these functional groups, which can weaken or completely prevent effective binding. For example, some (2S,4S)-substituted glutamic acid analogues are known to be selective antagonists for group 2 mGluRs, demonstrating the high degree of stereoselectivity of these receptors.[7]

G cluster_0 Receptor Binding Pocket cluster_1 cluster_2 Receptor_A A Receptor_B B Receptor_C C Ligand_NH2_1 NH3+ Ligand_NH2_1->Receptor_B Strong Interaction Ligand_COO_1 COO- Ligand_COO_1->Receptor_A Strong Interaction Ligand_NH2_2 NH3+ Ligand_NH2_2->Receptor_C Strong Interaction Ligand_NH2_3 NH3+ Ligand_NH2_3->Receptor_B Weak Interaction Ligand_COO_2 COO- Ligand_COO_2->Receptor_A No Interaction Ligand_NH2_4 NH3+

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Cross-Reactivity Profiling

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a structural analog of L-glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system. This structural similarity immediately flags it for potential interaction with a host of proteins that recognize and bind glutamate. For any researcher or drug development professional, understanding the full spectrum of a compound's biological interactions is paramount. Unidentified off-target activities can lead to misleading experimental results, unexpected toxicity, or novel therapeutic opportunities. This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride, moving from hypothesized primary targets to a broader off-target screening strategy. We will detail the experimental methodologies required to generate robust, comparative data and explain the scientific reasoning behind each step.

Hypothesized Primary Targets: Where to Look First

Based on its core structure—a pentanedioic (glutaric) acid backbone—two primary target classes are of immediate interest:

  • Glutamate Carboxypeptidase II (GCPII): Also known as Folate Hydrolase 1 (FOLH1) or Prostate-Specific Membrane Antigen (PSMA), this enzyme hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate. Many potent GCPII inhibitors are built upon a pentanedioic acid scaffold.

  • Metabotropic Glutamate Receptors (mGluRs): This family of G protein-coupled receptors (GPCRs) is crucial for modulating synaptic plasticity. Analogs of glutamic acid with the (2S,4S) stereochemistry have been shown to act as antagonists for Group II mGluRs (mGluR2/3).[1]

Our investigation will therefore begin with a focused assessment of the compound's activity at GCPII and a representative panel of mGluRs.

Tier 1: Primary Target Engagement and Potency

The initial phase of our investigation is to determine if (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride engages with our hypothesized primary targets and, if so, with what potency.

Target 1: Glutamate Carboxypeptidase II (GCPII)

A highly efficient and robust method for assessing GCPII inhibition is the Fluorescence Polarization (FP) Assay .[2][3] This assay measures the displacement of a fluorescently labeled probe from the enzyme's active site by a competing inhibitor.

GCPII_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, GCPII Enzyme, Fluorescent Probe, and Test Compound Dilutions mix Incubate GCPII with Test Compound reagents->mix Step 1 add_probe Add Fluorescent Probe mix->add_probe Step 2 incubate_final Incubate to Equilibrium add_probe->incubate_final Step 3 read_fp Measure Fluorescence Polarization incubate_final->read_fp Step 4 analyze Calculate IC50 Value read_fp->analyze Step 5

Caption: Workflow for the GCPII Fluorescence Polarization Assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Prepare a stock solution of recombinant human GCPII enzyme.

    • Prepare a stock solution of a suitable fluorescent probe (e.g., a fluorescein-labeled urea-based glutamate analog).

    • Create a serial dilution of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and known control inhibitors (e.g., 2-PMPA).

  • Assay Plate Setup:

    • In a 384-well, low-volume, black plate, add the test compound dilutions.

    • Add the GCPII enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Probe Addition and Incubation:

    • Add the fluorescent probe to all wells.

    • Incubate for a further 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target 2: Metabotropic Glutamate Receptors (mGluRs)

For mGluRs, a Radioligand Binding Assay is the gold standard for determining the affinity of a test compound.[4][5][6] This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

mGluR_Binding_Workflow cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare Cell Membranes Expressing mGluR Subtype mix Incubate Membranes, Radioligand, and Test Compound membranes->mix reagents Prepare Radioligand and Test Compound Dilutions reagents->mix filter Rapid Vacuum Filtration to Separate Bound/Free Ligand mix->filter Step 1 count Quantify Radioactivity on Filters filter->count Step 2 analyze Calculate Ki Value count->analyze Step 3

Caption: Workflow for the mGluR Radioligand Binding Assay.

  • Membrane Preparation:

    • Use cell lines stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR3, mGluR5).

    • Homogenize the cells and prepare a membrane fraction by centrifugation.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495 for Group II mGluRs), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Tier 2: Functional Activity and Selectivity Profiling

Once binding is established, it is crucial to determine the functional consequence of this interaction. Is the compound an agonist, antagonist, or an allosteric modulator?

Functional Assessment at mGluRs

Cell-based functional assays are essential for characterizing the activity of the compound at mGluRs.[7][8][9] A common approach is to measure changes in second messenger levels, such as cyclic AMP (cAMP) for Gi/o-coupled receptors (like mGluR2/3).

  • Cell Culture:

    • Use a cell line co-expressing the mGluR of interest (e.g., mGluR2) and a reporter system (e.g., a cAMP-responsive luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

    • Stimulate the cells with a known mGluR2 agonist at its EC80 concentration.

    • After incubation, lyse the cells and measure the reporter signal (e.g., luminescence).

  • Data Analysis:

    • A decrease in the agonist-induced signal indicates antagonist activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Comparative Data Presentation

The data generated from these assays should be tabulated to allow for a clear comparison with known reference compounds.

Table 1: Comparative Inhibitory Activity at GCPII

CompoundIC50 (nM)
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochlorideExperimental Value
2-PMPA (Reference Inhibitor)Literature/Experimental Value
ZJ-43 (Reference Inhibitor)Literature/Experimental Value

Table 2: Comparative Binding Affinity and Functional Activity at mGluRs

TargetTest Compound Ki (nM)Reference Antagonist Ki (nM)Test Compound Functional IC50 (nM)
mGluR1Experimental ValueLiterature/Experimental ValueExperimental Value
mGluR2Experimental ValueLiterature/Experimental ValueExperimental Value
mGluR3Experimental ValueLiterature/Experimental ValueExperimental Value
mGluR5Experimental ValueLiterature/Experimental ValueExperimental Value
... (other subtypes).........

Tier 3: Broad Off-Target Screening

To build a comprehensive cross-reactivity profile, it is essential to screen the compound against a broader panel of targets. This is particularly important for glutamate analogs, which could potentially interact with other glutamate-binding proteins.

  • Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate): To assess potential excitotoxic liabilities.

  • Glutamate Transporters (EAATs): To check for any impact on glutamate reuptake.

  • Other Glutamate-Metabolizing Enzymes: Such as glutamine synthetase or glutaminase.[10]

  • A Broad Commercial Off-Target Panel: Services are available that screen compounds against hundreds of GPCRs, ion channels, kinases, and enzymes to identify unforeseen interactions.[11]

Cross_Reactivity_Logic start Test Compound: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride tier1 Tier 1: Primary Target Screening (GCPII & mGluRs) start->tier1 tier2 Tier 2: Functional Assays (Agonist/Antagonist Mode) tier1->tier2 If active in binding assays tier3 Tier 3: Broad Off-Target Panel (e.g., Ionotropic Receptors, Transporters) tier2->tier3 data_analysis Comprehensive Data Analysis & Selectivity Profiling tier3->data_analysis conclusion Final Cross-Reactivity Profile data_analysis->conclusion

Caption: Tiered approach for comprehensive cross-reactivity profiling.

Conclusion: Synthesizing the Data into a Coherent Profile

By systematically applying the tiered experimental approach outlined in this guide, researchers can generate a robust and comprehensive cross-reactivity profile for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. This data-driven approach is essential for accurately interpreting experimental findings, anticipating potential in vivo effects, and making informed decisions in any research or drug development program. The ultimate goal is to move beyond a single data point of potency at a primary target and to understand the compound's full interaction landscape within a complex biological system.

References

  • - PubMed

  • - ResearchGate

  • - ResearchGate

  • - Gifford Bioscience

  • - Charles University

  • - Gifford Bioscience

  • - ResearchGate

  • - PubMed Central

  • - PubMed Central

  • - PubMed Central

  • - PubMed

  • - Gifford Bioscience

  • - Biophysics Reports

  • - Vipergen

  • - Twist Bioscience

  • - PubMed Central

  • - Charles River Laboratories

  • - Life Chemicals

  • - PubMed Central

  • - PubMed

Sources

(2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: A Comparative Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of synthetic methodologies, analytical characterization techniques, and potential biological applications for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from disparate studies to offer a cohesive and practical overview. We will explore the causality behind experimental choices, present detailed protocols, and ground all claims in authoritative sources.

Introduction: A Constrained Glutamate Analogue of Interest

(2S,4S)-2,4-Diaminopentanedioic acid (DAP) is a conformationally restricted analogue of glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system[1]. Its rigid structure, stemming from the two stereocenters, makes it a valuable tool in neuropharmacology. By locking the backbone into a specific conformation, this molecule can exhibit high selectivity for subtypes of glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders[2][3]. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for experimental use.

The critical challenge in working with this molecule lies in its stereocontrolled synthesis. The precise (2S,4S) configuration is paramount for achieving the desired biological activity, necessitating synthetic routes that offer high diastereoselectivity and enantioselectivity. This guide will compare and contrast the primary approaches to its synthesis and subsequent analysis.

Comparative Analysis of Synthetic Strategies

The synthesis of α,β-diamino acids with defined stereochemistry is a significant challenge. Two major strategies dominate the field: stereoselective chemical synthesis and biocatalytic enzymatic synthesis.

Stereoselective Chemical Synthesis

Chemical synthesis offers versatility and scalability but often requires multiple steps involving protecting groups and chiral auxiliaries or catalysts. A common and effective approach is the diastereoselective reduction of a 4-oxo-α-amino acid derivative, which can be derived from readily available chiral starting materials like L-aspartic acid.

The rationale behind this approach is substrate control. By introducing a bulky protecting group on the α-amino acid ester (e.g., a tert-butyl ester), intramolecular cyclization (lactonization) can be prevented following the reduction of the ketone[4]. The stereochemical outcome of the reduction is directed by the existing stereocenter at the C2 position and the choice of a sterically demanding reducing agent, such as L-selectride, which approaches from the less hindered face of the molecule.

Logical Workflow for Stereoselective Chemical Synthesis

Start Chiral Precursor (e.g., Boc-L-aspartic acid α-t-butyl ester) Step1 Formation of Weinreb Amide Start->Step1 1. (COCl)₂, NMM 2. Me(OMe)NH·HCl Step2 Grignard Addition to form Enone Step1->Step2 VinylMgBr Step3 Stereoselective Reduction (e.g., L-selectride) Step2->Step3 L-selectride, THF, -78 °C (Substrate Control) Step4 Further Functionalization & Deprotection Step3->Step4 e.g., Azide introduction, Reduction End (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride Step4->End HCl

Caption: Workflow for a substrate-controlled chemical synthesis.

Biocatalytic (Enzymatic) Synthesis

Enzymatic synthesis provides an elegant, highly selective, and often more environmentally friendly alternative to classical chemical methods. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for instance, can be engineered to catalyze stereoselective Mannich-type reactions, forming C-C bonds with high fidelity[5].

The core principle involves the enzyme's ability to activate a donor amino acid (like glycine or alanine) by forming a Schiff base with PLP. This enhances the acidity of the α-proton, facilitating its removal to generate a nucleophilic carbanion. This carbanion then attacks an imine acceptor in a highly controlled, stereoselective manner within the enzyme's active site[5]. This method can generate unprotected α,β-diamino acids in a single step from simple precursors, significantly reducing the need for complex protection/deprotection schemes.

Conceptual Cascade for Enzymatic Synthesis

cluster_0 Enzymatic Cascade Donor α-Amino Acid Donor (e.g., Glycine) Mannichase Engineered PLP-dependent Mannichase (e.g., LolT variant) Donor->Mannichase Acceptor Imine Acceptor Precursor ImineGen Imine-Generating Enzyme Acceptor->ImineGen ImineGen->Mannichase Imine Substrate Product Unprotected (2S,4S)-α,β-Diamino Acid Mannichase->Product Stereoselective Mannich Reaction

Caption: A versatile one-pot enzymatic cascade for diamino acids.

Performance Comparison
FeatureStereoselective Chemical SynthesisBiocatalytic (Enzymatic) Synthesis
Stereocontrol High (often >9:1 d.r.), but dependent on reagent and substrate choice[4].Excellent (often >99% d.e. and e.e.), dictated by enzyme active site[5].
Step Economy Often multi-step, requiring protection and deprotection.Can be a one-step or one-pot cascade, highly atom-economical[5].
Scalability Generally well-established and scalable.Can be scalable to the gram level or higher, but may require specialized fermentation/bioreactor equipment[5].
Substrate Scope Broad, adaptable through synthetic design.Can be limited by enzyme specificity, though enzyme engineering is expanding the scope[6].
Reaction Conditions Often requires cryogenic temperatures, anhydrous conditions, and stoichiometric reagents.Typically mild, aqueous conditions (near neutral pH, room temperature).
Environmental Impact Can generate significant chemical waste."Green" approach with biodegradable catalysts (enzymes).

Structural Characterization: A Multi-Technique Approach

Unambiguous confirmation of the (2S,4S) stereochemistry and purity is essential. A combination of spectroscopic and crystallographic techniques is required.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the covalent structure and assessing diastereomeric purity.

  • ¹H NMR: Provides information on proton environments. Key signals include the two α-protons and the protons on the carbon backbone. The coupling constants (J-values) between protons on C2, C3, and C4 can provide crucial clues about the relative stereochemistry.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. Predicted and experimental spectra for similar compounds are available in databases like the Human Metabolome Database (HMDB), which can serve as a reference.

  • 2D NMR (COSY, HSQC): Techniques like COSY establish proton-proton correlations, while HSQC links protons to their directly attached carbons, enabling definitive assignment of all signals.

X-ray Crystallography

For the definitive and unambiguous determination of absolute stereochemistry, single-crystal X-ray crystallography is the gold standard[7][8]. This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles[7]. It is the only routine method to empirically prove that the synthesized molecule is indeed the (2S,4S) isomer and not its enantiomer or one of its diastereomers. The process involves growing a high-quality single crystal of the compound (often the dihydrochloride salt), which can be the rate-limiting step[8].

Workflow for Structural Elucidation

Sample Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Xray X-ray Crystallography Sample->Xray If crystallizable Structure Confirmed Covalent Structure & Purity NMR->Structure MS->Structure Stereochem Unambiguous Absolute Stereochemistry (2S,4S) Xray->Stereochem

Caption: Integrated workflow for complete structural analysis.

Biological Activity and Applications

As a constrained glutamate analogue, (2S,4S)-DAP is primarily investigated for its potential to modulate glutamate receptor activity.

  • Target Selectivity: Studies on similar 4-substituted glutamic acid analogues have shown high selectivity for Group II metabotropic glutamate receptors (mGluR2/3)[2]. These receptors are G-protein coupled and negatively linked to adenylyl cyclase, playing a crucial role in regulating synaptic plasticity and neurotransmitter release.

  • Mechanism of Action: (2S,4S)-DAP analogues have been identified as selective antagonists of these negatively-coupled mGluRs[2][3]. This antagonistic activity could be beneficial in conditions characterized by excessive glutamate transmission, such as certain forms of epilepsy, anxiety, and neurodegenerative diseases.

  • Pharmacokinetics: While no specific pharmacokinetic data for (2S,4S)-DAP was found, studies on related compounds like 2,4-dinitrophenol (DNP) highlight the importance of understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[9][10]. Future studies on (2S,4S)-DAP would need to characterize its plasma half-life, tissue distribution (especially brain penetration), and metabolic pathways to assess its potential as a therapeutic agent.

Experimental Protocols

The following protocols are representative methodologies based on published literature and are intended as a starting point for experimental design.

Protocol 1: Stereoselective Chemical Synthesis (Conceptual)

(Based on the principles described by Sutherland et al. for related compounds[4][11])

  • Enone Formation: a. To a solution of Boc-L-aspartic acid α-t-butyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. b. Stir for 2 hours, then concentrate under reduced pressure. c. Dissolve the crude acid chloride in anhydrous THF and add to a pre-formed solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and N-methylmorpholine (3.0 equiv) at 0 °C. Stir overnight. d. Work up the reaction with aqueous NH₄Cl and extract with ethyl acetate to yield the Weinreb amide. e. Dissolve the Weinreb amide in anhydrous THF at -78 °C and add vinylmagnesium bromide (1.5 equiv) dropwise. Quench with saturated NH₄Cl to yield the enone.

  • Diastereoselective Reduction: a. Dissolve the enone (1.0 equiv) in anhydrous THF and cool to -78 °C. b. Add L-selectride (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes. c. Stir for 3 hours at -78 °C. d. Quench the reaction carefully with H₂O, followed by 30% H₂O₂ and aqueous NaOH. e. Extract with ethyl acetate and purify by column chromatography to isolate the desired (2S,4R)-allylic alcohol.

  • Conversion to Diamine and Deprotection (Multi-step process): a. This stage involves converting the alcohol to an amine with inversion of stereochemistry (e.g., via Mitsunobu reaction with an azide source followed by reduction) to achieve the (2S,4S) configuration. b. Finally, treat the fully protected diamino acid with a strong acid (e.g., 4M HCl in dioxane) to remove all protecting groups (Boc and t-butyl ester) and yield (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Protocol 2: NMR Sample Preparation and Analysis

(Based on standard NMR practices[12])

  • Sample Preparation: a. Accurately weigh 5-10 mg of the final (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride product. b. Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). c. Add a small, known quantity of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum to assess structural integrity and purity. b. Acquire a ¹³C{¹H} proton-decoupled NMR spectrum. c. Acquire 2D spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to assign all proton and carbon signals unambiguously.

  • Data Analysis: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate proton signals to confirm relative ratios. c. Compare chemical shifts to literature values for analogous compounds or to predicted spectra. d. Analyze coupling constants in the ¹H spectrum to infer the relative stereochemistry of the final product.

Conclusion

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a molecule of significant interest for probing glutamate receptor pharmacology. Its synthesis remains a key challenge, with both stereoselective chemical routes and emerging biocatalytic methods offering distinct advantages. While chemical synthesis provides flexibility, enzymatic routes promise superior stereocontrol and sustainability. Rigorous characterization, combining high-resolution mass spectrometry, comprehensive NMR analysis, and crucially, single-crystal X-ray crystallography, is non-negotiable to ensure stereochemical fidelity. Future research should focus on refining scalable synthetic pathways and thoroughly investigating the compound's pharmacokinetic profile and in vivo efficacy to validate its potential as a selective modulator of glutamatergic neurotransmission.

References

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000148) . Human Metabolome Database. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437) . Human Metabolome Database. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols . NCBI Bookshelf. [Link]

  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions . PubMed Central. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • (2S,4R)-2,4-diaminopentanedioic acid | C5H10N2O4 | CID 10441979 . PubChem. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids . PubMed. [Link]

  • X-Ray Crystallography of Chemical Compounds . PubMed Central. [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids . PubMed Central. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148) . Human Metabolome Database. [Link]

  • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron | C20H23N8O5+ | CID 69085264 . PubChem. [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist . PubMed. [Link]

  • (2S)-2-[4-[(4S)-4-[4-[[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzamido]... . PubChem. [Link]

  • The synthesis and cyclization of 2,4-diaminobutyric acid . Oregon State University. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PubMed Central. [Link]

  • BindingDB BDBM17657 (2S)-2-aminopentanedioic acid::(S)-Glu::D-Glutamate . BindingDB. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids . MDPI. [Link]

  • Synthesis and biological activities of 2,4-diaminopteridine derivatives . PubMed. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . MDPI. [Link]

  • (2S,4S)-2-amino-4-(4,4-diphenylbut-1-yl)- pentane-1,5-dioic acid: a potent and selective antagonist for metabotropic glutamate receptors negatively linked to adenylate cyclase . PubMed. [Link]

  • Glutamic acid . Wikipedia. [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds . PubMed Central. [Link]

  • Oxetane δ‐Amino Acids: Chemoenzymatic Synthesis of 2,4‐Anhydro‐5‐N‐(t‐butoxycarbonyl)amino‐D‐lyxonic Acid . ResearchGate. [Link]

  • Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor . PubMed Central. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods . PubMed Central. [Link]

  • Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction . PubMed. [Link]

  • Biological Properties of d-Amino Acid Conjugates of 2,4-D . PubMed. [Link]

  • Enzymatic Preparation of a D-Amino Acid from a Racemic Amino Acid or Keto Acid . ResearchGate. [Link]

  • Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters . PubMed Central. [Link]

  • L-glutamate(2-) | C5H7NO4-2 | CID 5460544 . PubChem. [Link]

  • (2S)-2-[6-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid . PubChem. [Link]

  • X-ray crystal structures of 2-4. ResearchGate. [Link]

  • Physiologically-based pharmacokinetic model for 2,4-dinitrophenol . PubMed. [Link]

  • Localized 13C NMR spectroscopy in the human brain of amino acid labeling from D-[1-13C]glucose . PubMed. [Link]

  • Physiologically-based pharmacokinetic model for 2,4-dinitrophenol . ResearchGate. [Link]

  • d-Glutamic acid hydrochloride . ResearchGate. [Link]

  • 2,4 Dinitrophenol as Medicine . PubMed Central. [Link]

  • (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile... . PubMed. [Link]

  • The effect of cysteine and 2,4-dinitrophenol on heme and nonheme absorption in a rat intestinal model . PubMed. [Link]

  • Glutamic acid, N-(2,4-dinitrophenyl)- | C11H11N3O8 | CID 15593839 . PubChem. [Link]

  • D-Glutamic Acid | C5H9NO4 | CID 23327 . PubChem. [Link].nlm.nih.gov/compound/D-Glutamic-acid)

Sources

A Researcher's Guide to the Validation of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride as a Glutamate Carboxypeptidase II Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a potential inhibitor of Glutamate Carboxypeptidase II (GCPII). For researchers in neurobiology and oncology, identifying novel and effective GCPII inhibitors is a critical pursuit. This document outlines the scientific rationale and detailed experimental protocols for assessing the inhibitory activity of this compound, using well-established research tools as benchmarks for comparison.

Introduction: The Significance of GCPII Inhibition

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme in the central nervous system. It hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] In pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate can lead to excitotoxicity and neuronal cell death.[2] By inhibiting GCPII, the levels of neuroprotective NAAG are increased, and the production of excess glutamate is attenuated.[1][2] This dual mechanism makes GCPII a compelling therapeutic target. Furthermore, GCPII is highly expressed in prostate cancer, where it is known as Prostate-Specific Membrane Antigen (PSMA), making it a valuable target for both diagnostics and therapy.[3]

The validation of novel GCPII inhibitors requires rigorous comparison against established compounds with well-defined potencies. This guide will use (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as the test compound and compare its potential activity against three widely recognized GCPII inhibitors: 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), and Quisqualic acid.

Comparative Benchmarking: Established GCPII Inhibitors

A thorough validation of a novel compound necessitates a clear understanding of the performance of existing tools. The following table summarizes the inhibitory potencies of the benchmark compounds that will be used as positive controls in the validation assays.

CompoundChemical StructureInhibitory Potency (IC50/Ki)Key Characteristics
2-(Phosphonomethyl)pentanedioic acid (2-PMPA) Phosphonate-based inhibitorKi = 280 pM[4], IC50 = 200-300 pM[1][5][6]Highly potent and selective, but polar with low oral bioavailability.[5][6]
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) Thiol-based inhibitorIC50 = 90 nM[1][2]Orally active with modest brain penetrance; has been tested in humans.
Quisqualic acid Glutamate analogIC50 = 10 µM[1]Weaker inhibitor, often used as a starting point for inhibitor design.[2]
(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride Diamino acidTo be determinedThe subject of this validation guide.

Experimental Validation Workflow

The following sections detail the experimental protocols for determining the inhibitory activity of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride against GCPII. The choice of assay depends on available resources and desired throughput.

Overview of the Validation Process

The validation process involves a primary screening to determine the half-maximal inhibitory concentration (IC50) of the test compound, followed by secondary assays to confirm the mechanism of inhibition.

ValidationWorkflow cluster_prep Preparation cluster_assay Primary Assay cluster_analysis Data Analysis cluster_secondary Secondary Assay (Optional) CompoundPrep Prepare stock solutions of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and control inhibitors (2-PMPA, 2-MPPA, Quisqualic acid) IC50_Assay Perform Radioenzymatic or Fluorescence-Based Inhibition Assay CompoundPrep->IC50_Assay EnzymePrep Prepare purified recombinant human GCPII EnzymePrep->IC50_Assay SubstratePrep Prepare radiolabeled ([3H]-NAAG) or fluorescent substrate SubstratePrep->IC50_Assay IC50_Calc Calculate IC50 values for all compounds IC50_Assay->IC50_Calc Comparison Compare potency of test compound to controls IC50_Calc->Comparison Mechanism Determine Mode of Inhibition (e.g., competitive, non-competitive) Comparison->Mechanism

Caption: Workflow for the validation of a potential GCPII inhibitor.

Protocol 1: Radioenzymatic Inhibition Assay

This assay is a highly sensitive and well-established method for determining GCPII activity by measuring the cleavage of a radiolabeled substrate.

Causality Behind Experimental Choices:

  • Radiolabeled Substrate: Using [3H]-NAAG allows for highly sensitive detection of the cleaved [3H]-glutamate product, enabling the use of low enzyme concentrations.

  • Ion-Exchange Chromatography: This step is crucial for separating the product ([3H]-glutamate) from the unreacted substrate ([3H]-NAAG), ensuring that the measured radioactivity is directly proportional to enzyme activity.

  • Scintillation Counting: A standard and quantitative method for detecting beta-emitting radionuclides like tritium.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate: [3H]-N-acetylaspartylglutamate ([3H]-NAAG) at a final concentration of 30 nM.

    • Enzyme: Purified recombinant human GCPII at a final concentration of 40 pM.

    • Test Compounds: Prepare a serial dilution of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and control inhibitors (2-PMPA, 2-MPPA, Quisqualic acid) in the assay buffer.

    • Stop Solution: 0.1 M sodium phosphate buffer, pH 7.5.

    • Resin: AG1-X8 ion-exchange resin slurry.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilutions or vehicle control.

    • Add 25 µL of the GCPII enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the [3H]-NAAG substrate solution.

    • Incubate the reaction mixture for 20 minutes at 37°C.

    • Terminate the reaction by adding 100 µL of ice-cold stop solution.

  • Product Separation and Detection:

    • Transfer the reaction mixture to a 96-well filter plate containing the AG1-X8 resin.

    • Centrifuge the plate to separate the resin (bound to unreacted substrate) from the flow-through (containing the [3H]-glutamate product).

    • Transfer an aliquot of the flow-through to a scintillation plate.

    • Allow the plate to dry completely.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

RadioenzymaticAssay Start Start: Prepare reagents Incubate Incubate test compound with GCPII at 37°C Start->Incubate AddSubstrate Add [3H]-NAAG to initiate reaction Incubate->AddSubstrate IncubateReaction Incubate reaction at 37°C AddSubstrate->IncubateReaction StopReaction Terminate reaction with ice-cold stop solution IncubateReaction->StopReaction Separate Separate product from substrate using ion-exchange resin StopReaction->Separate Measure Measure radioactivity of [3H]-glutamate product Separate->Measure Analyze Calculate % inhibition and determine IC50 Measure->Analyze

Caption: Experimental workflow for the radioenzymatic GCPII inhibition assay.

Protocol 2: Mass Spectrometry-Based Inhibition Assay

This high-throughput screening (HTS) compatible method directly measures the formation of the product (glutamate) from the substrate (NAAG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices:

  • LC-MS/MS Detection: Provides high specificity and sensitivity for direct quantification of the analyte (glutamate) and substrate (NAAG), reducing the potential for interference from other components in the assay mixture.

  • Stable Isotope-Labeled Internal Standards: The use of compounds like D3-glutamate or 13C5,15N-NAAG as internal standards corrects for variations in sample processing and instrument response, ensuring high accuracy and precision.

  • Dual-Stream Chromatography: Can be employed to increase throughput by staggering the analysis of samples.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate: N-acetylaspartylglutamate (NAAG) at a final concentration of 1 µM.

    • Enzyme: Purified recombinant human GCPII at a final concentration of 1.25 nM.

    • Test Compounds: Prepare a serial dilution of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and control inhibitors.

    • Internal Standard Solution: A mixture of stable isotope-labeled standards (e.g., D3-glutamate) in the termination solution.

    • Termination Solution: Acetonitrile with 0.1% formic acid.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the test compound dilutions or vehicle control.

    • Add the GCPII enzyme solution and pre-incubate.

    • Initiate the reaction by adding the NAAG substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding the termination solution containing the internal standards.

  • Sample Analysis by LC-MS/MS:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to an analysis plate.

    • Inject the samples onto an appropriate LC column (e.g., HILIC or reversed-phase) coupled to a tandem mass spectrometer.

    • Quantify the amounts of NAAG and glutamate using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the ratio of the product peak area to the internal standard peak area.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the data and calculate the IC50 value as described for the radioenzymatic assay.

Interpreting the Results and Next Steps

A successful validation will provide a reliable IC50 value for (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

  • High Potency (Low IC50): If the IC50 value is in the nanomolar or low micromolar range, comparable to 2-PMPA or 2-MPPA, this would indicate that (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is a potent GCPII inhibitor worthy of further investigation.

  • Moderate to Low Potency: An IC50 in the mid-to-high micromolar range, similar to or weaker than quisqualic acid, may suggest that the compound is a less promising direct inhibitor but could serve as a scaffold for the synthesis of more potent analogs.

  • No Inhibition: If no significant inhibition is observed, it can be concluded that under the tested conditions, this compound is not a direct inhibitor of GCPII.

Further studies could include determining the mode of inhibition (e.g., competitive, non-competitive) and assessing the selectivity of the compound against other metalloproteases.

Conclusion

This guide provides a robust framework for the validation of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride as a research tool for GCPII inhibition. By employing standardized assays and comparing its performance against well-characterized inhibitors, researchers can confidently determine the utility of this compound in their studies of neurological disorders and cancer. The principles and protocols outlined here are broadly applicable to the validation of any novel GCPII inhibitor.

References

  • Ferraris, D., et al. (2008). Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. Current Medicinal Chemistry, 15(10), 989-1004. [Link]

  • Hoxie, A. C., et al. (2024). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Molecular Neuroscience, 17, 1373336. [Link]

  • Ghadge, G. D., et al. (2003). Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models. Proceedings of the National Academy of Sciences, 100(16), 9554-9559. [Link]

  • Barinka, C., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(22), 5333-5343. [Link]

  • Yang, S., et al. (2022). Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. In Cognitive Enhancement. IntechOpen. [Link]

  • Dash, R. P., et al. (2019). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Molecular Pharmaceutics, 16(10), 4292-4301. [Link]

  • Rojas, C., et al. (2015). Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration. PLoS ONE, 10(7), e0132121. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of (2S,4S)-2,4-Diaminopentanedioic Acid Analogs as GCPII Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Glutamate Dysregulation via Glutamate Carboxypeptidase II (GCPII)

Excessive glutamate neurotransmission is a key pathological feature in a host of neurological disorders, including stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[1][2] A validated therapeutic strategy to mitigate this glutamate-induced excitotoxicity is the inhibition of Glutamate Carboxypeptidase II (GCPII).[1] GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that cleaves the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[3][4] By inhibiting GCPII, the production of excess glutamate is curtailed, offering a neuroprotective effect.[5]

Furthermore, GCPII is identical to the prostate-specific membrane antigen (PSMA), a protein highly overexpressed in prostate cancer. This dual identity makes GCPII a compelling target for both therapeutic intervention in neurology and for imaging and therapy in oncology.[1][3]

A multitude of potent GCPII inhibitors have been developed, typically featuring two key structural motifs: a zinc-binding group (ZBG) to chelate the active site zinc ions and a glutamate-mimicking scaffold to interact with the enzyme's S1' pharmacophore pocket.[1][3] The (2S,4S)-2,4-Diaminopentanedioic acid scaffold represents a potent glutamate mimetic. This guide provides an in-depth comparison of its analogs, elucidating the critical structure-activity relationships (SAR) that govern their inhibitory potency against GCPII. We will explore how systematic structural modifications influence binding affinity and provide supporting experimental data and protocols for researchers in the field.

The GCPII Active Site: A Blueprint for Inhibitor Design

The design of potent GCPII inhibitors is guided by the architecture of its active site. The three-dimensional structure of GCPII reveals key domains and residues essential for substrate and inhibitor binding.[2][6]

  • The S1' "Pharmacophore" Pocket: This subsite is specifically evolved to recognize the C-terminal glutamate of substrates like NAAG. It is characterized by a "glutarate sensor" (residues Lys699 and Tyr700) and is optimized for binding glutamate-like structures.[1][2] This makes the pentanedioic acid (glutarate) portion of an inhibitor a critical determinant of affinity and specificity.

  • The S1 Pocket and the "Arginine Patch": The S1 pocket accommodates the penultimate residue of the substrate. It contains a cluster of positively charged arginine residues (Arg463, Arg534, and Arg536) that preferentially interact with acidic side chains, such as the aspartate in NAAG.[7]

  • The Catalytic Zinc Ions: GCPII is a dinuclear zinc metallopeptidase. These two zinc ions are crucial for the hydrolytic reaction and are the primary target for the zinc-binding groups of most potent inhibitors.[1]

This intricate active site architecture dictates that successful inhibitors must possess functionalities that can effectively engage with these specific regions. The (2S,4S)-2,4-Diaminopentanedioic acid scaffold serves as an excellent foundation for building such inhibitors.

Structure-Activity Relationship (SAR) Analysis of Pentanedioic Acid Analogs

The core principle behind the SAR of pentanedioic acid-based GCPII inhibitors is the optimization of two primary components: the zinc-binding group and the glutamate-mimicking scaffold. While the user's topic focuses on the (2S,4S)-2,4-diaminopentanedioic acid core, direct SAR studies with systematic modifications on this specific scaffold are not extensively published. Therefore, we will analyze the broader and well-established SAR of 2-substituted pentanedioic acid analogs, which provides the foundational principles applicable to the design of all glutamate-scaffold inhibitors.

The general structure can be represented as:

The 2-substituted pentanedioic acid scaffold

The Crucial Role of the Zinc-Binding Group (ZBG)

The nature of the group at the C2 position that interacts with the active site zinc ions is a primary determinant of inhibitory potency. Major classes of inhibitors are defined by their ZBG.

  • Phosphonates: The first truly potent and selective GCPII inhibitor was 2-(phosphonomethyl)pentanedioic acid (2-PMPA).[1] The phosphonate group acts as a powerful bidentate ligand for the zinc ions, resulting in picomolar to low nanomolar inhibition.[1][5] SAR studies on 2-PMPA have shown that while it is highly potent, its polarity limits oral bioavailability and brain penetration.[1]

  • Thiols: To address the pharmacokinetic limitations of phosphonates, thiol-based inhibitors were developed. The thiol group serves as an effective zinc chelator. Optimization of the linker length between the thiol and the pentanedioic acid core led to the discovery of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), which demonstrated nanomolar potency and, importantly, oral bioavailability.[8]

  • Ureas and Hydroxamates: Urea-based linkers have been used to connect the P1 and P1' moieties of substrate analogs, effectively creating potent inhibitors.[9] Similarly, hydroxamic acids have been explored as another class of zinc-binding groups.[1]

The choice of ZBG represents a trade-off between achieving high potency (often seen with phosphonates) and obtaining favorable pharmacokinetic properties like oral availability and CNS penetration (often better with thiol-based analogs).[1][8]

Modifications of the Pentanedioic Acid Scaffold (P1' Moiety)

The pentanedioic acid (glutarate) portion of the inhibitors is responsible for the high-affinity interaction with the S1' pocket.

  • Stereochemistry: The stereochemistry of the scaffold is critical. For phosphonate inhibitors like 2-PMPA, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting a precise stereochemical requirement for optimal binding in the active site. This underscores the importance of enantiomerically pure synthesis for developing active compounds.

  • Substitutions on the Carbon Backbone: While the glutarate moiety itself is crucial, modifications have been explored to enhance properties like lipophilicity. For instance, adding hydrophobic groups to the P1' moiety can increase lipophilicity, which is desirable for brain-penetrating compounds. However, these modifications must be carefully designed, as the S1' pocket is highly optimized for the glutamate structure, and significant alterations can lead to a loss of potency.[9]

  • Bioisosteric Replacements: Efforts have been made to replace the γ-carboxyl group of the glutarate with other acidic groups to modulate polarity and pharmacokinetic properties. While some of these analogs retained mid-nanomolar potency, they were generally less potent than the parent compound, 2-PMPA, reinforcing the importance of the glutarate structure for high-affinity binding.[1]

Comparative Data of Representative GCPII Inhibitors

The following table summarizes the inhibitory potency of key reference compounds from different classes, illustrating the SAR principles discussed.

Compound NameAbbreviationZinc-Binding GroupIC50 / Ki ValueKey SAR Insight
2-(Phosphonomethyl)pentanedioic acid2-PMPAPhosphonate~300 pM (IC50)[1]The phosphonate group is a highly potent ZBG, but the overall molecule is very polar.
2-(3-Mercaptopropyl)pentanedioic acid2-MPPAThiol~90 nM (IC50)[8]The thiol group provides good potency and improved pharmacokinetic properties, including oral bioavailability.[8]
Quisqualic Acid-Amino Acid~155 nM (IC50)A natural amino acid that demonstrates moderate inhibitory activity, validating the glutamate-mimic approach.
(S)-2-(4-iodobenzylphosphonomethyl)-pentanedioic acidGPI-18431Phosphonate~30 nM (IC50)[2]Addition of a hydrophobic moiety to the phosphonate group can be tolerated and slightly modifies potency.[2]

Experimental Methodologies

The evaluation of GCPII inhibitors is predominantly conducted using a radioenzymatic assay that measures the hydrolysis of radiolabeled NAAG.

Standard NAALADase Inhibition Assay Protocol

This protocol is a standard method for determining the IC50 values of putative GCPII inhibitors.

Objective: To measure the concentration of a test compound required to inhibit 50% of GCPII enzymatic activity.

Materials:

  • Recombinant human GCPII enzyme

  • [³H]-N-acetyl-aspartyl-glutamate ([³H]-NAAG) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • CoCl₂ (as a cofactor)

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • AG1X8 ion-exchange resin

  • Scintillation fluid and scintillation counter

  • 96-well plates

Workflow Diagram:

NAALADase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_detection Quantification A Prepare reaction mix: Tris-HCl buffer, CoCl₂, [³H]-NAAG substrate C Add GCPII enzyme to reaction mix A->C Combine B Add serial dilutions of test inhibitor to 96-well plate D Incubate at 37°C (e.g., 20-30 min) B->D Add enzyme mix E Stop reaction (e.g., ice-cold phosphate buffer) D->E Time's up F Apply mixture to AG1X8 ion-exchange resin to separate [³H]glutamate from unreacted [³H]-NAAG E->F G Collect eluate (containing [³H]glutamate) F->G H Add scintillation fluid G->H I Measure radioactivity (CPM) in scintillation counter H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow for a typical NAALADase radioenzymatic inhibition assay.

Step-by-Step Procedure:

  • Preparation: In a 96-well plate, prepare serial dilutions of the test compounds at various concentrations. Include appropriate controls (no inhibitor for 100% activity, and no enzyme for background).

  • Reaction Initiation: Prepare a master mix containing Tris-HCl buffer, CoCl₂, and a known concentration of [³H]-NAAG (e.g., 30 nM). Add a specific amount of GCPII enzyme (e.g., 40 pM) to the master mix and immediately dispense it into the wells of the 96-well plate containing the inhibitors.

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 25 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding an ice-cold stop buffer, such as a sodium phosphate buffer.

  • Product Separation: The key to this assay is separating the radiolabeled product, [³H]glutamate, from the unreacted substrate, [³H]-NAAG. This is achieved using an anion-exchange resin (AG1X8). The negatively charged resin retains the unreacted di-acidic [³H]-NAAG, while the cleaved [³H]glutamate is eluted.

  • Quantification: The eluate, containing the [³H]glutamate, is collected. Scintillation fluid is added, and the amount of radioactivity is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of product formed and thus to the enzyme activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (100% activity). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Future Directions and Conclusion

The development of GCPII inhibitors based on the pentanedioic acid scaffold has been highly successful, leading to potent molecules with significant therapeutic potential. The SAR is well-understood, emphasizing the necessity of a potent zinc-binding group and a glutamate-mimicking moiety with correct stereochemistry.

The primary challenge remaining for this class of compounds is optimizing their pharmacokinetic properties, particularly for neurological applications that require crossing the blood-brain barrier.[1][10] Future research will likely focus on:

  • Prodrug Strategies: Masking the polar carboxylate and phosphonate groups to enhance lipophilicity and facilitate membrane transport.[10]

  • Novel Scaffolds: Moving beyond traditional glutamate mimics to identify new, less polar scaffolds that can still effectively interact with the S1' pocket.[9]

  • Targeted Delivery: Conjugating inhibitors to molecules that can leverage active transport mechanisms into the brain.

References

  • Barinka, C., et al. (2012). Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity. Journal of Medicinal Chemistry, 55(15), 6807–6815. Available at: [Link]

  • Carley, J. M., et al. (2022). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Molecular Biosciences, 9, 988383. Available at: [Link]

  • Slusher, B. S., et al. (2013). Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Current Topics in Medicinal Chemistry, 13(8), 876-886. Available at: [Link]

  • Supuran, C. T. (2018). Glutamate carboxypeptidase II: An overview of its role in health and disease. Expert Opinion on Therapeutic Patents, 28(1), 1-4. Available at: [Link]

  • Tsukamoto, T., et al. (2012). Design, Synthesis, and Pharmacological Evaluation of Glutamate Carboxypeptidase II (GCPII) Inhibitors Based on Thioalkylbenzoic Acid Scaffolds. Journal of Medicinal Chemistry, 55(13), 6245–6256. Available at: [Link]

  • Mesters, J. R., et al. (2006). Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. The EMBO Journal, 25(6), 1375–1384. Available at: [Link]

  • Majer, P., et al. (2003). Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor. Journal of Medicinal Chemistry, 46(10), 1989-1996. Available at: [Link]

  • Tsukamoto, T., et al. (2011). Structure-Activity Relationships of Glutamate Carboxypeptidase II (GCPII) Inhibitors. Current Medicinal Chemistry, 18(24), 3644-3668. Available at: [Link]

  • Carley, J. M., et al. (2022). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Molecular Biosciences, 9. Available at: [Link]

  • Barinka, C., et al. (2008). Structural Basis of Interactions between Human Glutamate Carboxypeptidase II and Its Substrate Analogs. Journal of Molecular Biology, 376(5), 1438-1449. Available at: [Link]

  • Johns Hopkins Drug Discovery. (n.d.). Project - Glutamate Carboxypeptidase II. Retrieved from [Link]

  • Tsukamoto, T., et al. (2011). Structure-activity relationships of glutamate carboxypeptidase II (GCPII) inhibitors. Current medicinal chemistry, 18(24), 3644–3668. Available at: [Link]

  • Pavlíček, A., et al. (2012). Glutamate Carboxypeptidase II: An Overview of Structural Studies and Their Importance for Structure-Based Drug Design. Current Medicinal Chemistry, 19(9), 1300-1309. Available at: [Link]

  • Slusher, B. S., et al. (1999). Selective Inhibition of NAALADase, Which Converts NAAG to Glutamate, Reduces Ischemic Brain Injury. Journal of Neuroscience, 19(19), 8475-8483. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: Chemical Profile and Hazard Assessment

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride (CAS: 159206-44-7) is an organic compound with the molecular formula C₅H₁₂Cl₂N₂O₄.[1][2][3] While specific toxicity data for this compound is not extensively documented in publicly available literature, its chemical structure dictates the necessary disposal protocol. The presence of two chlorine atoms, introduced as a dihydrochloride salt, classifies it as a halogenated organic compound .[4][5][6][7]

This classification is critical because the incineration of halogenated substances can produce acidic gases (like hydrogen chloride) and other hazardous byproducts if not performed in specialized facilities.[6][7] Therefore, commingling this waste with non-halogenated organic solvents or general refuse is strictly prohibited and can lead to regulatory non-compliance and increased disposal costs.[6]

Table 1: Key Chemical & Physical Properties

PropertyValueSource
Molecular Formula C₅H₁₂Cl₂N₂O₄[1][3]
Molecular Weight 235.06 g/mol [1][3]
Appearance Solid[2]
Storage Inert atmosphere, 2-8°C[1]
Waste Classification Halogenated Organic Waste[4][6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final collection by your institution's Environmental Health and Safety (EHS) department.

Before handling the compound, either in its pure form or as waste, ensure you are wearing the appropriate PPE. This is a non-negotiable standard for handling any laboratory chemical.[4][5][8]

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[4][5]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[4][5]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[4][5]

Proper segregation is the most critical step in hazardous waste management.[7][9] Due to its halogenated nature, (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride waste must be kept separate from all other waste streams.

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."[4][5][7]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as halogenated.[6] Furthermore, incompatible chemicals can react violently or produce toxic gases if mixed.[10][11]

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Action: Use a chemically compatible, leak-proof container with a tightly sealing screw-top cap.[8][10][12] High-density polyethylene (HDPE) carboys are a common and appropriate choice.

  • Action: Ensure the container is in good condition, free from cracks or deterioration.[10]

  • Action: Do not fill the container beyond 90% capacity (or at least one inch of headroom) to allow for vapor expansion and prevent spills.[9][10]

  • Causality: Using incompatible containers (e.g., metal for corrosive waste) can lead to container degradation and leakage.[8] Stoppered flasks or beakers are not acceptable for waste storage as they do not provide a secure, vapor-tight seal.[8]

Regulatory bodies require precise labeling of all hazardous waste containers. Ambiguity is not an option.

  • Action: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[12]

  • Action: On the label, clearly write the full chemical name: "(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride." Do not use abbreviations, chemical structures, or formulas.[8][12]

  • Action: If the waste is a solution, list all components and their approximate percentages (e.g., "Methanol: ~95%, (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: ~5%").[7][10]

  • Action: Identify all applicable hazards (e.g., Toxic, Corrosive - if dissolved in acid/base).[10]

  • Causality: Proper labeling is a legal requirement and is essential for EHS personnel to handle and dispose of the waste safely and correctly. Incorrect or incomplete labels can result in fines and delays in waste pickup.[8]

Hazardous waste must be stored in a designated location within the laboratory pending collection.

  • Action: Store the sealed and labeled waste container in your lab's designated Satellite Accumulation Area (SAA).[9][10][11] This is often a secondary containment bin within a fume hood or a designated cabinet.

  • Action: Ensure the SAA is located at or near the point of waste generation.[11]

  • Action: Keep the waste container closed at all times except when actively adding waste.[8][10][12] Evaporation of waste in a fume hood is not a permissible disposal method.[10][13]

  • Causality: SAAs are a regulatory requirement (WAC 173-303) designed to ensure safe, temporary storage of hazardous materials.[10] Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab environment and minimizes spill risk.[5]

The final step is to coordinate with your institution's EHS office for the removal of the waste.

  • Action: Once the container is full (or you have no further need to add to it), complete the "date full" section on the hazardous waste label.[10]

  • Action: Follow your institution's specific procedure for requesting a waste pickup from EHS.[8][11] This is often done through an online portal or by contacting the EHS office directly.

  • Causality: EHS professionals are trained and equipped to transport and manage the final disposal process in accordance with all federal, state, and local regulations, such as those set by the EPA.[8]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

DisposalWorkflow start Waste Generation: (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe classify Step 2: Classify Waste Is it Halogenated? ppe->classify halogen_container Select 'Halogenated Organic Waste' Container classify->halogen_container Yes non_halogen_path Follow Protocol for Non-Halogenated Waste (Separate Container) classify->non_halogen_path No labeling Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name(s) & % halogen_container->labeling storage Step 5: Store in SAA - Keep container closed - Use secondary containment labeling->storage pickup Step 6: Request EHS Pickup - Complete waste tag - Follow institutional protocol storage->pickup

Caption: Disposal decision workflow for laboratory chemical waste.

By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental protection. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.

References

  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • (2S,4R)-2,4-diaminopentanedioic acid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. (1998). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Navigating the Safe Handling of (2S,4S)-2,4-Diaminopentanedioic Acid Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Based on data from analogous compounds, (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.

These potential hazards underscore the necessity of a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[1]Nitrile or other chemically resistant gloves.[2]Laboratory coat.N95 or higher-rated respirator if not handled in a fume hood.[1]
Solution Preparation Chemical splash goggles.Nitrile or other chemically resistant gloves.Laboratory coat.Work in a certified chemical fume hood.
General Handling and Transfers Safety glasses with side shields.Nitrile or other chemically resistant gloves.Laboratory coat.Not generally required if handled in a well-ventilated area.

The Rationale Behind the Choices:

  • Eye Protection: The risk of serious eye damage necessitates the use of protective eyewear.[2] Goggles are recommended for tasks with a higher splash potential, such as preparing solutions.

  • Hand Protection: Chemically resistant gloves are essential to prevent skin contact and potential irritation.[1][2] It is good practice to double-glove when handling highly potent or hazardous materials.

  • Body Protection: A standard laboratory coat will provide a barrier against accidental spills and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne particles, a respirator is recommended when handling the solid material outside of a fume hood.[1][2] All solution preparations should be performed in a fume hood to minimize inhalation exposure.

Procedural Guidance for Safe Handling and Disposal

Adherence to a strict operational workflow is critical for minimizing risk. The following step-by-step procedures provide a framework for the safe handling and disposal of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Experimental Workflow: From Receipt to Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Ventilated Area prep_ppe->weigh Step 1 dissolve Dissolve in Fume Hood weigh->dissolve Step 2 transfer Transfer Solution with Care dissolve->transfer Step 3 experiment Conduct Experiment transfer->experiment Step 4 decontaminate Decontaminate Glassware experiment->decontaminate Step 5 waste Dispose of Waste Appropriately decontaminate->waste Step 6

Figure 1. A stepwise workflow for the safe handling of (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride.

Step-by-Step Methodology:

  • Don Appropriate PPE: Before handling the compound, ensure that all personnel are wearing the correct PPE as outlined in the table above.

  • Weighing the Solid: If possible, weigh the solid material in a ventilated balance enclosure or a chemical fume hood to control dust.[2] If this is not feasible, wear a respirator.

  • Solution Preparation: Always prepare solutions in a certified chemical fume hood to prevent the inhalation of any aerosols or dust. Add the solid to the solvent slowly to avoid splashing.

  • Handling and Transfers: Use appropriate labware (e.g., pipettes, graduated cylinders) for transfers to minimize the risk of spills.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate cleaning agent.

  • Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused chemical, in accordance with local, state, and federal regulations.[1] Do not pour chemical waste down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling (2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride and ensure a safe research environment.

References

  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2022). Safety Data Sheet for 2,4-Diaminophenol dihydrochloride.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024). Safety Data Sheet for (S)-2-Aminopentanedioic acid.
  • ChemicalBook. (2025). Safety Data Sheet for L-2,4-Diaminobutyric acid dihydrochloride.
  • National Center for Biotechnology Information. (1998). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[5-[4-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)butyl]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.